5-Bromo-2-chloropyridine 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXDBXBFJQERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1Br)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584877 | |
| Record name | 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-43-4 | |
| Record name | 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20584877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 889865-43-4 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of 5-Bromo-2-chloropyridine 1-oxide
An In-depth Technical Guide to the Structural Analysis of 5-Bromo-2-chloropyridine 1-oxide
This compound is a heterocyclic compound of significant interest in medicinal and materials chemistry. It belongs to the versatile class of pyridine N-oxides, which exhibit unique reactivity compared to their parent pyridine analogues.[1] The N-oxide moiety enhances the molecule's dipole moment and water solubility while modulating the electronic properties of the pyridine ring, making it a valuable synthetic intermediate.[1][2] The presence of two distinct halogen atoms—bromine at the 5-position and chlorine at the 2-position—provides orthogonal reactive handles for sequential, regioselective functionalization in cross-coupling and nucleophilic substitution reactions.[3][4]
This guide provides a comprehensive framework for the structural elucidation of this compound. As Senior Application Scientists, we emphasize not just the what but the why—grounding each analytical step in solid chemical principles. The narrative that follows integrates spectroscopic, crystallographic, and computational methods into a cohesive, self-validating workflow designed to provide an unambiguous structural assignment and a deep understanding of the molecule's physicochemical properties.
Part 1: Synthesis and Purification
A robust structural analysis begins with a pure sample. The synthesis of this compound is typically achieved via the oxidation of the commercially available precursor, 5-Bromo-2-chloropyridine.
The choice of oxidant is critical. While various reagents can effect N-oxidation, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed for its high efficiency and mild reaction conditions, minimizing the risk of side reactions.[2] The N-O bond formation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic landscape of the aromatic ring.[5]
Sources
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An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-chloropyridine 1-oxide (CAS No: 889865-43-4), a key intermediate in medicinal chemistry and drug development. This document delves into the structural and electronic characteristics of the molecule, supported by spectroscopic analysis and predictive data. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of its fundamental properties, including melting point, solubility, and pKa, ensuring scientific integrity and reproducibility. Safety and handling protocols are also addressed to provide a complete operational framework for researchers.
Introduction: The Strategic Importance of this compound
This compound is a halogenated pyridine N-oxide derivative that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. The strategic placement of the bromo and chloro substituents, coupled with the electronic influence of the N-oxide functionality, imparts unique reactivity and allows for selective functionalization. The N-oxide group not only modifies the electron density of the pyridine ring, influencing its reactivity towards electrophilic and nucleophilic reagents, but can also enhance the solubility of the parent molecule in polar solvents.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic strategies and for the optimization of reaction conditions, ultimately leading to the efficient development of novel therapeutic agents.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are a combination of reported data and theoretically predicted parameters.
| Property | Value | Source(s) |
| CAS Number | 889865-43-4 | [2][3] |
| Molecular Formula | C₅H₃BrClNO | [2][3] |
| Molecular Weight | 208.44 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 115 - 119 °C | [2][3] |
| Boiling Point (Predicted) | 362.4 ± 22.0 °C at 760 mmHg | [2] |
| LogP (Predicted) | 2.531 | [2] |
| Purity | Typically ≥97% | [2][4] |
Synthesis and Structural Elucidation
Synthetic Pathway: N-Oxidation of 5-Bromo-2-chloropyridine
The most direct and efficient synthesis of this compound involves the N-oxidation of the commercially available precursor, 5-bromo-2-chloropyridine. While various oxidizing agents can be employed for the N-oxidation of pyridines, a reliable method utilizes a combination of urea-hydrogen peroxide adduct and trifluoroacetic anhydride.[5] This system provides a safe and effective means of oxidation with good yields.
Experimental Protocol: Synthesis of this compound [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloropyridine (1.0 equivalent) in a suitable solvent such as chloroform.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this, add urea-hydrogen peroxide adduct (1.1 equivalents) followed by the slow, dropwise addition of trifluoroacetic anhydride (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature (approximately 20 °C) and stir for 1 hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Stir the mixture vigorously for approximately 40 minutes at room temperature.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with chloroform. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound. A reported yield for this transformation is 78%.[5]
Caption: Synthetic route to this compound.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton at the 6-position (adjacent to the N-oxide) is expected to be the most downfield, likely appearing as a doublet. The proton at the 3-position will be a doublet of doublets, and the proton at the 4-position will also be a doublet. The electron-withdrawing effects of the chloro, bromo, and N-oxide functionalities will cause a general downfield shift of all protons compared to pyridine itself. For reference, the aromatic protons of 2-chloropyridine N-oxide appear between δ 7.28 and 8.41 ppm in CDCl₃.[6] The protons of 3-bromopyridine N-oxide appear between δ 7.21 and 8.40 ppm in CDCl₃.[6]
-
¹³C NMR: The carbon NMR spectrum is anticipated to display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the chlorine (C2) and the carbon atom adjacent to the N-oxide (C6) are expected to be the most deshielded. The carbon bearing the bromine (C5) will also be significantly downfield. For comparison, the carbon signals for 2-chloropyridine N-oxide in a mixed solvent system appear at δ 123.8, 126.0, 126.9, 140.3, and 141.5 ppm.[6]
3.2.2. Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration. This band is typically strong and appears in the region of 1200-1300 cm⁻¹.[7] The exact position of this band is sensitive to the electronic nature of the substituents on the pyridine ring. The spectrum will also exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and C-Cl and C-Br stretching vibrations at lower wavenumbers.
3.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (208.44 g/mol ). Due to the presence of bromine and chlorine, the molecular ion will appear as a characteristic isotopic cluster. The most common fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom ([M-16]⁺).[8] Further fragmentation may involve the loss of the halogen substituents.
Experimental Determination of Physicochemical Properties
For researchers requiring precise experimental data, the following protocols provide a framework for the determination of key physicochemical properties.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.
-
Slow Heating: For an accurate measurement, heat the sample at a rate of 1-2 °C per minute, starting from about 10-15 °C below the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.
Caption: Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[9][10]
Experimental Protocol: Shake-Flask Solubility Determination [9]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, DMSO, chloroform).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in the respective solvent, typically expressed in mg/mL or mol/L.
pKa Determination (UV-Vis Spectrophotometry)
The pKa of a compound can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.[11][12][13] This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.
Experimental Protocol: pKa Determination by UV-Vis Spectroscopy [12]
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa of the compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Add a small, constant volume of the stock solution to each of the buffer solutions to achieve a final concentration suitable for UV-Vis analysis.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each solution over an appropriate wavelength range.
-
Data Analysis: Plot the absorbance at a selected wavelength (where the change in absorbance is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions.[2][4]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The combination of reported data, spectroscopic predictions, and detailed experimental protocols offers a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. A thorough grasp of these properties is essential for the rational design of synthetic routes and the successful application of this versatile building block in the creation of novel and complex molecular architectures.
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Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
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5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4. (2025, September 12). Chemsrc. Retrieved from [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]
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5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharmaguideline. Retrieved from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]
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How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. Retrieved from [Link]
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pKa of a dye: UV-VIS Spectroscopy. (n.d.). StuDocu. Retrieved from [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note. (2014). National Institutes of Health. Retrieved from [Link]
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Mass spectral fragmentations of alkylpyridine N‐oxides. (2025, August 7). ResearchGate. Retrieved from [Link]
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Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkat USA. Retrieved from [Link]
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One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... (n.d.). ResearchGate. Retrieved from [Link]
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Introduction: The Strategic Importance of 5-Bromo-2-chloropyridine 1-oxide
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloropyridine 1-oxide
This compound (CAS No: 889865-43-4) is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry.[1][2][3] Its unique arrangement of a pyridine N-oxide moiety, a bromine atom, and a chlorine atom provides multiple reaction sites, making it a versatile intermediate for the synthesis of complex molecules. This strategic importance is most pronounced in the fields of drug discovery and agrochemicals, where it serves as a key precursor for developing novel active pharmaceutical ingredients (APIs) and advanced crop protection agents.
The pyridine N-oxide functional group significantly alters the electronic properties of the pyridine ring compared to its parent heterocycle.[4][5] The N-O bond introduces a dipole moment, rendering the ring more susceptible to both nucleophilic and electrophilic attack and enabling unique synthetic transformations not readily achievable with simple pyridines.[5][6] This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for successful synthesis.
Primary Synthetic Strategy: Direct N-Oxidation
The most direct and widely employed strategy for the synthesis of this compound is the N-oxidation of the readily available precursor, 5-Bromo-2-chloropyridine (CAS No: 53939-30-3).[7][8] This transformation involves the direct delivery of an oxygen atom to the nitrogen of the pyridine ring. The choice of oxidizing agent is paramount and is dictated by factors such as scale, cost, safety, and desired chemoselectivity.
The core principle involves the nucleophilic pyridine nitrogen attacking an electrophilic oxygen source. Several classes of reagents have been proven effective, with peroxyacids being the most common.
Diagram: General Synthesis Pathway
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The Synthetic Chemist's Compass: A Technical Guide to the Reactivity of 5-Bromo-2-chloropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring holds a place of prominence. This guide provides an in-depth exploration of the reactivity profile of a highly versatile, yet nuanced, building block: 5-Bromo-2-chloropyridine 1-oxide . Our discussion will navigate the electronic intricacies imparted by the N-oxide functionality and the two distinct halogen atoms, offering field-proven insights into its synthetic applications. We will dissect the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for reproducible success in your laboratory.
The Electronic Influence of the N-oxide: A Paradigm Shift in Pyridine Reactivity
The introduction of an N-oxide group fundamentally alters the electronic character of the pyridine ring. The lone pair of the nitrogen atom is engaged in a dative bond with oxygen, which has profound consequences for the molecule's reactivity. This transformation from a simple pyridine to a pyridine N-oxide can be viewed as a strategic activation.
The N-oxide group acts as a powerful electron-donating group through resonance, enriching the electron density at the C2 (ortho) and C4 (para) positions. Simultaneously, it exerts an electron-withdrawing inductive effect. This dual nature is the key to understanding the reactivity of this compound. The increased electron density at the C2 and C4 positions makes them more susceptible to electrophilic attack, while the overall electron-withdrawing nature of the N-oxide enhances the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles.[1][2]
In the case of this compound, the interplay of the N-oxide with the two halogen substituents creates a fascinating reactivity profile. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) due to its proximity to the electron-withdrawing N-oxide group. Conversely, the bromine atom at the C5 position is the preferred site for metal-catalyzed cross-coupling reactions, a preference governed by the relative bond strengths of C-Br versus C-Cl.[3]
Synthesis of this compound
The reliable synthesis of the title compound is the crucial first step for its utilization. The most common approach involves the direct oxidation of the parent pyridine, 5-Bromo-2-chloropyridine.
Experimental Protocol: Oxidation of 5-Bromo-2-chloropyridine
This protocol outlines a standard procedure for the N-oxidation of 5-bromo-2-chloropyridine.[4]
Materials:
-
5-Bromo-2-chloropyridine
-
Urea-hydrogen peroxide adduct
-
Trifluoroacetic anhydride
-
Chloroform
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 5-bromo-2-chloropyridine (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add urea-hydrogen peroxide adduct (1.5 eq) portion-wise, followed by the slow addition of trifluoroacetic anhydride (1.2 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with chloroform (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: ~78%[4]
Navigating the Reaction Pathways: A Tale of Two Halogens
The synthetic utility of this compound lies in the ability to selectively functionalize either the C2 or C5 position. This regioselectivity is dictated by the choice of reaction conditions and reagents.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The chlorine atom at the C2 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent N-oxide group. This allows for the selective displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, leaving the bromide at C5 untouched.[5]
Mechanism of SNAr at C2:
Caption: SNAr mechanism at the C2 position.
Experimental Protocol: Amination at the C2 Position
This representative protocol describes the nucleophilic substitution of the C2-chloro group with an amine.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position
The carbon-bromine bond at the C5 position is the more reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond. This allows for selective Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions at this position.[3]
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the C5 position of the pyridine N-oxide and an organoboron reagent.[6][7]
Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6][8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling enables the formation of a C-C triple bond at the C5 position by reacting with a terminal alkyne.[9][10]
Experimental Protocol: Sonogashira Coupling
This is a representative protocol for the Sonogashira coupling reaction.[11]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination allows for the formation of a C-N bond at the C5 position, providing access to 5-amino-2-chloropyridine 1-oxide derivatives.[12][13]
Buchwald-Hartwig Amination Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination is provided below.[14]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary
| Reaction Type | Position | Catalyst/Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| N-Oxidation | N/A | Urea-H₂O₂/TFAA | N/A | Chloroform | 0-20 | ~78 | [4] |
| SNAr (Amination) | C2 | Amine | K₂CO₃ | DMF | 80-100 | Good to Excellent | [5] |
| Suzuki-Miyaura | C5 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-110 | 70-95 | [6][8] |
| Sonogashira | C5 | Pd(PPh₃)₄/CuI | Et₃N | THF | RT-60 | 60-90 | [9][11] |
| Buchwald-Hartwig | C5 | Pd₂(dba)₃/Ligand | NaOtBu | Toluene | 80-110 | 65-95 | [12][14] |
Conclusion: A Versatile Tool for Molecular Innovation
This compound emerges as a powerful and versatile building block for the synthesis of complex substituted pyridines. The strategic presence of the N-oxide group, in concert with the differential reactivity of the chloro and bromo substituents, provides a predictable and controllable platform for sequential functionalization. By understanding the fundamental principles of its reactivity and employing the robust protocols outlined in this guide, researchers in drug discovery and materials science can unlock the full potential of this valuable synthetic intermediate, paving the way for the creation of novel and impactful molecules.
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Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
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- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine.
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- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(5), 242-268.
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- The Versatility of 5-Bromo-2-chloropyridine in Modern Organic Synthesis. (n.d.). An article on a chemical supplier's website.
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- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Razafindrainibe, F., et al. (2017). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 23(55), 13601-13605.
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- Jia, Y. M., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine)
- Liu, S., & Tzschucke, C. C. (2016). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles.
- BenchChem. (2025). Assessing the Regioselectivity of Nucleophilic Attack on 3-Chloro-4-nitropyridine N-oxide: A Comparative Guide.
- Balfour, M. N., et al. (2019). Combination of Sonogashira Coupling and 5-Endo-Dig Cyclization for the Synthesis of 2,6-Disubstituted-5-Azaindoles.
- Miura, Y., Yoshida, M., & Hamana, M. (1993). Synthesis of 2,3-Fused Quinolines from 3-Substituted Quinoline 1-Oxides. Part II. Heterocycles, 36(5), 1015-1026.
- Raju, R., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(16), 9699-9713.
- Jia, Y. M., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine.
- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- Raju, R., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(16), 9699-9713.
- Ryng, S., et al. (1995). Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides with Certain C-Nucleophiles. Archiv der Pharmazie, 328(5), 459-462.
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A Comprehensive Technical Guide to the Solubility Characteristics of 5-Bromo-2-chloropyridine 1-oxide in Common Laboratory Solvents
This guide provides an in-depth exploration of the solubility characteristics of 5-Bromo-2-chloropyridine 1-oxide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, alongside detailed, field-proven protocols for empirical determination.
Introduction: The Critical Role of Solubility in Chemical Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of successful chemical process development and formulation.[1] It dictates the choice of reaction media, purification strategies, and ultimately, the bioavailability of a potential drug substance. An intimate understanding of a compound's behavior in various solvents is therefore not just advantageous, but essential for timely and cost-effective research and development.
This compound is a heterocyclic organic compound with a molecular formula of C5H3BrClNO and a molecular weight of approximately 208.44 g/mol .[2][3][4] It typically presents as a solid with a melting point in the range of 115-119 °C.[2][3] The presence of a pyridine N-oxide moiety, along with bromo and chloro substituents, imparts a unique electronic and steric profile that significantly influences its interaction with various solvents.
This guide will first delve into the theoretical underpinnings of solubility, correlating the physicochemical properties of this compound with the characteristics of common laboratory solvents. Subsequently, it will provide detailed, step-by-step experimental protocols for accurately determining its solubility, ensuring a self-validating and reproducible approach.
Part 1: Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar bonds and the overall molecular geometry.
Molecular Characteristics of this compound:
-
Polarity: The pyridine N-oxide group introduces a significant dipole moment, making the molecule polar. The electronegative oxygen atom draws electron density from the aromatic ring, creating a region of partial negative charge, while the nitrogen and the ring carbons bear partial positive charges.
-
Hydrogen Bonding: The oxygen atom of the N-oxide group can act as a hydrogen bond acceptor. This is a crucial factor in its solubility in protic solvents like water and alcohols.
-
Substituent Effects: The bromo and chloro groups are electron-withdrawing and increase the overall polarity of the molecule. However, their bulkiness may also introduce steric hindrance, affecting solvent interaction.
Classification of Common Laboratory Solvents:
To systematically evaluate the solubility of this compound, it is useful to categorize solvents based on their polarity and hydrogen bonding capabilities.[5]
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding as both donors and acceptors.[6] Given the hydrogen bond accepting capability of this compound, good solubility can be anticipated in these solvents.
-
Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) possess significant dipole moments but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[5][6] They are effective at solvating polar molecules through dipole-dipole interactions. It is expected that this compound will exhibit considerable solubility in these solvents.
-
Nonpolar Solvents: These include hydrocarbons like hexane and toluene, and chlorinated solvents like dichloromethane. They have low dielectric constants and are generally poor solvents for polar compounds.[5] The solubility of this compound is expected to be limited in these solvents.
The interplay between the molecular features of this compound and the properties of these solvent classes forms the basis for designing a comprehensive solubility screening study.
Part 2: Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination remains the gold standard for obtaining accurate solubility data.[1] This section provides detailed protocols for two widely accepted methods: the Equilibrium Shake-Flask Method and a High-Throughput Screening approach.
The "Gold Standard": Equilibrium Shake-Flask Method
This method is considered the most reliable for determining thermodynamic equilibrium solubility.[1] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a sufficient period and then quantifying the concentration of the dissolved solute in the supernatant.
Experimental Workflow:
A simplified workflow for the equilibrium shake-flask method.
Detailed Protocol:
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).[7][8]
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]
-
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure all undissolved solids are removed, centrifugation followed by filtration through a chemically compatible filter (e.g., 0.22 µm PTFE) is recommended.[7][8]
-
-
Quantification:
-
Data Analysis:
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Self-Validating System: The protocol's trustworthiness is enhanced by including multiple time points for equilibration to demonstrate that a true equilibrium has been achieved. Additionally, analyzing the solid residue by techniques like X-ray powder diffraction (XRPD) can confirm if any polymorphic or solvate transformation has occurred during the experiment.[8]
High-Throughput Solubility Screening
For early-stage drug discovery and process development where rapid screening in multiple solvents is required, high-throughput methods are invaluable.[10][11][12] These methods often use smaller sample sizes and automated liquid handling. A common approach involves kinetic solubility measurement, which can provide a good initial estimate of thermodynamic solubility.
Experimental Workflow:
A general workflow for high-throughput kinetic solubility screening.
Detailed Protocol:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10-20 mM).
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense a small volume of the DMSO stock solution into the wells of a 96-well microplate.
-
Add the desired aqueous buffer or organic solvent to each well. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.[10]
-
-
Incubation and Measurement:
-
Seal the plate and incubate for a defined period (e.g., 1-2 hours) at room temperature with shaking.
-
Measure the turbidity of the resulting solutions using a nephelometer or a plate reader. The point at which precipitation occurs indicates the kinetic solubility limit.
-
Alternatively, the plates can be filtered or centrifuged, and the supernatant analyzed by HPLC-UV or LC-MS/MS.[13]
-
Causality Behind Experimental Choices: The use of DMSO as the initial solvent is due to its high solubilizing power for a wide range of organic compounds. The subsequent dilution into an aqueous or organic medium triggers precipitation if the compound's solubility limit is exceeded. This method is rapid and requires minimal compound, making it ideal for early-stage screening.[13]
Part 3: Data Presentation and Interpretation
To facilitate easy comparison and interpretation, the solubility data should be summarized in a structured table.
Table 1: Predicted and Experimentally Determined Solubility of this compound
| Solvent Class | Solvent | Polarity Index (P') | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Polar Protic | Water | 10.2 | Moderate | To be determined |
| Methanol | 5.1 | High | To be determined | |
| Ethanol | 4.3 | High | To be determined | |
| Polar Aprotic | Acetonitrile | 5.8 | High | To be determined |
| Acetone | 5.1 | High | To be determined | |
| Dimethylformamide (DMF) | 6.4 | Very High | To be determined | |
| Dimethyl sulfoxide (DMSO) | 7.2 | Very High | To be determined | |
| Nonpolar | Toluene | 2.4 | Low | To be determined |
| Dichloromethane | 3.1 | Moderate to Low | To be determined | |
| Hexane | 0.1 | Very Low | To be determined |
Note: Polarity Index values are from Snyder, L. R. (1978).[14]
Interpretation of Results:
The experimentally determined solubility values should be correlated with the solvent properties. For instance, a high solubility in polar protic solvents would confirm the importance of hydrogen bonding interactions. High solubility in polar aprotic solvents would highlight the significance of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents would be consistent with the polar nature of this compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with robust, validated experimental protocols, researchers can confidently generate accurate and reliable solubility data. This information is paramount for making informed decisions throughout the chemical development lifecycle, from reaction optimization and purification to final product formulation. The methodologies described herein are designed to be adaptable and can be applied to a wide range of compounds, ensuring their continued relevance in the dynamic field of chemical and pharmaceutical research.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Bromo-2-chloropyridine 1-oxide
Introduction
5-Bromo-2-chloropyridine 1-oxide is a halogenated heterocyclic N-oxide, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of a pyridine N-oxide moiety, combined with halogen substituents, imparts unique reactivity but also introduces potential thermal hazards. The N-O bond in heterocyclic N-oxides is inherently energetic, and its cleavage can initiate exothermic decomposition. A thorough understanding of the thermal stability, decomposition pathway, and potential for runaway reactions is therefore not merely an academic exercise but a critical prerequisite for the safe handling, storage, and utilization of this compound in any research or manufacturing setting.
This guide provides a comprehensive technical overview of this compound, focusing on its thermal properties. While specific experimental data on its decomposition is not extensively published, this document synthesizes available safety information, general chemical principles of related compounds, and established best practices for thermal hazard evaluation. It is intended to equip researchers, process chemists, and safety professionals with the knowledge to handle this reagent responsibly and to design robust experimental protocols for its thermal characterization.
Compound Profile and Physicochemical Properties
This compound is a solid at room temperature. Its key identifying information and physical properties, compiled from various suppliers and databases, are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 5-bromo-2-chloro-1-oxidopyridin-1-ium, 5-Bromo-2-chloropyridine N-oxide | [1][2] |
| CAS Number | 889865-43-4 | [1][2] |
| Molecular Formula | C₅H₃BrClNO | [1][2] |
| Molecular Weight | 208.44 g/mol | [1][2] |
| Melting Point | 115-119 °C | [1][2] |
| Appearance | Solid (form may vary) | [3] |
Hazard Identification and Safe Handling
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to mitigate risks of exposure and injury.
Summary of Hazards
The compound presents multiple health hazards upon exposure.[4]
-
Acute Toxicity: Harmful if swallowed.[4]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Damage: Causes serious eye damage.[4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this material.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]
-
Body Protection: Wear a lab coat or impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]
-
Respiratory Protection: For operations generating dust, use a NIOSH-approved particulate respirator (e.g., N95).[4]
Storage and Handling Protocols
Proper storage and handling are crucial for maintaining the compound's integrity and ensuring laboratory safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress.[4]
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[4] Avoid the formation of dust and aerosols.[4] All handling should be performed within a chemical fume hood or other ventilated enclosure. Wash hands thoroughly after handling.[4]
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Assessment of Thermal Stability and Decomposition Pathway
The Energetic Nature of the N-O Bond
The N-oxide functional group is the most likely site of initial thermal decomposition. The N-O bond is significantly weaker than other bonds within the molecule and can undergo homolytic cleavage to generate radical species. The thermal rearrangement of some substituted pyridine N-oxides is a known reaction pathway.[6] The deoxygenation of pyridine N-oxides is a common transformation, indicating the lability of this bond.[6] This initial decomposition step is often exothermic and can trigger further, more energetic decomposition of the aromatic ring, especially at elevated temperatures.
Influence of Halogen Substituents
The presence of bromine and chlorine atoms on the pyridine ring influences its electronic structure and thermal behavior. Pyrolysis of halogen-containing aromatics can lead to dehalogenation, forming hydrogen halides (HBr, HCl) if a hydrogen source is available.[7][8] In the absence of an external hydrogen source, decomposition can lead to the formation of halogenated radicals and potentially more complex, hazardous byproducts like polyhalogenated pyridines or biphenyls at high temperatures. The thermal decomposition of halogenated polymers, for example, is known to release these halogenated compounds.[9]
Hypothetical Decomposition Pathway
Based on these principles, a plausible, albeit speculative, decomposition pathway can be proposed. It is crucial to recognize this as a theoretical model that requires experimental validation.
-
Initiation: The process likely begins with the homolytic cleavage of the weakest bond, the N-O bond, to form a pyridinyl radical and an oxygen radical.
-
Propagation/Rearrangement: The highly reactive radical species can undergo a series of subsequent reactions. This may include intramolecular rearrangement, dehalogenation (loss of Br• or Cl• radicals), or intermolecular reactions leading to polymerization or char formation.
-
Fragmentation: At higher temperatures, the pyridine ring itself is expected to fragment, potentially yielding smaller molecules such as hydrogen cyanide (HCN), hydrogen halides (HBr, HCl), and various hydrocarbon fragments.[10][11]
Caption: Hypothetical thermal decomposition pathway for this compound.
Recommended Experimental Protocol for Thermal Hazard Assessment
To definitively characterize the thermal stability and decomposition hazards of this compound, a systematic experimental approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required. These techniques provide critical data on decomposition onset temperature, energy release, and mass loss, which are essential for risk assessment.[1][4][12][13]
Core Principles of Analysis
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[1] It is the primary tool for detecting exothermic (heat-releasing) decomposition events and determining the onset temperature and energy of decomposition (ΔHd).[1][14] For hazard assessment, it is crucial to use high-pressure, sealed crucibles to contain any gases produced and prevent the loss of volatile products, which could lead to an underestimation of the hazard.[1][15]
-
Thermogravimetric Analysis (TGA): Measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[16][17] TGA is used to identify the temperatures at which mass loss occurs, corresponding to volatilization or decomposition, and to quantify the amount of non-volatile residue (e.g., char).[12]
Experimental Workflow
The following workflow outlines a robust procedure for assessing the thermal hazards of this compound.
Caption: Recommended workflow for thermal hazard analysis of this compound.
Detailed Step-by-Step Methodology
A. Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: In a well-ventilated enclosure (fume hood), carefully weigh 1-5 mg of this compound into a high-pressure crucible.
-
Crucible Sealing: Hermetically seal the crucible according to the manufacturer's instructions. This step is critical to ensure that decomposition gases are contained, allowing for an accurate measurement of the total energy released.[15]
-
Experimental Program:
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Equilibrate the system at ambient temperature (e.g., 30 °C).
-
Ramp the temperature at a slow rate, typically 2-5 °C/min, up to a final temperature of at least 350 °C or until the decomposition event is complete. A slow heating rate enhances the resolution of the onset temperature.[1]
-
Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify any exothermic events (peaks).
-
Determine the extrapolated onset temperature (Tₒ) of the primary exotherm. This represents the lowest temperature at which significant decomposition begins.
-
Integrate the peak area to calculate the heat of decomposition (ΔHd) in J/g.
-
B. Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA for mass and temperature.
-
Sample Preparation: Weigh 5-10 mg of the sample into an open TGA pan (e.g., alumina or platinum).
-
Experimental Program:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a temperature well beyond the DSC exotherm (e.g., 500 °C) at a heating rate of 10 °C/min.
-
Use an inert atmosphere (e.g., nitrogen at 50 mL/min).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Identify the temperature ranges where significant mass loss occurs.
-
Correlate the mass loss steps with the thermal events observed in the DSC thermogram.
-
Determine the percentage of non-volatile residue remaining at the end of the experiment.
-
Preventing Thermal Runaway Reactions
The data obtained from DSC and TGA are fundamental to preventing thermal runaway incidents during chemical synthesis.[18][19][20] A runaway reaction occurs when the heat generated by a process exceeds the heat removal capacity of the system, leading to a rapid, uncontrolled increase in temperature and pressure.[5]
-
Maximum Safe Operating Temperature: The onset temperature (Tₒ) determined by DSC is a critical parameter. All process operations (e.g., reactions, distillations) should be maintained at a temperature significantly below this onset, incorporating a suitable safety margin (e.g., 50-100 °C below Tₒ, depending on the scale and energy of decomposition).
-
Process Control: Understanding the heat of reaction for any desired transformation involving this compound is essential. This allows for the design of adequate cooling systems to manage the heat output and prevent accumulation.[19][21]
-
Contingency Planning: In case of a cooling failure or other process deviation, emergency procedures, such as a quench system, should be in place to rapidly cool the reaction and halt the progression towards a thermal runaway.[5]
Conclusion
This compound is a valuable synthetic intermediate that must be handled with a high degree of caution due to its inherent chemical hazards and potential for energetic thermal decomposition. While specific decomposition data is sparse, established principles of N-oxide and halogenated aromatic chemistry strongly suggest that the compound is thermally labile. The primary risk stems from the exothermic cleavage of the N-O bond, which can initiate a decomposition cascade.
Therefore, it is imperative that any laboratory or pilot plant planning to use this compound first undertakes a thorough thermal hazard assessment as outlined in this guide. The systematic application of DSC and TGA will provide the necessary data to define safe operating limits, engineer appropriate process controls, and ensure the well-being of all personnel.
References
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5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]
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Sheng, M., Valco, D. J., & López, T. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1870-1881. [Link]
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Green, S. P., Wheelhouse, K., Payne, A. D., Hallett, J., Miller, P., & Bull, J. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Angewandte Chemie International Edition, 59(37), 15798-15802. [Link]
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Sheng, M., Valco, D. J., & López, T. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Semantic Scholar. Retrieved from [Link]
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Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal. Retrieved from [Link]
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Balabanovich, A. I., Hornung, A., Luda, M. P., Koch, W., & Tumiatti, W. (2005). Pyrolysis study of halogen-containing aromatics reflecting reactions with polypropylene in a posttreatment decontamination process. Environmental Science & Technology, 39(14), 5469-5474. [Link]
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Practical approach to prediction and prevention of runaway reactions. (n.d.). Retrieved January 12, 2026, from [Link]
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The Versatile Chemistry of 5-Bromo-2-chloropyridine 1-oxide: A Comprehensive Technical Guide for Researchers
Abstract
5-Bromo-2-chloropyridine 1-oxide is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its unique electronic and steric properties, arising from the interplay between the two distinct halogen substituents and the N-oxide functionality, offer a versatile platform for a wide array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound. We will delve into the mechanistic nuances of its preparation and explore its utility in key synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this important intermediate.
Introduction: Unveiling a Key Synthetic Intermediate
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. Among these, substituted pyridines and their N-oxide derivatives hold a prominent position due to their diverse biological activities and unique chemical reactivity. This compound, in particular, has emerged as a highly valuable and versatile intermediate. The presence of two different halogen atoms at the 2- and 5-positions, combined with the electronic influence of the N-oxide group, allows for selective and sequential functionalization, making it an ideal scaffold for the construction of complex molecular architectures.
The N-oxide moiety not only modulates the electron density of the pyridine ring, influencing its reactivity towards both electrophiles and nucleophiles, but also offers a handle for further transformations, such as deoxygenation to the corresponding pyridine. This guide will explore the fundamental chemistry of this compound, providing practical insights into its synthesis and its application in a range of powerful synthetic reactions.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is through the direct oxidation of the parent 5-bromo-2-chloropyridine. The choice of oxidizing agent is crucial for achieving high yields and avoiding side reactions.
Oxidation with Peroxy Acids
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used for the N-oxidation of pyridines.[1] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform at or below room temperature. The electron-withdrawing nature of the chloro and bromo substituents can make the pyridine nitrogen less nucleophilic, sometimes requiring slightly more forcing conditions or longer reaction times compared to unsubstituted pyridine.
Oxidation with Urea-Hydrogen Peroxide and Trifluoroacetic Anhydride
A particularly effective and practical method for the N-oxidation of electron-deficient pyridines involves the use of a urea-hydrogen peroxide adduct in the presence of trifluoroacetic anhydride (TFAA).[2][3] This system generates a highly electrophilic oxidizing species in situ, allowing for the efficient oxidation of even deactivated pyridine rings.
Experimental Protocol: Synthesis of this compound [4]
-
Materials:
-
5-Bromo-2-chloropyridine
-
Urea-hydrogen peroxide adduct
-
Trifluoroacetic anhydride
-
Chloroform
-
Sodium thiosulfate solution
-
Water
-
-
Procedure:
-
To a solution of 5-bromo-2-chloropyridine in chloroform at 0 °C, add the urea-hydrogen peroxide adduct.
-
Slowly add trifluoroacetic anhydride to the mixture, maintaining the temperature between 0 and 20 °C.
-
Stir the reaction mixture for 1 hour at this temperature.
-
After the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
-
-
Expected Yield: 78%[4]
The Reactivity Landscape of this compound
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms, which can be selectively targeted under different reaction conditions. The N-oxide group plays a crucial role in modulating the electronic properties of the pyridine ring, thereby influencing the regioselectivity of various transformations.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine N-oxide moiety is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions.[1] In this compound, the chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, alkoxides, and thiolates.[5][6] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C-2 carbon, forming a Meisenheimer-like intermediate that is stabilized by the electron-withdrawing N-oxide group. Subsequent elimination of the chloride ion yields the substituted product.
This selective reactivity allows for the introduction of a wide range of functional groups at the 2-position while leaving the C-Br bond at the 5-position intact for subsequent cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the differential reactivity of the C-Br and C-Cl bonds allowing for exquisite control over the reaction outcome.
In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[7][8] This inherent difference in reactivity forms the basis for the chemoselective functionalization of this compound.
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, can be selectively performed at the more reactive C-Br bond of this compound.[7] By carefully choosing the catalyst, ligand, base, and reaction conditions, it is possible to achieve high yields of the 5-aryl-2-chloropyridine 1-oxide derivative, leaving the C-Cl bond available for subsequent transformations.
Generalized Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene/water)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
-
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for achieving high reactivity and selectivity. For the more reactive C-Br bond, standard phosphine ligands are often sufficient. More sterically hindered and electron-rich ligands may be required for the subsequent coupling at the C-Cl bond.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The choice of base can influence the reaction rate and selectivity.
-
Solvent: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloro-5-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2-Bromo-5-chloropyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |
Note: The data in this table is illustrative and based on reactions with related dihalopyridines. Specific optimization for this compound is recommended.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9] Similar to the Suzuki coupling, the Sonogashira reaction can be performed selectively at the C-Br bond of this compound.
Generalized Experimental Protocol: Regioselective Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a degassed solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
Add the terminal alkyne and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate workup and purify the product.
-
-
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper(I) salt is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[10][11] This reaction can also be applied to this compound, allowing for the selective introduction of an amino group at the 5-position.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base in the reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress. Upon completion, cool the reaction, quench, and purify the product.
-
-
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Diagram of Sequential Functionalization Workflow
Caption: Sequential functionalization of this compound.
Reduction of the N-oxide
The N-oxide functionality can be readily removed to generate the corresponding pyridine derivative. This deoxygenation step is typically achieved using reducing agents such as phosphorus trichloride (PCl₃) or other trivalent phosphorus compounds.[12][13] This reaction significantly expands the synthetic utility of this compound, as it allows for the introduction of functional groups under the activating influence of the N-oxide, which can then be removed in a subsequent step.
Diagram of N-Oxide as a Directing and Activating Group
Caption: The N-oxide as a strategic tool in pyridine functionalization.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃BrClNO |
| Molecular Weight | 208.44 g/mol |
| Appearance | Off-white to yellow powder |
| Melting Point | 115-119 °C[14] |
| CAS Number | 889865-43-4[14] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the anisotropic effects of the N-oxide and the electronic effects of the halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts of the carbons directly attached to the halogens and the N-oxide will be significantly affected.
Applications in Medicinal Chemistry and Drug Discovery
The substituted pyridine N-oxide scaffold is a prevalent motif in a wide range of biologically active molecules. The ability to selectively functionalize this compound at two different positions makes it a powerful tool for the synthesis of compound libraries for drug discovery programs. The derivatives of this versatile intermediate have been explored for their potential as anticancer, anti-inflammatory, and antiviral agents.
Conclusion
This compound is a strategically important synthetic intermediate that offers a wealth of opportunities for the construction of complex heterocyclic molecules. The differential reactivity of the C-Br and C-Cl bonds, modulated by the electronic influence of the N-oxide group, allows for a high degree of control in sequential functionalization reactions. This guide has provided a comprehensive overview of its synthesis, a detailed exploration of its reactivity in key synthetic transformations, and practical experimental guidance. By understanding and applying the principles outlined herein, researchers can effectively utilize this compound to accelerate their research and development efforts in medicinal chemistry and beyond.
References
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N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]
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Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (2025, July 13). Retrieved January 12, 2026, from [Link]
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Crystal structure of 3-bromopyridine N-oxide - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.). Retrieved January 12, 2026, from [Link]
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Mono-N-oxidation of heterocycle-fused pyrimidines. (2021, January 20). Retrieved January 12, 2026, from [Link]
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nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved January 12, 2026, from [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]
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A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex | Request PDF - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
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5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination) - ChemTube3D. (n.d.). Retrieved January 12, 2026, from [Link]
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This compound - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Pyridine-N-oxide - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021, February 1). Retrieved January 12, 2026, from [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap. (n.d.). Retrieved January 12, 2026, from [Link]
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Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?. (2019, July 22). Retrieved January 12, 2026, from [Link]
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Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed. (2016, September 8). Retrieved January 12, 2026, from [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Practical Deoxygenation of Oxazole N-Oxides by PCl3/Collidine | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 12, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (2025, December 22). Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis and Characterization of Some Pyridine N-Oxide-Cyanoborane Complexes | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
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Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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The Emergence of a Versatile Reagent: A Technical Guide to 5-Bromo-2-chloropyridine 1-oxide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of 5-Bromo-2-chloropyridine 1-oxide, a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. While the specific historical account of its initial discovery remains elusive in readily available literature, its appearance in patent literature underscores its role as a valuable intermediate in the development of complex molecules. This document will cover its physicochemical properties, a probable synthetic approach based on established chemical principles, its reactivity, and its application in modern drug discovery.
Introduction and Physicochemical Properties
This compound, identified by its CAS number 889865-43-4, is a disubstituted pyridine N-oxide. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential applications in organic synthesis.[1] The presence of bromo and chloro substituents offers orthogonal reactivity, making it a versatile building block for the synthesis of more complex molecules.
The key physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| CAS Number | 889865-43-4 | [2][3] |
| Molecular Formula | C₅H₃BrClNO | [2] |
| Molecular Weight | 208.44 g/mol | |
| Appearance | White to off-white solid (inferred) | |
| Melting Point | 115-119 °C | [3] |
Synthesis of this compound: A Generalized Protocol
While a specific, peer-reviewed synthesis protocol for this compound is not prominently available, its preparation can be reliably inferred from well-established methods for the N-oxidation of pyridines, particularly halopyridines. The most common and effective method involves the direct oxidation of the parent pyridine, 5-Bromo-2-chloropyridine, using a peroxy acid.
Underlying Principle: The N-Oxidation of Pyridines
The nitrogen atom in a pyridine ring is nucleophilic and can be oxidized by electrophilic oxygen sources, such as peroxy acids. The reaction involves the attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, which can be used directly or generated in situ from hydrogen peroxide and acetic acid.[4][5][6]
Generalized Experimental Protocol
The following protocol is a representative procedure for the N-oxidation of a substituted pyridine and can be adapted for the synthesis of this compound.
Starting Material: 5-Bromo-2-chloropyridine Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA)
Procedure:
-
Dissolution: Dissolve 5-Bromo-2-chloropyridine (1.0 eq.) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy any excess peroxy acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
A generalized workflow for the synthesis of this compound.
Reactivity and Synthetic Utility
The N-oxide group significantly modifies the reactivity of the pyridine ring. It acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack. Conversely, the inductive effect of the positively charged nitrogen makes the ring more electron-deficient, facilitating nucleophilic substitution, particularly at the 2- and 6-positions.
The presence of the chloro group at the 2-position and the bromo group at the 5-position provides two distinct handles for further functionalization. The chloro group is generally more susceptible to nucleophilic aromatic substitution, while the bromo group is well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This orthogonal reactivity allows for the sequential and regioselective introduction of different substituents.
Applications in Drug Discovery and Development
While specific examples of the use of this compound in the synthesis of marketed drugs are not widely reported, its utility is demonstrated in the patent literature as a key intermediate. For example, patent WO2010144734A1 describes the use of this compound in the synthesis of benzonaphthyridine-containing compounds intended for use in vaccine formulations. In this patent, the N-oxide is reacted with trimethylsilyl cyanide (TMSCN) and triethylamine in acetonitrile at elevated temperatures. This reaction likely aims to introduce a cyano group at the 2-position, displacing the chloro substituent, a common transformation for pyridine N-oxides.
The broader class of pyridine N-oxides has been recognized for its potential in medicinal chemistry. The N-oxide moiety can improve the pharmacokinetic properties of a drug molecule, such as solubility and metabolic stability.[1] Furthermore, pyridine N-oxides can act as prodrugs, being reduced in vivo to the corresponding pyridine. This is particularly relevant in the context of developing hypoxia-activated anticancer agents.[1]
Synthetic utility of this compound in drug discovery.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. While its formal discovery and history are not well-documented, its utility is evident from its emergence in the patent literature as an intermediate for the synthesis of complex, biologically relevant molecules. Its straightforward, albeit inferred, synthesis and the orthogonal reactivity of its functional groups make it an attractive starting material for the construction of diverse molecular architectures. As the demand for novel therapeutic agents continues to grow, the application of such strategically functionalized heterocyclic compounds is poised to expand, making a thorough understanding of their properties and reactivity essential for researchers in the field.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-chloropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloropyridine 1-oxide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique chemical structure, featuring a pyridine N-oxide moiety with bromine and chlorine substituents, makes it a versatile building block for introducing the pyridyl group in complex molecular architectures. However, its reactivity and inherent toxicological profile necessitate a thorough understanding of its health and safety considerations to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the critical health and safety information for this compound, offering practical insights and detailed protocols for its safe handling, storage, and in case of accidental exposure.
Hazard Identification and Classification
This compound is classified as a hazardous substance. A thorough understanding of its specific hazards is the foundation of safe laboratory practices.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]
-
Skin irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious eye damage (Category 1) : Causes serious eye damage.[1][2]
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1]
The corresponding GHS pictograms, signal word, and hazard statements are summarized in the table below.
| GHS Pictogram | Signal Word | Hazard Statements |
| Danger | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H318: Causes serious eye damage.[1] H335: May cause respiratory irritation.[1] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazardous nature of this compound, a combination of engineering controls and appropriate personal protective equipment is essential to minimize exposure.
Engineering Controls
The primary line of defense is to handle this compound in a well-ventilated area.[1] A certified chemical fume hood is mandatory to control the inhalation of dust and vapors. The fume hood should have a continuous and sufficient airflow. Safety showers and eyewash stations must be readily accessible in the immediate work area.[3][4]
Personal Protective Equipment (PPE)
The following PPE must be worn when handling this compound:
-
Eye and Face Protection : Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[1] A face shield should be worn in situations where there is a risk of splashing.
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, that comply with EN 374 standards are necessary.[1] Gloves should be inspected before use and disposed of properly after handling the compound.
-
Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection : If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
The following diagram illustrates the workflow for donning and doffing PPE to ensure maximum protection.
Toxicological Information
Disposal Considerations
All waste containing this compound must be handled as hazardous waste. It should be disposed of in a licensed chemical waste disposal facility. [1]Do not dispose of it in the sanitary sewer system. Contaminated packaging should also be treated as hazardous waste.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its handling demands a rigorous and informed approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
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5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4 | Chemsrc. (2025-09-12). Available at: [Link]
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molecular orbital calculations for 5-Bromo-2-chloropyridine 1-oxide
An In-Depth Technical Guide to the Molecular Orbital Landscape of 5-Bromo-2-chloropyridine 1-oxide
Foreword: Bridging Theory and Application
In the intricate world of drug discovery and materials science, understanding a molecule's electronic structure is paramount to predicting its behavior, reactivity, and potential as a viable candidate for development. This compound is a heterocyclic compound of significant interest, serving as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of two distinct halogen atoms (bromine and chlorine) and a polar N-oxide group creates a unique electronic landscape that dictates its interaction with biological targets and its reactivity in synthetic pathways.[1][2] This guide provides a comprehensive, technically-grounded framework for performing and interpreting , leveraging Density Functional Theory (DFT) to elucidate its core electronic characteristics.
The Rationale for Computational Scrutiny
The N-oxide moiety in a pyridine ring profoundly alters its electronic properties compared to the parent pyridine.[3] It acts as a strong dipole and can participate in complex interactions, while also activating the ring for both electrophilic and nucleophilic substitutions at different positions.[2][4] For this compound, this complexity is magnified by the inductive and resonance effects of the halogen substituents. A purely experimental approach to understanding its reactivity can be resource-intensive. Molecular orbital calculations provide a predictive, cost-effective lens to:
-
Identify Reactive Sites: Determine the most likely positions for electrophilic and nucleophilic attack.
-
Predict Reaction Energetics: Understand the stability of the molecule and the feasibility of potential reaction pathways.
-
Elucidate Spectroscopic Properties: Correlate computational data with experimental results from techniques like UV-Vis and NMR spectroscopy.
-
Guide Rational Drug Design: Model interactions with target proteins by understanding the molecule's electrostatic potential and frontier orbitals.
This guide focuses on a robust, self-validating computational workflow designed to yield reliable and interpretable results for researchers in the field.
The Computational Gauntlet: A Validated DFT Protocol
The cornerstone of modern electronic structure calculation for organic molecules is Density Functional Theory (DFT). It offers an exceptional balance of computational efficiency and accuracy, making it the method of choice.[5] The following protocol outlines a step-by-step methodology for calculating the molecular orbitals of this compound.
Experimental Protocol: Step-by-Step DFT Calculation
-
Molecular Structure Construction:
-
Begin by building the 3D structure of this compound (CAS: 889865-43-4) using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Ensure correct atom connectivity and apply an initial geometry cleanup using a simple force field (e.g., MMFF94) to generate a reasonable starting conformation.
-
-
Selection of Computational Method and Basis Set:
-
Method: The B3LYP hybrid functional is selected. This functional incorporates a portion of the exact Hartree-Fock exchange, providing a well-validated approach for calculating the electronic properties of halogenated organic molecules.[5][6]
-
Basis Set: The Pople-style 6-311+G(d,p) basis set is recommended.
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
+: The addition of diffuse functions on heavy (non-hydrogen) atoms is critical for accurately modeling the lone pairs on the oxygen and halogen atoms and describing the N-O bond.[5]
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p) to allow for orbital shape distortion, which is essential for describing chemical bonds accurately, especially in a polarized molecule like an N-oxide.
-
-
-
Geometry Optimization:
-
Perform a full geometry optimization using the selected B3LYP/6-311+G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
-
Vibrational Frequency Analysis (Protocol Validation):
-
Following optimization, a frequency calculation must be performed at the same level of theory.
-
Trustworthiness Check: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization. This step is non-negotiable for validating the computed structure.
-
-
Single-Point Energy Calculation and Property Analysis:
-
Using the validated, optimized geometry, perform a final single-point energy calculation.
-
Request the generation of molecular orbitals, Mulliken population analysis (for atomic charges), and the molecular electrostatic potential (MEP).
-
Computational Workflow Visualization
Caption: A validated workflow for DFT calculations.
Interpreting the Data: From Orbitals to Reactivity
The output of the calculation provides a wealth of quantitative data. The most critical parameters for understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Molecular Orbitals: The Heart of Reactivity
The HOMO represents the region from which an electron is most likely to be donated, making it the primary site for attack by electrophiles. Conversely, the LUMO is the region most likely to accept an electron, indicating the site for nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.
| Calculated Property | Symbol | Significance | Expected Value (eV) |
| Highest Occupied MO Energy | EHOMO | Electron-donating ability (nucleophilicity) | Negative, higher values indicate stronger donation |
| Lowest Unoccupied MO Energy | ELUMO | Electron-accepting ability (electrophilicity) | Negative or positive, lower values indicate stronger acceptance |
| HOMO-LUMO Gap | ΔE | Chemical reactivity and kinetic stability | Positive, smaller values indicate higher reactivity |
| Dipole Moment | µ | Overall molecular polarity and solubility | > 4.0 D (Pyridine N-oxide itself is ~4.37 D[3]) |
Note: Expected values are estimates based on typical values for similar heterocyclic N-oxides and are to be replaced with actual calculation results.
Molecular Electrostatic Potential (MEP) Map
The MEP provides a visual guide to the charge distribution across the molecule.
-
Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the N-oxide oxygen. These are the most probable sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, often found on the hydrogen atoms and near the carbon atoms attached to electronegative substituents. These are susceptible to nucleophilic attack.
The interplay between the FMOs and the MEP map provides a comprehensive picture of reactivity. For pyridine N-oxides, the N-oxide oxygen is a strong electron-donating group, increasing electron density at the 2, 4, and 6 positions of the ring.[4] However, the inductive effects of the chloro and bromo substituents will modulate this distribution, making computational analysis essential.
Conceptual Relationships in Molecular Orbital Analysis
Caption: Linking computational outputs to chemical insights.
Conclusion and Outlook
This guide provides a robust and scientifically grounded protocol for the molecular orbital calculation of this compound. By adhering to this workflow, researchers can generate reliable data on the molecule's electronic structure, frontier orbitals, and electrostatic potential. This information is invaluable for predicting reaction outcomes, understanding structure-activity relationships, and guiding the rational design of new molecules in pharmaceutical and materials science applications. The principles and methodologies described herein are not only applicable to the title compound but can also be adapted for a wide range of substituted heterocyclic N-oxides, serving as a foundational tool for modern chemical research.
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Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. (n.d.). National Institutes of Health. [Link]
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A theoretical study on protonation of some halogen substituted pyridine derivatives. (2007). Journal of Molecular Graphics and Modelling, 26(4), 740-747. [Link]
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Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021). MOST Wiedzy. [Link]
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Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. (2023). The Journal of Organic Chemistry, 88(17), 12229–12238. [Link]
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5-Bromo-2-chloropyrimidine. (n.d.). PubChem, National Institutes of Health. [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. [Link]
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5-Bromo-2-chloropyridine 1-oxide: A Technical Guide to Unveiling its Biological Potential
Introduction: The Prominence of Pyridine N-Oxides in Modern Drug Discovery
The pyridine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its N-oxide derivatives represent a particularly intriguing class of compounds, often exhibiting enhanced physicochemical properties and novel biological activities compared to their parent pyridines.[3][4] The introduction of the N-oxide functionality can increase water solubility, modulate electronic properties, and provide new vectors for molecular interactions, making pyridine N-oxides a fertile ground for drug discovery.[5][6] These compounds have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][7] This guide focuses on the untapped potential of a specific, substituted derivative: 5-Bromo-2-chloropyridine 1-oxide. While direct biological data on this molecule is sparse, by examining the structure-activity relationships of related halogenated pyridine N-oxides, we can formulate compelling hypotheses regarding its potential therapeutic applications and outline a clear experimental path for their validation.
Chemical Synthesis and Characterization
The synthesis of this compound is predicated on the foundational chemistry of pyridine N-oxidation. Typically, this involves the oxidation of the parent pyridine, 5-Bromo-2-chloropyridine, using a suitable oxidizing agent. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and acetic acid.[8] The N-oxidation of pyridines is a well-established and generally high-yielding process.[8]
The rationale for choosing such oxidation methods lies in their efficiency and selectivity for the nitrogen atom in the pyridine ring, which is susceptible to electrophilic attack by the oxidant. The resulting N-oxide can then be purified using standard chromatographic techniques.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity: An Evidence-Based Extrapolation
Based on the known activities of structurally analogous compounds, we can project two primary areas of potential biological efficacy for this compound: anticancer and antimicrobial activities.
Potential Anticancer Activity
The pyridine nucleus is a privileged scaffold in oncology research, with numerous derivatives approved for cancer therapy.[1][9] Their mechanisms of action are diverse, including kinase inhibition, induction of apoptosis, and cell cycle arrest.[9][10]
-
Structure-Activity Relationship (SAR) Insights: Halogen substituents on the pyridine ring can significantly influence anticancer potency. While some studies suggest that halogen atoms can decrease antiproliferative activity in certain contexts, their position and electronic effects are critical.[11] The combination of a bromo and a chloro substituent, along with the N-oxide moiety, presents a unique electronic and steric profile that warrants investigation. Pyridine-urea derivatives, for instance, have shown potent activity against breast cancer cell lines, with mechanisms linked to the inhibition of VEGFR-2, a key regulator of angiogenesis.[1][2]
-
Hypothesized Mechanism of Action: We hypothesize that this compound could exert anticancer effects by inducing cell cycle arrest and apoptosis. Many pyridine derivatives have been shown to cause G2/M phase arrest and upregulate key signaling proteins like p53 and JNK in cancer cells.[10] The N-oxide group, being a strong hydrogen bond acceptor, could facilitate binding to enzymatic targets, such as kinase active sites.[3]
Caption: Hypothetical signaling pathway for anticancer activity.
Potential Antimicrobial Activity
Pyridine derivatives and their N-oxides have a long history of investigation for their antimicrobial properties.[7][12] The N-oxide functionality itself can be critical for activity, and in some cases, these compounds may act as prodrugs that are reductively activated within microbial cells.[5]
-
SAR Insights: The antimicrobial activity of pyridine compounds is well-documented.[12] While the specific contribution of a 5-bromo and 2-chloro substitution pattern on a pyridine N-oxide is not explicitly detailed in the available literature, halogenation is a common strategy to enhance antimicrobial potency. The N-oxidation of pyridines has been shown in some cases to retain or even increase minimum inhibitory concentrations (MICs) against mycobacteria.
-
Hypothesized Mechanism of Action: The mechanism of action for many pyridine-based antimicrobials involves the disruption of cellular processes essential for microbial growth. For N-oxides, one proposed mechanism is enzymatic reduction within the bacterial cell, leading to the formation of reactive species that are cytotoxic to the microbe.[5] This is analogous to the activation of some phenazine and furoxane-based antimicrobials.[5]
Experimental Protocols for Validation
To empirically validate the hypothesized biological activities of this compound, a series of well-established in vitro assays are required.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the measurement of the compound's effect on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[13]
Step-by-Step Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintaining them in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of serial dilutions in the complete cell culture medium to achieve the desired final concentrations for the assay.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[14][15]
Step-by-Step Methodology:
-
Bacterial Strains: Use standard reference strains of bacteria (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]
Data Presentation
All quantitative data from these assays should be summarized in clear, tabular formats to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | To be determined | To be determined |
| HepG2 (Liver Cancer) | To be determined | To be determined |
| A549 (Lung Cancer) | To be determined | To be determined |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | To be determined |
| Escherichia coli | To be determined |
| Pseudomonas aeruginosa | To be determined |
Conclusion and Future Directions
This compound is a compound with significant, albeit currently unexplored, potential in medicinal chemistry. By leveraging our understanding of the structure-activity relationships of related pyridine N-oxides and halogenated heterocycles, we can rationally direct research toward its validation as a novel anticancer or antimicrobial agent. The experimental protocols detailed herein provide a robust framework for initiating this critical investigation. Future work should focus on elucidating the precise molecular targets and mechanisms of action, followed by optimization of the lead compound to enhance potency and selectivity, ultimately paving the way for preclinical development.
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Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(8), 1335–1337. [Link]
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A Researcher's In-depth Guide to 5-Bromo-2-chloropyridine 1-oxide: Commercial Availability, Synthesis, and Applications
For researchers, medicinal chemists, and professionals in drug development, the accessibility and quality of specialized chemical intermediates are paramount to the success of their projects. 5-Bromo-2-chloropyridine 1-oxide, a halogenated pyridine derivative, is a versatile building block with significant potential in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, key suppliers, and essential technical information to facilitate its procurement and application in research and development.
Physicochemical Properties and Identification
This compound is a solid, typically appearing as a crystalline powder. Its chemical structure, featuring a pyridine N-oxide moiety along with bromo and chloro substituents, imparts unique reactivity, making it a valuable precursor in various synthetic transformations.
| Property | Value | Source |
| CAS Number | 889865-43-4 | [1] |
| Molecular Formula | C5H3BrClNO | [2] |
| Molecular Weight | 208.44 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Commercial Availability and Key Suppliers
This compound is available from a range of chemical suppliers, primarily those specializing in research and development quantities. The purity of the commercially available product is typically around 97%. Below is a comparative table of prominent suppliers.
| Supplier | Purity | Available Quantities |
| 97% | Inquire | |
| 97% | Gram to Kilogram scale | |
| Research Grade | Inquire | |
| ≥98% (HPLC) | Inquire |
It is important to note that availability may vary by region. For instance, some suppliers may have restrictions on shipping to certain locations. Researchers are advised to contact suppliers directly for up-to-date information on stock and delivery.
Quality Control and Analytical Profile
A supporting document from a study on N-oxidation of pyridine derivatives provides representative 1H NMR and 13C NMR data for various N-oxide products, which can be a useful reference for researchers to confirm the successful synthesis of this compound.[3]
Synthesis and Supply Chain Workflow
The following diagram illustrates the typical workflow from precursor synthesis to researcher application:
Caption: Supply chain for this compound.
Applications in Drug Discovery and Organic Synthesis
While specific, published applications of this compound in drug discovery are not abundant, its structural motifs are present in a variety of biologically active molecules. The precursor, 5-Bromo-2-chloropyridine, is a well-established building block in the synthesis of pharmaceuticals and agrochemicals. For instance, it is used in the preparation of ligands for serotonin receptors and in palladium-catalyzed amination reactions.
The N-oxide functionality in this compound can serve several purposes in medicinal chemistry. It can act as a directing group in electrophilic aromatic substitution reactions, potentially altering the regioselectivity compared to the parent pyridine. Furthermore, N-oxides are sometimes employed as prodrugs, which can be reduced in vivo to the corresponding pyridine. The electronic properties of the pyridine ring are also significantly modified by N-oxidation, which can influence the compound's pharmacokinetic and pharmacodynamic properties.
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable, albeit specialized, chemical intermediate for researchers in organic synthesis and drug discovery. While its commercial availability is somewhat limited compared to its precursor, it can be procured from several reputable suppliers or synthesized through a straightforward oxidation protocol. Its unique chemical properties suggest its potential as a versatile building block for the creation of novel molecules with diverse biological activities. As with any chemical reagent, adherence to proper safety and handling procedures is essential.
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An In-Depth Technical Guide to the Identification of Impurities in 5-Bromo-2-chloropyridine 1-oxide Samples
Abstract
This technical guide provides a comprehensive framework for the identification and characterization of impurities in 5-Bromo-2-chloropyridine 1-oxide, a critical intermediate in pharmaceutical synthesis.[1] Ensuring the purity of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] This document outlines a strategic, multi-faceted approach, combining orthogonal analytical techniques to detect, isolate, and elucidate the structures of potential process-related impurities and degradation products. We will delve into the underlying chemistry of this compound, predict potential impurities based on its synthesis and degradation pathways, and provide detailed, field-proven protocols for their identification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity and regulatory compliance.
The Imperative of Impurity Profiling in Pharmaceutical Development
The presence of impurities in an API can have a significant impact on its quality, safety, and efficacy.[2][3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities.[3][4][5][6] The ICH Q3A/B guidelines, for instance, establish thresholds for reporting, identification, and qualification of impurities in new drug substances and products.[3][4][5][6] For halogenated heterocyclic compounds like this compound, the potential for isomeric and other closely related impurities presents a unique analytical challenge.
Unraveling the Chemistry of this compound: A Predictive Approach to Impurity Profiling
A thorough understanding of the synthetic route and chemical stability of this compound is the cornerstone of effective impurity identification.
Synthetic Pathways and Potential Process-Related Impurities
The synthesis of this compound typically involves the oxidation of 5-Bromo-2-chloropyridine.[7] This seemingly straightforward step can introduce a variety of impurities.
-
Starting Material Impurities: The purity of the 5-Bromo-2-chloropyridine starting material is critical. Potential impurities from its synthesis, such as isomers (e.g., 3-Bromo-2-chloropyridine) or incompletely halogenated pyridines, can carry through to the final product.
-
By-products of Oxidation: The N-oxidation reaction, often carried out with peracids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, can lead to by-products.[8][9] Incomplete oxidation will result in residual 5-Bromo-2-chloropyridine. Over-oxidation or side reactions could potentially introduce other oxygenated species.
-
Reagent-Related Impurities: Residual solvents, catalysts, and other reagents used in the synthesis and purification steps can also be present in the final product.
| Potential Impurity | Source | Significance |
| 5-Bromo-2-chloropyridine | Incomplete oxidation of starting material | Process-related impurity |
| Isomeric Bromo-chloropyridine 1-oxides | Impurities in the starting material | May have different toxicological profiles |
| Dihalogenated Pyridine 1-oxides | Impurities from the synthesis of the starting material | Can affect subsequent reaction steps |
| Residual Solvents (e.g., Chloroform, Acetic Acid) | Used in the reaction and purification process | Must be controlled within ICH limits |
Degradation Pathways and Potential Degradants
Forced degradation studies are essential to identify potential degradation products that could form during storage or in the final drug product.[10][11] These studies involve subjecting the this compound to stress conditions such as heat, humidity, acid, base, light, and oxidation.[10][11][12]
-
Hydrolysis: The N-oxide functional group can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of hydroxylated pyridines.
-
Photodegradation: Exposure to UV or fluorescent light can induce degradation, with potential for dehalogenation or rearrangement reactions.[10]
-
Thermal Degradation: High temperatures can cause decomposition, the pathways of which need to be elucidated.
-
Oxidative Degradation: While an N-oxide, further oxidation at other positions on the pyridine ring is possible under strong oxidative stress.[11]
A Strategic Framework for Impurity Identification
A robust strategy for impurity identification relies on an orthogonal approach, utilizing multiple analytical techniques with different separation and detection principles. This ensures that a wide range of potential impurities with varying physicochemical properties can be detected and characterized.
Caption: Orthogonal approach for impurity identification.
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone of impurity analysis, providing the necessary separation of the main component from its impurities.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the primary technique for purity assessment and the separation of non-volatile impurities in pharmaceutical analysis.[13][14][15] For pyridine derivatives, which are often hydrophilic, reversed-phase HPLC is a common choice.[13][14]
Experimental Protocol: HPLC Method for Impurity Profiling
-
Instrumentation: A validated HPLC or UPLC system with a photodiode array (PDA) or UV detector.
-
Column: A C18 or C8 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point. The choice of stationary phase can be critical for resolving closely related isomers.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a higher percentage (e.g., 90% B) over 20-30 minutes to elute impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or based on the UV spectrum of the main component and expected impurities.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
The use of a C18 or C8 column provides good retention for moderately polar compounds like pyridine N-oxides.
-
A formic acid modifier in the mobile phase helps to achieve good peak shapes for basic compounds by suppressing the ionization of silanol groups on the stationary phase.[13][14]
-
Gradient elution is necessary to separate impurities that may have significantly different polarities from the main peak and from each other.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain process by-products.[2][16][17][18]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC system coupled with a mass spectrometer and a headspace autosampler.
-
Column: A low-polarity column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute a range of solvents.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
-
Mass Spectrometer: Operated in full scan mode to identify unknown volatile compounds.
-
Sample Preparation: Accurately weigh a known amount of the sample (e.g., 100 mg) into a headspace vial and add a suitable solvent (e.g., DMSO).
Causality Behind Experimental Choices:
-
Headspace sampling is preferred for residual solvent analysis as it introduces only the volatile components into the GC system, protecting the column and MS from non-volatile matrix components.[16][19]
-
A low-polarity column separates compounds primarily based on their boiling points, which is ideal for a broad screen of potential residual solvents.
-
MS detection provides definitive identification of the eluted compounds by comparing their mass spectra to a library (e.g., NIST).[18]
Spectroscopic Techniques for Definitive Structural Elucidation
Once an impurity has been detected and separated, spectroscopic techniques are employed to determine its chemical structure.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS, often coupled with liquid chromatography (LC-HRMS), is a pivotal tool for determining the elemental composition of an unknown impurity.[20][21][22] By providing a highly accurate mass measurement, it significantly narrows down the possible molecular formulas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Confirmation
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules.[23][24] A suite of NMR experiments is typically required for complete structure determination.
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Reveals connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.
-
For definitive structural elucidation, it is often necessary to isolate the impurity of interest using preparative HPLC.[25]
Caption: Role of different NMR experiments in structure elucidation.
Conclusion: Towards a Robust Impurity Control Strategy
The identification and characterization of impurities in this compound is a multi-step process that requires a deep understanding of its chemistry and the application of a suite of advanced analytical techniques. By following the strategic framework outlined in this guide, from predicting potential impurities to their definitive structural elucidation, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate. A well-characterized impurity profile is not only a regulatory requirement but also a fundamental aspect of robust process development and quality control.
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Methodological & Application
Application Notes and Protocols for 5-Bromo-2-chloropyridine 1-oxide in Medicinal Chemistry
This guide provides an in-depth exploration of 5-Bromo-2-chloropyridine 1-oxide, a versatile heterocyclic building block, for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, strategic applications in the synthesis of complex molecular architectures, and provide detailed, field-proven protocols for its use.
Introduction: The Strategic Value of a Multifunctional Reagent
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold due to its presence in numerous FDA-approved drugs and its ability to engage in crucial biological interactions like hydrogen bonding and π–π stacking.[1] The modification of this core structure is central to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
This compound emerges as a particularly valuable synthetic intermediate for several key reasons:
-
The Pyridine N-Oxide Moiety: The N-oxide functionality is not merely a synthetic artifact; it profoundly influences the molecule's properties. The highly polar N⁺–O⁻ bond can increase water solubility, decrease membrane permeability, and alter the electronic nature of the pyridine ring, making it more susceptible to certain transformations.[2][3] In some contexts, N-oxides serve as prodrugs, being enzymatically reduced in vivo.[2][3]
-
Orthogonal Reactive Sites: The presence of two distinct halogen atoms at electronically different positions (a bromine at C5 and a chlorine at C2) provides a platform for sequential and selective functionalization. The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for a predictable, stepwise approach to molecular construction.[4][5]
-
Activated C2 Position: The chlorine at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of both the ring nitrogen and the N-oxide oxygen, facilitating the introduction of a wide array of nucleophiles.[6]
This guide will demonstrate how to leverage these features to build diverse molecular libraries and advance drug discovery programs.
Physicochemical and Reactivity Profile
A thorough understanding of the reagent's properties is fundamental to its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 889865-43-4 | [7] |
| Molecular Formula | C₅H₃BrClNO | [7][8] |
| Molecular Weight | 208.44 g/mol | [7][8] |
| Appearance | Off-white to yellow powder/solid | [4] (by analogy) |
| Melting Point | 65-69 °C (for the non-oxidized parent) | [4][9] |
Reactivity Map
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of this reagent's synthetic utility. The N-oxide group enhances this differentiation by further activating the C2 and C4 positions.
Caption: Key reactive sites for synthetic diversification.
Strategic Applications & Methodologies
The primary application of this compound is as a scaffold for constructing more elaborate molecules, particularly those with a disubstituted pyridine core.
A. Selective Cross-Coupling Reactions at the C5 Position
The greater reactivity of the C-Br bond allows for selective carbon-carbon or carbon-nitrogen bond formation at the 5-position while preserving the C-Cl bond for subsequent reactions.[5]
Table 2: Typical Conditions for Selective Cross-Coupling at the C5-Position
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 |
| Sonogashira | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 60-80 |
Data synthesized from common protocols for related halo-pyridines.[10]
B. Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
Following functionalization at C5, or as the initial step, the C2-chloro group can be displaced by a variety of nucleophiles. This reaction is driven by the electron-deficient nature of the pyridine ring, which is further enhanced by the N-oxide. Common nucleophiles include primary/secondary amines, alkoxides, and thiolates.
C. Sequential Functionalization Workflow
The true power of this reagent lies in the ability to perform sequential, site-selective reactions. This allows for the controlled and convergent synthesis of complex target molecules.
Caption: A typical workflow for sequential synthesis.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
Principle: This protocol details the palladium-catalyzed cross-coupling of an arylboronic acid with the C5-bromo position of the starting material, leveraging the higher reactivity of the C-Br bond.[5]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.)
-
XPhos (0.04 equiv.)
-
Potassium phosphate (K₃PO₄, 3.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add the 1,4-dioxane/water solvent mixture (e.g., 4:1 v/v) to the flask via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Principle: This protocol describes the displacement of the activated C2-chloro group by a primary or secondary amine nucleophile.
Materials:
-
5-Aryl-2-chloropyridine 1-oxide (from Protocol 1, 1.0 equiv.)
-
Primary or secondary amine (1.5 equiv.)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv.)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
Procedure:
-
Dissolve the 5-Aryl-2-chloropyridine 1-oxide substrate in the chosen solvent in a round-bottom flask.
-
Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Scientist's Note: A non-nucleophilic base like DIPEA is often used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile. The N-oxide group stabilizes the negative charge of the Meisenheimer intermediate, accelerating the SNAr reaction.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine to remove the solvent and excess base.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization.
Conclusion
This compound is a powerful and versatile reagent in the medicinal chemist's toolbox. Its pre-installed N-oxide functionality and orthogonally reactive halogen handles provide a reliable platform for the strategic and efficient synthesis of novel, highly substituted pyridine derivatives. By understanding its reactivity profile and employing robust, sequential protocols, researchers can rapidly generate diverse compound libraries for hit-to-lead campaigns and accelerate the drug discovery process.
References
- Wermuth, C. G. Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central.
- Wermuth, C. G. Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing. (n.d.).
- Singh, U. P., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
- Pyridine-N-oxide. Wikipedia.
- The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermedi
- Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing.
- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Applic
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Vismodegib. New Drug Approvals.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
- 5-Bromo-2-chloropyridine 95 53939-30-3. Sigma-Aldrich.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem.
- This compound. LookChem.
- 5-Bromo-2-chloropyridine N-oxide. Santa Cruz Biotechnology.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. This compound|lookchem [lookchem.com]
- 8. scbt.com [scbt.com]
- 9. 5-Brom-2-chlorpyridin 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Nucleophilic Substitution on 5-Bromo-2-chloropyridine 1-oxide
Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Building Block
5-Bromo-2-chloropyridine 1-oxide is a highly functionalized heterocyclic intermediate of significant value in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of two distinct halogen atoms and an N-oxide moiety, provide a platform for selective and sequential chemical modifications. The N-oxide group, in particular, fundamentally alters the reactivity of the pyridine ring, transforming it from an electron-rich system to one that is highly susceptible to nucleophilic attack, especially at the C2 and C4 positions.[1][2]
This guide provides a comprehensive overview of the principles and practices governing nucleophilic substitution reactions on this substrate. We will delve into the mechanistic underpinnings that dictate regioselectivity, offering field-proven, step-by-step protocols for key transformations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ this compound in the synthesis of complex molecular architectures.
Mechanistic Rationale: The Decisive Role of the N-Oxide in Regioselective Substitution
The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the N-oxide functional group. This group activates the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr), a pathway that is typically challenging for standard pyridine systems.
2.1. Electronic Activation and Regioselectivity
The oxygen atom of the N-oxide donates electron density through resonance, which preferentially increases the electron density at the C2, C4, and C6 positions. Conversely, the positively charged nitrogen atom strongly withdraws electron density inductively, making the α- (C2, C6) and γ- (C4) positions electrophilic and thus prime targets for nucleophiles.[2] In the case of this compound, the C2 position is significantly activated.
The substitution of the chloro group at C2 is favored over the bromo group at C5 for two primary reasons in an SNAr context:
-
Positional Activation: The C2 position is an α-position, directly activated by the electron-withdrawing N-oxide group. The C5 position is a β-position and experiences minimal activation.
-
Leaving Group Ability: While bromide is generally a better leaving group than chloride, the rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex. The stability of this intermediate is the dominant factor, and its formation is vastly accelerated at the electronically deficient C2 position.
This inherent electronic bias allows for highly regioselective substitution at the C2 position, leaving the C5-bromo functionality intact for subsequent transformations, such as transition metal-catalyzed cross-coupling reactions.
2.2. The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the ring and, crucially, onto the N-oxide oxygen atom, which provides significant stabilization. In the second step, aromaticity is restored by the expulsion of the chloride leaving group.
Caption: SNAr mechanism on this compound.
Experimental Protocols and Application Data
The following protocols are designed as robust starting points for the functionalization of this compound with various classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The key stages involve careful reagent handling, controlled reaction conditions, and systematic product isolation and purification.
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
This protocol details the synthesis of 5-Bromo-N-benzylpyridin-2-amine 1-oxide. The general principle can be adapted for a wide range of primary and secondary amines. Such methods provide alternatives to standard SNAr chemistry, sometimes using activating agents to facilitate the reaction under mild conditions.[3][4]
-
Materials:
-
This compound (1.0 eq, e.g., 208 mg, 1.0 mmol)
-
Benzylamine (1.2 eq, e.g., 129 mg, 1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 eq, e.g., 276 mg, 2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3-5 mL)
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
-
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF (3-5 mL) to dissolve the reactants.
-
Add benzylamine (1.2 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into deionized water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Protocol 2: Alkoxylation with Sodium Methoxide
This protocol describes the synthesis of 5-Bromo-2-methoxypyridine 1-oxide. The reaction with a strong nucleophile like sodium methoxide typically proceeds efficiently at the activated C2 position.
-
Materials:
-
This compound (1.0 eq, e.g., 208 mg, 1.0 mmol)
-
Sodium methoxide (1.5 eq, e.g., 81 mg, 1.5 mmol)
-
Anhydrous Methanol (MeOH) (5 mL)
-
Dichloromethane (DCM)
-
Deionized water
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (5 mL) at room temperature under a nitrogen atmosphere.
-
Add sodium methoxide (1.5 eq) portion-wise to the solution. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding deionized water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or flash chromatography to yield the final product.
-
Protocol 3: Thiolation with Sodium Thiomethoxide
This protocol details the synthesis of 5-Bromo-2-(methylthio)pyridine 1-oxide, demonstrating the use of a soft sulfur nucleophile.
-
Materials:
-
This compound (1.0 eq, e.g., 208 mg, 1.0 mmol)
-
Sodium thiomethoxide (NaSMe) (1.2 eq, e.g., 84 mg, 1.2 mmol)
-
Anhydrous Dimethylformamide (DMF) (4 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Deionized water
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (4 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium thiomethoxide (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to slowly warm to room temperature and stir for 3-8 hours. Monitor for completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl (1 x 15 mL) and then brine (1 x 15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude material via flash column chromatography to afford the desired product.
-
Summary of Reaction Conditions
The choice of nucleophile, solvent, and temperature are critical parameters for achieving successful and high-yielding substitutions. The following table summarizes typical conditions for various nucleophiles.
| Nucleophile Class | Example Nucleophile | Solvent | Temperature (°C) | Typical Time (h) | Expected Product |
| Amines | Benzylamine, Morpholine | DMF, Dioxane | 80 - 120 | 4 - 16 | 2-Amino-5-bromopyridine 1-oxide |
| Alkoxides | Sodium Methoxide (NaOMe) | Methanol | 25 - 65 | 2 - 6 | 2-Alkoxy-5-bromopyridine 1-oxide |
| Thiols | Sodium Thiomethoxide (NaSMe) | DMF, THF | 0 - 25 | 3 - 8 | 2-Thioether-5-bromopyridine 1-oxide |
| Hydroxide | Sodium Hydroxide (NaOH) | Water/Dioxane | 80 - 100 | 6 - 24 | 5-Bromo-2-hydroxypyridine 1-oxide |
Conclusion
This compound is a strategically designed substrate that enables selective nucleophilic aromatic substitution at the C2 position. The activating effect of the N-oxide group directs reactivity, allowing for the displacement of the chloride while preserving the bromide for orthogonal chemical manipulations. The protocols outlined in this guide demonstrate the versatility of this building block in accessing a diverse range of 2-substituted 5-bromopyridine 1-oxides, which are valuable precursors in numerous synthetic campaigns. By understanding the underlying mechanistic principles, researchers can effectively harness the reactivity of this compound to accelerate discovery in drug development and materials science.
References
-
Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. Available at: [Link]
-
Duncton, M. A. J. (2010). Mild addition of nucleophiles to pyridine-N-oxides. Organic Letters, 12(22), 5254–5257. Available at: [Link]
-
Keith, J. M. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. ACS Omega, 1(3), 446-454. Available at: [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]
-
Londregan, A. T., et al. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254-7. Available at: [Link]
-
Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557. Available at: [Link]
-
Chen, J., & Cui, X. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948-2951. Available at: [Link]
-
Sharts, C. M., & Smith, W. A. (1983). The Chemistry of Pyridine N-Oxides. Chemical Reviews, 83(5), 557-618. Available at: [Link]
- Szafran, M. (1990). Pyridine N-Oxides: Synthesis, Reactions, and Properties. In Comprehensive Organic Synthesis (Vol. 4, pp. 247-276). Pergamon. (Note: A general textbook reference, direct URL not applicable).
Sources
5-Bromo-2-chloropyridine 1-oxide as a precursor for pharmaceutical ingredients
An In-Depth Guide to the Application of 5-Bromo-2-chloropyridine 1-oxide in Pharmaceutical Synthesis
Abstract
This compound is a highly functionalized heterocyclic compound poised for significant application in the synthesis of complex pharmaceutical ingredients. The presence of three distinct reactive centers—a bromo group, a chloro group, and an N-oxide functionality—provides a platform for intricate, regioselective, and sequential chemical modifications. The N-oxide group, in particular, fundamentally alters the electronic landscape of the pyridine ring, enhancing its utility far beyond that of its deoxygenated parent. This guide elucidates the core reactivity principles of this versatile precursor and provides detailed, field-proven protocols for its strategic application in constructing molecular architectures relevant to drug discovery and development.
Introduction: A Precursor of Untapped Potential
In the quest for novel therapeutic agents, the ability to strategically and efficiently construct complex molecular scaffolds is paramount. Heterocyclic compounds, especially substituted pyridines, are ubiquitous motifs in a vast array of approved drugs. This compound emerges as a valuable building block by offering chemists a toolkit of orthogonal reactive handles on a single, stable scaffold.
The true value of this reagent lies in the synergistic interplay of its substituents:
-
The N-Oxide: This functionality is not merely a spectator. It acts as a powerful activating group, profoundly influencing the sites of nucleophilic attack and altering the conditions required for metal-catalyzed cross-coupling reactions.[1][2][3] Furthermore, it can be readily removed in a final deoxygenation step, revealing the parent pyridine structure after its synthetic purpose has been served.[4]
-
Differential Halogen Reactivity: The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds possess inherently different reactivities. In palladium-catalyzed cross-coupling reactions, the C-Br bond is typically more susceptible to oxidative addition than the C-Cl bond, allowing for selective functionalization at the C5 position.[5][6]
This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to harness the unique reactivity of this compound.
Physicochemical and Spectroscopic Profile
Handling and characterization of a starting material are critical for reproducible and successful synthesis.
| Property | Value | Source |
| CAS Number | 889865-43-4 | |
| Molecular Formula | C₅H₃BrClNO | |
| Molecular Weight | 208.44 g/mol | |
| Melting Point | 115-119 °C | |
| Appearance | Off-white to yellow powder | [7] |
Spectroscopic Insights: The introduction of the N-oxide leads to a characteristic downfield shift of adjacent protons in ¹H NMR spectra compared to the parent pyridine.[1] In infrared (IR) spectroscopy, the N⁺–O⁻ bond typically shows a prominent vibration band around 930 cm⁻¹.[1]
Core Reactivity: A Tale of Two Orthogonal Pathways
The synthetic utility of this compound is defined by the ability to selectively address its reactive sites. The N-oxide group polarizes the pyridine ring, withdrawing electron density from the α (C2, C6) and γ (C4) positions, thereby activating them towards nucleophilic attack. This electronic effect is the cornerstone of its orthogonal reactivity profile when compared to transition metal-catalyzed cross-coupling.
Caption: Orthogonal functionalization pathways for this compound.
Experimental Protocols: Harnessing the Reactivity
The following protocols are designed as robust starting points for the synthesis of complex pyridine derivatives. They are self-validating systems, incorporating explanations for the choice of reagents and conditions.
Protocol 1: Selective Nucleophilic Aromatic Substitution (SₙAr) at the C2 Position
This protocol leverages the powerful activation provided by the N-oxide to selectively displace the chloride at the C2 position. This reaction is often rapid and high-yielding under relatively mild conditions.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles like alkoxides, thiolates, or amines are required for SₙAr.
-
Solvent: A polar aprotic solvent like DMF or DMSO is ideal as it solvates the cation of the nucleophilic salt without interfering with the nucleophile itself, accelerating the reaction.[8]
-
Temperature: Moderate heating is often sufficient due to the high activation of the substrate.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 0.2 M concentration).
-
Reagent Addition: Add the desired nucleophile (e.g., sodium methoxide, 1.2 equiv).
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the C5 Position
This protocol exploits the higher reactivity of the C-Br bond in the palladium catalytic cycle to achieve selective C-C bond formation at the C5 position.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂) and a suitable ligand are essential.[9] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling with less reactive aryl chlorides, but are also excellent for aryl bromides, ensuring the reaction proceeds smoothly at the C-Br bond.[6]
-
Base: A base, such as K₃PO₄ or Cs₂CO₃, is required to activate the boronic acid for the transmetalation step.[5]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene) and water is commonly used to dissolve both the organic-soluble and water-soluble reagents.[5]
Caption: The catalytic cycle for Suzuki-Miyaura coupling at the C5-Br position.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: A Sequential, One-Pot Functionalization Strategy
The true power of this precursor is realized in sequential reactions, creating complex, di-substituted pyridines. This protocol first performs the Suzuki coupling at C5, followed by SₙAr at C2.
Caption: A workflow for the sequential functionalization of the precursor.
Step-by-Step Methodology:
-
Perform Suzuki Coupling: Follow Protocol 2 as described above. After the workup (step 6), instead of proceeding to column chromatography, concentrate the crude product under reduced pressure.
-
Prepare for SₙAr: Re-dissolve the crude 2-chloro-5-arylpyridine 1-oxide intermediate in an anhydrous polar aprotic solvent (e.g., DMF) under an inert atmosphere.
-
Perform SₙAr: Add the desired nucleophile (1.2-1.5 equiv., e.g., sodium tert-butoxide) and stir at a suitable temperature (e.g., 60-80 °C), monitoring by TLC/LC-MS.
-
Final Workup and Purification: Once the second step is complete, perform the workup and purification as described in Protocol 1 (steps 5 and 6).
Protocol 4: Final Step Deoxygenation
To access the final pyridine API scaffold, the N-oxide can be removed.
Step-by-Step Methodology:
-
Preparation: Dissolve the substituted pyridine 1-oxide (1.0 equiv) in a suitable solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN).
-
Reagent Addition: Cool the solution in an ice bath and add a deoxygenating agent, such as phosphorus trichloride (PCl₃, 1.5 equiv), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC/LC-MS.
-
Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography to yield the final deoxygenated pyridine derivative.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | - Inactive catalyst (degraded by oxygen)- Insufficiently strong base- N-oxide coordinating to/inhibiting the Pd center | - Ensure all reagents and solvents are thoroughly degassed.- Switch to a stronger base like Cs₂CO₃.- Increase catalyst/ligand loading or screen different bulky phosphine ligands. |
| Reaction Stalls (SₙAr) | - Nucleophile is too weak- Insufficient temperature | - Use a stronger nucleophile or generate it in situ with a stronger base (e.g., NaH).- Gradually increase the reaction temperature, monitoring for decomposition. |
| Formation of Side Products | - Homocoupling of boronic acid- Double substitution (if reaction conditions are too harsh) | - Ensure an inert atmosphere is maintained.- Carefully control stoichiometry and reaction temperature. |
| Incomplete Deoxygenation | - Insufficient deoxygenating agent- Reaction time too short | - Increase the equivalents of PCl₃.- Increase reaction time or gently heat the reaction. |
Conclusion
This compound is a strategically designed precursor that offers a remarkable degree of control over the synthesis of polysubstituted pyridines. By understanding and exploiting the orthogonal reactivity of the C2-chloro position via SₙAr and the C5-bromo position via palladium-catalyzed cross-coupling, chemists can unlock efficient and modular routes to novel pharmaceutical ingredients. The protocols and mechanistic insights provided in this guide serve as a comprehensive starting point for leveraging this powerful building block in drug discovery programs.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing. Retrieved from [Link][7]
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ResearchGate. (n.d.). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. Retrieved from [Link][10]
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The Journal of Organic Chemistry. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Retrieved from [Link][4]
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ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link][1]
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PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link][6]
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PubMed Central. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link][2]
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Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link][3]
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University Lecture Notes. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link][8]
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Application Notes & Protocols: Advanced Catalytic Systems for Cross-Coupling with 5-Bromo-2-chloropyridine 1-oxide
Introduction: Navigating the Reactivity of a Differentiated Heterocycle
5-Bromo-2-chloropyridine 1-oxide is a versatile heterocyclic building block of significant interest in pharmaceutical and agrochemical research. Its utility stems from the presence of two distinct electrophilic sites—a bromine atom at the C5 position and a chlorine atom at the C2 position—and the unique electronic influence of the N-oxide functionality. The N-oxide group alters the electron distribution within the pyridine ring, activating the C2 and C4 positions towards nucleophilic attack and influencing the reactivity of the attached halogens.[1][2] This differentiated reactivity presents both a challenge and an opportunity: the potential for programmed, site-selective functionalization through transition metal-catalyzed cross-coupling reactions.
The primary challenge lies in achieving high chemoselectivity. In palladium-catalyzed cross-couplings, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[3][4] This intrinsic reactivity hierarchy suggests that the C5-Br bond is the more labile site for oxidative addition to a palladium(0) catalyst, allowing for selective functionalization under carefully controlled conditions. This guide provides a comprehensive overview of catalytic systems and detailed protocols for leveraging this reactivity in key cross-coupling transformations, offering researchers a robust starting point for method development and optimization.
Section 1: Chemoselectivity and Reactivity Profile
The successful application of this compound in synthesis hinges on controlling which C-X bond reacts.
-
Primary Reactive Site (C5-Br): The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed reactions.[5] Milder reaction conditions, including lower temperatures and less activated catalyst systems, will almost exclusively favor coupling at the 5-position. This allows for the synthesis of 5-substituted-2-chloropyridine 1-oxides, which can serve as intermediates for a second, more forcing coupling reaction at the C2 position.
-
Secondary Reactive Site (C2-Cl): The C-Cl bond is less reactive but is activated by its position adjacent to the N-oxide and the electron-withdrawing nitrogen atom.[6][7] To achieve coupling at this site, more robust catalytic systems are required. This typically involves the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and higher reaction temperatures (80-120 °C).[7][8] Selective coupling at C2 while preserving the C5-Br bond is challenging and usually performed after the C5 position has already been functionalized.
The N-oxide itself plays a critical role. It activates the pyridine ring, but its oxygen atom can also coordinate to the metal center, potentially influencing the catalytic cycle.[9] In some cases, the N-oxide can be used as a directing group to facilitate C-H activation at the ortho position, though this is a distinct reaction class from the cross-coupling of the C-X bonds discussed here.[2][10]
Logical Flow for Selective Functionalization
Caption: Decision workflow for achieving chemoselective cross-coupling.
Section 2: Suzuki-Miyaura Coupling Protocols (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine scaffold and various aryl, heteroaryl, or vinyl boronic acids or esters.
Application Notes:
For selective mono-arylation at the C5-Br position, standard catalyst systems are often sufficient. The key is to maintain moderate reaction temperatures to prevent competing coupling at the C2-Cl bond. Stronger inorganic bases like K₃PO₄ are often beneficial as they can promote the transmetalation step without causing substrate degradation.[11]
Optimized Conditions for Selective C5-Arylation
| Parameter | Catalyst System | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield (%) | Ref. |
| Standard | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 70-95 | [11] |
| High Activity | Pd(dppf)Cl₂ (2-3 mol%) | K₃PO₄ (2-3) | Toluene/H₂O (4:1) | 85-100 | 75-98 | [8] |
| Ligand-Free | Pd(OAc)₂ (2 mol%) | K₃PO₄ (2) | aq. Isopropanol | 80 | 60-90 | [12] |
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v, to a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-chloropyridine 1-oxide.
Section 3: Buchwald-Hartwig Amination Protocols (C-N Bond Formation)
The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, coupling the pyridine core with a wide range of primary and secondary amines.[13] This reaction is highly dependent on the choice of ligand and base.
Application Notes:
Achieving selective amination at the C5-Br position requires conditions that are mild enough to leave the C2-Cl bond untouched. While more challenging than Suzuki couplings, using first or second-generation Buchwald ligands with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) at moderate temperatures is a reliable starting point.[14] Catalyst deactivation by coordination of the pyridine nitrogen can be a concern, sometimes necessitating higher catalyst loadings.[8]
Optimized Conditions for Selective C5-Amination
| Parameter | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Ref. |
| Standard | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu (1.4) | Toluene | 80-90 | 75-95 | [8] |
| Broad Scope | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 90-100 | 70-90 | [7] |
| Precatalyst | XPhos Pd G3 (2-4) | LHMDS (1.5) | THF | 65-80 | 80-98 | [7] |
Detailed Experimental Protocol: Selective Buchwald-Hartwig Amination at C5
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 90 °C) with stirring. Monitor the reaction progress by LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Section 4: Sonogashira Coupling Protocols (C-C Triple Bond Formation)
The Sonogashira coupling is the premier method for installing an alkyne moiety onto the pyridine ring, forming a C(sp²)-C(sp) bond.[15]
Application Notes:
This reaction typically requires a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[16] The amine base (e.g., triethylamine or diisopropylethylamine) often serves as both the base and a solvent. The reaction is generally high-yielding and proceeds under mild conditions, making it highly selective for the C5-Br position. Copper-free conditions are also possible but may require specialized ligands.[17]
Optimized Conditions for Selective C5-Alkynylation
| Parameter | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Ref. |
| Standard | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N (2-3) | DMF or THF | RT - 50 | 70-95 | [3] |
| Robust | PdCl₂(PPh₃)₂ (2) / CuI (5) | DIPEA (3) | Acetonitrile | 60 | 65-90 | [8] |
| Cu-Free | [t-Bu₂P(4-Me₂NC₆H₄)]₂Pd (0.5) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 70-90 | [18] |
Detailed Experimental Protocol: Selective Sonogashira Coupling at C5
-
Preparation: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide (CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent & Reagent Addition: Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.5 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C). The reaction is often complete within 2-8 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Section 5: Mechanistic Considerations & Workflow
Understanding the underlying catalytic cycle is crucial for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[18][19]
Generalized Palladium Catalytic Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
General Experimental Workflow
Caption: Standard experimental workflow for cross-coupling reactions.
Section 6: Post-Coupling Deoxygenation
For many applications, removal of the N-oxide is the final step to yield the desired substituted pyridine. This can typically be achieved under mild reduction conditions.
Protocol: Deoxygenation with PCl₃
-
Setup: Dissolve the purified pyridine N-oxide product (1.0 equiv.) in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus trichloride (PCl₃, 1.1-1.5 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deoxygenated product.
References
-
Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes - Refubium - Freie Universität Berlin. [Link]
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. [Link]
-
Cross‐coupling reaction between pyridine N‐oxide derivatives and a variety of ethers - ResearchGate. [Link]
-
Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers - PubMed. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - CORE. [Link]
-
Proton‐Coupled Electron Transfer Deoxygenation of Pyridine N‐Oxide: A Mechanistic Study. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76) - ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. [Link]
-
(PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues - ResearchGate. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed. [Link]
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH. [Link]
-
High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor - Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Recent Developments in the Chemistry of Heteroaromatic N-Oxides - Thieme. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-chloropyridine 1-oxide Derivatives
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Abstract
5-Bromo-2-chloropyridine 1-oxide and its derivatives are pivotal intermediates in the synthesis of a multitude of pharmaceutical compounds, owing to the unique reactivity conferred by the N-oxide functionality and the specific substitution pattern on the pyridine ring. This guide provides a comprehensive and technically detailed protocol for the large-scale synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein are designed to be scalable, robust, and prioritize safety, drawing upon established chemical principles and field-proven insights. This document will delve into the causality behind experimental choices, ensuring a self-validating and reproducible process.
Introduction: The Strategic Importance of this compound
The pyridine N-oxide moiety serves as a versatile functional group in organic synthesis. The introduction of an oxygen atom to the pyridine nitrogen atom alters the electronic properties of the ring, facilitating nucleophilic substitution at the 2- and 4-positions, which are otherwise deactivated towards such reactions in the parent pyridine. This enhanced reactivity is crucial for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The presence of both a bromo and a chloro substituent on the pyridine ring offers orthogonal handles for further functionalization, making this compound a highly valuable building block in medicinal chemistry.
Recommended Synthetic Pathway: N-Oxidation of 2-Chloro-5-bromopyridine
The most direct and industrially viable route to this compound is the direct N-oxidation of the commercially available starting material, 2-Chloro-5-bromopyridine. This approach is favored for its atom economy and relatively straightforward execution.
Mechanistic Considerations
The N-oxidation of pyridines is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. The reaction proceeds via an electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the pyridine nitrogen. The choice of m-CPBA is strategic due to its commercial availability, relatively good stability, and solubility in common organic solvents.
Visualization of the Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Large-Scale Synthesis Protocol
This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis suite with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |
| 2-Chloro-5-bromopyridine | 53939-30-3 | C5H3BrClN | ≥98% | Commercially Available |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | C7H5ClO3 | ≤77% (remainder is m-chlorobenzoic acid and water) | Commercially Available |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | Anhydrous, ≥99.8% | Commercially Available |
| Sodium sulfite (Na2SO3) | 7757-83-7 | Na2SO3 | ≥98% | Commercially Available |
| Sodium bicarbonate (NaHCO3) | 144-55-8 | NaHCO3 | ≥99.5% | Commercially Available |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | ≥99.5% | Commercially Available |
Detailed Experimental Procedure
Step 1: Reaction Setup
-
To a clean, dry, and appropriately sized glass-lined reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 2-Chloro-5-bromopyridine (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to the reactor to achieve a concentration of approximately 0.5 M of the starting material.
-
Stir the mixture at room temperature until the 2-Chloro-5-bromopyridine is completely dissolved.
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
Step 2: N-Oxidation
-
In a separate vessel, prepare a solution of m-CPBA (1.1-1.2 eq) in DCM. Note: The use of a slight excess of m-CPBA ensures complete conversion of the starting material.
-
Slowly add the m-CPBA solution to the cooled solution of 2-Chloro-5-bromopyridine via the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10 °C. Causality: This slow addition and temperature control are critical to manage the exothermicity of the reaction and prevent potential side reactions or runaway conditions, a known hazard with large-scale oxidations using peroxy acids.[1][2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.
Step 3: Work-up and Quenching
-
Cool the reaction mixture back to 0-5 °C. This will help to precipitate out the byproduct, m-chlorobenzoic acid.[3][4]
-
Slowly and carefully add a 10% aqueous solution of sodium sulfite (Na2SO3) to quench any unreacted m-CPBA. Safety Note: This quenching step is crucial to neutralize the oxidizing potential of the excess peroxy acid. The addition should be done cautiously as it can be exothermic.
-
Allow the mixture to stir for 30 minutes at 0-5 °C.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO4).
Step 4: Product Isolation and Purification
-
Filter off the drying agent (MgSO4).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if higher purity is required.
Summary of Key Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (m-CPBA) | 1.1 - 1.2 equivalents | Ensures complete consumption of the starting material. |
| Reaction Temperature | 0 °C to Room Temperature | Controls exotherm and minimizes side reactions. |
| Reaction Time | 12 - 16 hours | Allows for complete conversion. |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions.[7] |
| Quenching Agent | 10% aq. Na2SO3 | Safely neutralizes excess oxidizing agent. |
| Typical Yield | 85 - 95% | Reflects an efficient and optimized process. |
Safety and Handling Considerations
-
m-CPBA: is a strong oxidizing agent and can be shock-sensitive, especially in pure form. It is typically supplied with a certain percentage of water to improve stability. Avoid friction, grinding, and impact. Store in a cool, well-ventilated area away from combustible materials.[8][9] The use of m-CPBA in certain solvents like DMF has been reported to lead to explosive incidents on a large scale.[7] Dichloromethane is a safer solvent choice.[2]
-
Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
Exothermic Reaction: The N-oxidation reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (MP): To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient m-CPBA, low reaction temperature, or short reaction time. | Add a small additional portion of m-CPBA, increase the reaction temperature to room temperature, or extend the reaction time. Monitor by TLC/HPLC. |
| Low Yield | Inefficient extraction, product loss during work-up, or side reactions. | Ensure complete extraction by performing multiple extractions. Minimize transfers. Check for potential side reactions by analyzing crude product. |
| Contamination with m-chlorobenzoic acid | Incomplete removal during the bicarbonate wash. | Perform additional washes with saturated sodium bicarbonate solution. The byproduct is also easily separable by column chromatography as it is highly polar.[3][4] |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers and process chemists can confidently produce this valuable intermediate for a wide range of applications in drug discovery and development. The emphasis on causality and safety is intended to empower the user to not only execute the procedure but also to troubleshoot and adapt it as needed for their specific large-scale production requirements.
References
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. [Online] Available at: [Link]
-
Chem.rochester.edu. Workup for m-CPBA. [Online] Available at: [Link]
-
ACS Publications. Safer Preparation of m-CPBA/DMF Solution in Pilot Plant | Organic Process Research & Development. [Online] Available at: [Link]
-
ResearchGate. An unexpected incident with m-CPBA. [Online] Available at: [Link]
-
Longchang Chemical. There is a risk of explosion when m-CPBA and DMF react together. [Online] 2021-12-08. Available at: [Link]
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Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. [Online] Available at: [Link]
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Organic Syntheses. pyridine-n-oxide. [Online] Available at: [Link]
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UCLA Chemistry. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Online] 2017-05-25. Available at: [Link]
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- Google Patents. CN102249995A - Synthetic method for preparing pyridine N-oxide.
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ResearchGate. I am having problems in removing m-cpba and its corresponding acid ? [Online] 2020-08-14. Available at: [Link]
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Reddit. Removal of 3-chlorobenzoic acid from mCPBA reactions : r/Chempros. [Online] 2023-06-20. Available at: [Link]
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Mastering Purity: A Guide to the Purification of 5-Bromo-2-chloropyridine 1-oxide Reaction Products
Introduction: The Critical Role of Purification in Synthesizing Novel Pyridine Derivatives
5-Bromo-2-chloropyridine 1-oxide is a highly versatile and valuable building block in medicinal chemistry and materials science. Its unique electronic properties and multiple reaction sites—the bromine and chlorine atoms, and the N-oxide functionality—allow for the strategic synthesis of a diverse array of complex substituted pyridine scaffolds. These derivatives are integral to the development of novel pharmaceuticals and functional materials. However, the successful synthesis of these target molecules is critically dependent on the effective purification of the reaction products. This guide provides detailed application notes and protocols for the purification of compounds derived from reactions involving this compound, addressing the common challenges and offering practical, field-proven solutions for researchers, scientists, and drug development professionals.
The inherent reactivity of this compound, while advantageous for synthesis, often leads to complex reaction mixtures containing unreacted starting materials, reagents, catalysts, and various byproducts. The separation of the desired product from these impurities is paramount to obtaining accurate biological data, ensuring reproducible results, and meeting stringent regulatory standards in drug development. This document will delve into the most effective purification techniques, including aqueous work-up, extraction, recrystallization, and chromatography, providing both the "how" and the "why" behind each experimental choice.
Understanding the Reaction Landscape and Potential Impurities
Before devising a purification strategy, it is essential to understand the types of reactions this compound typically undergoes and the potential impurities that may arise. The primary reactive sites are the C-Cl bond, which is susceptible to nucleophilic substitution, and the C-Br bond, which is a key handle for palladium-catalyzed cross-coupling reactions.
Common Reactions and Associated Impurities:
-
Nucleophilic Aromatic Substitution (SNAr) at the 2-position: The chlorine atom is readily displaced by various nucleophiles (e.g., alkoxides, amines, thiols).
-
Potential Impurities: Unreacted this compound, excess nucleophile, and potential side products from reaction with the N-oxide or bromine atom under harsh conditions.
-
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the 5-position: The bromine atom is the primary site for these powerful C-C and C-N bond-forming reactions.
-
Potential Impurities: Unreacted this compound, residual palladium catalyst and ligands, homocoupled byproducts of the coupling partners, and products of protodeboronation (in Suzuki reactions).[1]
-
A thorough understanding of the reaction mechanism and potential side reactions is the first step in designing a robust and efficient purification protocol.
Core Purification Strategies and Protocols
The choice of purification technique is dictated by the physicochemical properties of the desired product and its impurities, such as polarity, solubility, and crystallinity. A multi-step approach, often combining extraction, chromatography, and recrystallization, is typically required to achieve high purity.
Aqueous Work-up and Extraction: The First Line of Defense
An initial aqueous work-up is a fundamental step to remove inorganic salts, water-soluble reagents, and highly polar byproducts. The basicity of the pyridine N-oxide moiety can be exploited for selective extraction.
Protocol 1: General Aqueous Work-up and Extraction
-
Quenching the Reaction: Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Solvent Addition: Dilute the mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM). The choice of solvent should be based on the solubility of the desired product.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer with water to remove water-soluble impurities.
-
A wash with a mild acid (e.g., 1M HCl) can protonate basic impurities, including unreacted starting material to some extent, and extract them into the aqueous phase. However, be mindful of the potential for the product to also be extracted if it is sufficiently basic.
-
A wash with a mild base (e.g., saturated aqueous NaHCO₃) can neutralize any acidic byproducts or reagents.
-
A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic layer and break up emulsions.[2][3][4]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
Expertise in Action: The pH of the aqueous washes is a critical parameter. For products that are sensitive to acid or base, neutral water washes are recommended. For amphoteric products, careful pH control is necessary to avoid loss of the desired compound into the aqueous layer.
Column Chromatography: The Workhorse of Purification
Column chromatography is an indispensable technique for separating compounds with different polarities. For products derived from this compound, which are often polar, careful selection of the stationary and mobile phases is crucial.
Protocol 2: Flash Column Chromatography of a Moderately Polar Product
-
Stationary Phase Selection: Silica gel is the most common stationary phase for purifying pyridine N-oxide derivatives. For very polar or basic compounds, alumina (neutral or basic) can be a suitable alternative to prevent streaking.
-
Mobile Phase Selection:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for many pyridine derivatives is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[5]
-
For more polar N-oxide products, a mobile phase of dichloromethane (DCM) and methanol (MeOH) is often effective. A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, is recommended for separating compounds with significantly different polarities.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be loaded onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution and Fraction Collection: Begin eluting the column with the mobile phase, gradually increasing the polarity. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation: Recommended Solvent Systems for Chromatography
| Polarity of Product | Recommended Solvent System (Starting Point) |
| Low to Medium | Hexanes/Ethyl Acetate (e.g., 9:1 to 1:1) |
| Medium to High | Dichloromethane/Methanol (e.g., 99:1 to 9:1) |
| Basic Compounds | Dichloromethane/Methanol with 1% Triethylamine |
Trustworthiness Through Self-Validation: Always perform a small-scale test purification or thorough TLC analysis before committing the entire batch of crude product to a large column. This minimizes the risk of product loss due to an inappropriate choice of solvent system.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The principle relies on the differential solubility of the product and impurities in a given solvent at different temperatures.
Protocol 3: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. Small-scale solubility tests with various solvents are essential. Common solvents for brominated pyridine derivatives include ethanol, methanol, isopropanol, ethyl acetate, and toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 4: Two-Solvent Recrystallization
This technique is useful when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization and Isolation: Follow steps 4-6 from the single-solvent recrystallization protocol. A common and effective solvent pair for many pyridine derivatives is ethyl acetate and hexanes.[1]
Data Presentation: Common Solvents for Recrystallization of Brominated Pyridine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Typical Use |
| Hexanes/Heptane | Very Low | ~69 / ~98 | Good for nonpolar compounds or as an "anti-solvent". |
| Toluene | Low | 111 | Useful for less polar compounds. |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent, often used in a solvent pair with hexanes. |
| Ethanol | High | 78 | Suitable for more polar compounds; often used in a solvent pair with water. |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
Table adapted from BenchChem Technical Support Center documentation.[1]
Troubleshooting Common Purification Challenges
| Challenge | Potential Cause | Recommended Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Reheat to dissolve the oil, add more solvent, and cool slowly. Alternatively, use a lower-boiling solvent or a different solvent pair. |
| Poor separation in column chromatography | Inappropriate solvent system or overloading the column. | Re-evaluate the mobile phase using TLC with a wider range of polarities. Use a shallower solvent gradient. Ensure the amount of crude material is appropriate for the column size. |
| Product co-elutes with an impurity | The product and impurity have very similar polarities. | Change the stationary phase (e.g., from silica to alumina) or use a different solvent system to alter the selectivity. Reverse-phase chromatography may also be effective. |
| Low recovery after purification | The product has some solubility in the cold recrystallization solvent, or too much solvent was used. The product is sticking to the chromatography column. | For recrystallization, cool the solution for a longer period in an ice bath. For chromatography, flush the column with a more polar solvent after the product has eluted to recover any retained material. |
Conclusion: A Pathway to Purity and Success
The purification of reaction products from this compound is a critical and often challenging aspect of synthetic chemistry. A systematic and well-informed approach, grounded in an understanding of the reaction byproducts and the physicochemical properties of the target molecule, is essential for success. By employing a combination of aqueous work-up, extraction, column chromatography, and recrystallization, and by carefully selecting and optimizing the conditions for each technique, researchers can consistently obtain highly pure compounds. The detailed protocols and troubleshooting guidance provided in this document serve as a comprehensive resource to navigate the complexities of purification, ultimately enabling the advancement of research and development in the vital fields of medicinal chemistry and materials science.
References
- BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. BenchChem.
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- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
- PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com.
- Guidechem. (n.d.). How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE?. Guidechem.
- Organic Syntheses. (n.d.). Pyridine-n-oxide.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. BenchChem.
- Organic Syntheses. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
- ResearchGate. (2017). How can i purify N-oxides on column chromatography?.
- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. BenchChem.
- Belnome, F., et al. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Chen, W., et al. (2021). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Charette, A. B. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- El-Shafiy, O. A., et al. (n.d.).
- Tobiszewski, M., et al. (n.d.). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides.
- Tasker, S. Z., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation.
- University of Wisconsin-Madison Chemistry Department. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2).
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- Chen, Y., et al. (2024).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Sigma-Aldrich. (n.d.). 2-Bromopyridine N-oxide 97.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
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Navigating the Synthetic Landscape of 5-Bromo-2-chloropyridine 1-oxide: A Guide to Functional Group Tolerance in Cross-Coupling and Substitution Reactions
Introduction: The Strategic Value of 5-Bromo-2-chloropyridine 1-oxide
In the intricate world of medicinal chemistry and materials science, the precise functionalization of heterocyclic scaffolds is paramount. This compound has emerged as a highly valuable and versatile building block, offering medicinal chemists a platform for creating complex molecular architectures. Its utility stems from the presence of two distinct halogen atoms at electronically differentiated positions on the pyridine N-oxide core. This arrangement allows for selective, sequential chemical modifications, providing a powerful tool for structure-activity relationship (SAR) studies and the development of novel chemical entities.
The N-oxide functionality is not merely a spectator. It profoundly influences the electronic character of the pyridine ring, activating the C2 and C4 positions towards nucleophilic attack and modulating the reactivity of the C-H bonds. Furthermore, its ability to coordinate to transition metals can impact the course of catalytic reactions. This guide provides an in-depth exploration of the functional group tolerance in key transformations involving this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr), to unlock the full synthetic potential of this important intermediate.
Core Principle: Chemoselectivity in Palladium-Catalyzed Cross-Coupling
A foundational concept in the chemistry of dihalogenated heterocycles is the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-X bond to the Pd(0) catalyst is the initial and often rate-determining step of the catalytic cycle. The reactivity trend for this step is well-established: C-I > C-Br > C-Cl.[1]
For this compound, this principle dictates that palladium catalysts will preferentially react with the more labile carbon-bromine bond at the C5 position over the stronger carbon-chlorine bond at the C2 position. This inherent chemoselectivity is a synthetic chemist's asset, enabling the introduction of a diverse array of substituents at C5 while leaving the C2-chloro group intact for subsequent functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)–C(sp²) bonds, making it a cornerstone of modern drug discovery.[2] In the context of this compound, this reaction allows for the selective introduction of aryl and heteroaryl moieties at the C5 position. The reaction generally exhibits high functional group tolerance, a key advantage for late-stage functionalization in complex syntheses.
Functional Group Tolerance in Suzuki-Miyaura Coupling
The following table summarizes the expected compatibility of various functional groups on the boronic acid or ester coupling partner. Disclaimer: This data is based on established principles of Suzuki coupling and may require optimization for this specific substrate.
| Functional Group | Class | Tolerated (Yes/No/Conditional) | Rationale & Field Insights |
| -OCH₃, -OPh | Ether | Yes | Generally stable and well-tolerated.[2] |
| -OH (Phenolic) | Alcohol | Conditional | Can interfere with the base. Protection (e.g., as a methyl or benzyl ether) is often recommended, though some protocols with strong inorganic bases may tolerate free phenols. |
| -CHO, -COR | Aldehyde, Ketone | Conditional | Aldehydes can be sensitive to basic conditions (e.g., aldol condensation). Ketones are generally more robust. Using milder bases like K₃PO₄ or K₂CO₃ can be beneficial.[3] |
| -CO₂Me, -CO₂Et | Ester | Yes | Generally compatible with standard Suzuki conditions.[3] |
| -COOH | Carboxylic Acid | No | The acidic proton will quench the base. Protection as an ester is required. |
| -NH₂, -NHR | Amine | Conditional | Primary and secondary amines can coordinate to the palladium center and inhibit catalysis. Protection (e.g., as Boc or Ac) is strongly recommended.[2] |
| -CONH₂, -CONHR | Amide | Yes | Amides are generally stable and well-tolerated. |
| -NO₂ | Nitro | Yes | Electron-withdrawing groups are well-tolerated and can sometimes accelerate the reaction.[3] |
| -CN | Cyano | Yes | The cyano group is compatible with most Suzuki conditions.[3] |
| -F, -Cl, -Br | Halogen | Yes | Other halogens on the coupling partner are typically retained, allowing for subsequent cross-coupling reactions. |
| -B(OH)₂ | Boronic Acid | Yes | Di- or poly-boronic acids can be used for the synthesis of oligomeric structures. |
| -CF₃ | Trifluoromethyl | Yes | Generally inert and well-tolerated. |
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling at the C5 position. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd(PPh₃)₄ (0.03–0.05 equiv) or PdCl₂(dppf) (0.03-0.05 equiv)
-
K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)
-
1,4-Dioxane and Water (4:1 or 5:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4–16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with water and then with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[4] This reaction is valued for its mild conditions and broad functional group tolerance. For this compound, it provides a direct route to 5-alkynyl-2-chloropyridine 1-oxides, which are versatile intermediates for further transformations.
Functional Group Tolerance in Sonogashira Coupling
The following table outlines the expected compatibility of various functional groups on the terminal alkyne coupling partner. Disclaimer: This data is based on established principles of Sonogashira coupling and may require optimization for this specific substrate.
| Functional Group | Class | Tolerated (Yes/No/Conditional) | Rationale & Field Insights |
| Aryl, Heteroaryl | Aromatic | Yes | Both electron-rich and electron-poor (hetero)aryl alkynes are excellent coupling partners.[4] |
| Alkyl | Aliphatic | Yes | Simple alkyl alkynes generally react well. |
| -OH | Alcohol | Yes | Free hydroxyl groups, including propargyl alcohols, are generally well-tolerated.[4] |
| -SiR₃ | Silyl | Yes | Silyl-protected alkynes (e.g., TMS-acetylene) are excellent substrates and can be deprotected post-coupling. |
| -NH₂, -NHR | Amine | Yes | Unprotected amines are generally tolerated under standard Sonogashira conditions. |
| -CO₂Me, -CO₂Et | Ester | Yes | Ester functionalities are compatible. |
| -CHO, -COR | Aldehyde, Ketone | Yes | Carbonyl groups are generally tolerated under the typically mild basic conditions (amine base). |
| -CN | Cyano | Yes | The cyano group is compatible.[4] |
Protocol: Sonogashira Coupling of this compound
This protocol describes a typical copper-cocatalyzed Sonogashira reaction. Copper-free conditions can also be employed, often requiring a different ligand and potentially higher temperatures.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2–1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02–0.05 equiv)
-
Copper(I) iodide (CuI) (0.04–0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)
-
Anhydrous THF or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (three cycles).
-
Add the anhydrous solvent (THF or DMF) followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 50 °C. The reaction is often exothermic upon addition of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1–6 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[5][6] This reaction is of paramount importance in the pharmaceutical industry. Applying this methodology to this compound allows for the selective synthesis of 5-amino-2-chloropyridine 1-oxide derivatives.
Functional Group Tolerance in Buchwald-Hartwig Amination
The tolerance of functional groups in Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. The use of strong bases like NaOtBu can limit the compatibility of base-sensitive groups. Disclaimer: This data is based on established principles of Buchwald-Hartwig amination and may require optimization for this specific substrate.
| Functional Group | Class | Tolerated (Yes/No/Conditional) | Rationale & Field Insights |
| -OCH₃, -OPh | Ether | Yes | Generally stable. |
| -OH | Alcohol | Conditional | The acidic proton requires the use of excess base. Can sometimes participate in side reactions. Protection is advisable. |
| -COR (Ketone) | Ketone | Conditional | Enolizable ketones can undergo side reactions with strong bases like NaOtBu. Weaker bases (e.g., Cs₂CO₃, K₃PO₄) and specific ligand systems can improve compatibility. |
| -CO₂Me, -CO₂Et | Ester | Conditional | Can be sensitive to saponification under strongly basic conditions, especially with heating. Milder bases and lower temperatures are preferred. |
| -NH₂, -NHR | Amine | Yes | These are the reacting functional groups. The substrate scope includes primary and secondary alkyl and aryl amines. |
| -NO₂ | Nitro | Yes | Generally well-tolerated. |
| -CN | Cyano | Yes | Typically compatible with Buchwald-Hartwig conditions. |
Protocol: Buchwald-Hartwig Amination of this compound
This protocol uses a common catalyst/ligand system. The choice of ligand (e.g., Xantphos, RuPhos, XPhos) is critical and often needs to be screened for optimal results with a particular amine.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2–1.5 equiv)
-
Pd₂(dba)₃ (0.01–0.05 equiv)
-
Xantphos or other suitable phosphine ligand (0.02–0.10 equiv)
-
Cs₂CO₃ or NaOtBu (1.5–2.5 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium source, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Seal the tube, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions selectively functionalize the C5 position, nucleophilic aromatic substitution (SNAr) offers a complementary strategy for modifying the C2 position. The pyridine N-oxide moiety, along with the chlorine atom, strongly activates the C2 position towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles.[7]
Reactivity and Functional Group Tolerance in SNAr
The success of an SNAr reaction is governed by the strength of the nucleophile and the electronic deficiency of the aromatic ring. The N-oxide group significantly enhances the electrophilicity of the C2 carbon.
| Nucleophile Class | Example | Reactivity | Rationale & Field Insights |
| O-Nucleophiles | RO⁻, ArO⁻ | Good | Alkoxides and phenoxides are effective nucleophiles. Reactions are typically run with the corresponding alcohol and a base (e.g., NaH, K₂CO₃). |
| S-Nucleophiles | RS⁻, ArS⁻ | Excellent | Thiolates are highly potent nucleophiles for SNAr reactions and typically react under mild conditions. |
| N-Nucleophiles | RNH₂, R₂NH | Good | Primary and secondary amines can displace the chloride, often requiring elevated temperatures. |
| C-Nucleophiles | ⁻CN, malonates | Moderate | Stabilized carbanions can act as nucleophiles, but may require stronger activation or harsher conditions. |
Functional group tolerance in SNAr is primarily a concern of the stability of the functional groups on the nucleophile to the reaction conditions (e.g., basicity, temperature). Electrophilic functional groups on the nucleophile (e.g., esters, ketones) are generally well-tolerated.
Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the substitution of the 2-chloro group with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0–5.0 equiv, can be used as solvent)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5 equiv)
-
Solvent (e.g., NMP, DMSO, or excess amine)
Procedure:
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, combine this compound and the amine.
-
If the amine is not used as the solvent, add a high-boiling polar aprotic solvent like NMP or DMSO. An optional base can be added to scavenge the HCl generated.
-
Heat the reaction mixture to 100–150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion
This compound is a substrate of significant strategic importance, offering a reliable platform for the synthesis of complex, highly functionalized pyridine derivatives. The key to unlocking its potential lies in understanding the principles of chemoselectivity. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide a robust toolkit for the selective functionalization of the C5-bromo position, demonstrating broad functional group tolerance. Complementarily, the electronically activated C2-chloro position is susceptible to nucleophilic aromatic substitution, enabling a diverse range of C-O, C-S, and C-N bonds to be formed. By mastering these transformations, researchers can efficiently navigate the synthetic landscape of this versatile building block to accelerate the discovery and development of next-generation pharmaceuticals and functional materials.
References
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
-
Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
- BenchChem. (2025). A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem.
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
-
Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]
Sources
Application Note: One-Pot Synthesis Strategies Utilizing 5-Bromo-2-chloropyridine 1-oxide
Introduction: The Strategic Advantage of 5-Bromo-2-chloropyridine 1-oxide in Sequential Synthesis
In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly substituted pyridines, are privileged motifs in a vast array of pharmaceuticals and functional materials.[1] this compound has emerged as a highly versatile and strategic building block for the synthesis of such compounds. Its unique electronic and steric properties, conferred by the presence of two distinct halogen atoms and an N-oxide functionality, allow for a range of chemoselective transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic implementation of this compound in one-pot, sequential cross-coupling reactions.
The primary advantage of this reagent lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides towards oxidative addition to a palladium(0) center follows the order I > Br > OTf > Cl.[2] This inherent difference allows for the selective functionalization of the C5-Br bond under milder conditions, leaving the C2-Cl bond intact for a subsequent transformation in the same reaction vessel. The N-oxide moiety further modulates the reactivity of the pyridine ring, influencing the electronic properties of the C-X bonds and potentially the stability of reaction intermediates. One-pot, or tandem, syntheses offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing purification steps, improving overall yield, and enhancing atom economy.[3]
This guide will detail mechanistically driven protocols for sequential Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing a robust framework for the efficient synthesis of diverse, highly functionalized pyridine N-oxide derivatives.
Core Principles: Chemoselectivity and the Role of the N-Oxide
The success of a one-pot sequential functionalization of this compound hinges on achieving high chemoselectivity in the initial reaction step. The judicious choice of catalyst, ligand, base, and reaction temperature is critical to exclusively target the more reactive C-Br bond.
The N-Oxide Effect: The pyridine N-oxide functionality plays a multifaceted role. It is a strong electron-withdrawing group, which generally enhances the reactivity of the C-Cl bond towards nucleophilic aromatic substitution. However, in the context of palladium-catalyzed cross-coupling, its influence on the oxidative addition step is more nuanced. The N-oxide can also act as a coordinating ligand to the palladium center, potentially influencing the catalyst's activity and stability.[4] Furthermore, the N-oxide can be readily removed at a later synthetic stage to yield the corresponding pyridine derivative, adding to the synthetic utility of this approach.
Application 1: One-Pot Sequential Suzuki-Miyaura/Suzuki-Miyaura Coupling
This strategy enables the sequential introduction of two different aryl or heteroaryl groups onto the pyridine N-oxide scaffold. The first Suzuki-Miyaura coupling is performed under conditions optimized for the selective activation of the C-Br bond. Upon completion, the second boronic acid derivative and potentially a more robust catalyst system are introduced to facilitate the coupling at the less reactive C-Cl position.
Mechanistic Rationale
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5] The higher reactivity of the C-Br bond compared to the C-Cl bond ensures that the first oxidative addition occurs preferentially at the C5 position.
Experimental Protocol: One-Pot Sequential Suzuki-Miyaura/Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid 1 (1.1 equiv.)
-
Arylboronic acid 2 (1.2 equiv.)
-
Palladium Catalyst 1 (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Palladium Catalyst 2 (optional, e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos, 2 mol%)
-
Base 1 (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Base 2 (e.g., K₃PO₄, 3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
Step 1: First Suzuki-Miyaura Coupling (C-Br Functionalization)
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid 1 (1.1 equiv.), and Base 1 (2.0 equiv.).
-
Add the palladium catalyst 1 (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (1,4-Dioxane/H₂O, 4:1).
-
Stir the reaction mixture at a controlled temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.
Step 2: Second Suzuki-Miyaura Coupling (C-Cl Functionalization)
-
Cool the reaction mixture to room temperature.
-
To the same flask, add arylboronic acid 2 (1.2 equiv.) and Base 2 (3.0 equiv.).
-
Optional: If the initial catalyst is not sufficiently active for the C-Cl bond activation, add Palladium Catalyst 2 (e.g., a pre-mixture of Pd₂(dba)₃ and XPhos).
-
Degas the reaction mixture by bubbling with inert gas for 10-15 minutes.
-
Increase the reaction temperature (e.g., 100-110 °C) and continue stirring until the intermediate from Step 1 is fully consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | First Coupling (C-Br) | Second Coupling (C-Cl) | Rationale |
| Catalyst | Pd(PPh₃)₄ or similar Pd(0) complexes | Pd₂(dba)₃/XPhos or other bulky ligand systems | C-Cl bond activation requires a more electron-rich and sterically demanding ligand to promote oxidative addition.[6] |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄ | A stronger base is often required for the transmetalation step in the second coupling. |
| Temperature | 80-90 °C | 100-110 °C | Higher temperatures are generally necessary to overcome the higher activation energy for C-Cl bond cleavage.[2] |
Workflow Visualization
Caption: One-pot sequential Suzuki-Miyaura coupling workflow.
Application 2: One-Pot Sequential Sonogashira/Buchwald-Hartwig Amination
This powerful sequence allows for the introduction of an alkynyl group at the C5 position, followed by an amino group at the C2 position, leading to highly valuable 2-amino-5-alkynylpyridine N-oxide derivatives.
Mechanistic Considerations
The Sonogashira coupling typically proceeds via a dual catalytic cycle involving palladium and copper.[2] The C-Br bond's higher reactivity ensures selective formation of the C-C triple bond at the 5-position. The subsequent Buchwald-Hartwig amination requires a different set of catalytic conditions, often employing a palladium precatalyst with a bulky biarylphosphine ligand and a strong, non-nucleophilic base.[1]
Experimental Protocol: One-Pot Sequential Sonogashira/Buchwald-Hartwig Amination
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv.)
-
Amine (1.2 equiv.)
-
Palladium Catalyst (Sonogashira) (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Palladium Precatalyst (Buchwald-Hartwig) (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (Buchwald-Hartwig) (e.g., BINAP or Xantphos, 3-4 mol%)
-
Base (Sonogashira) (e.g., Et₃N or DIPEA, 2.0 equiv.)
-
Base (Buchwald-Hartwig) (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.)
-
Solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
Step 1: Sonogashira Coupling (C-Br Functionalization)
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill with inert gas.
-
Add degassed solvent (e.g., Toluene) followed by the amine base (e.g., Et₃N, 2.0 equiv.) and the terminal alkyne (1.1 equiv.).
-
Stir at room temperature to 50 °C and monitor by TLC or LC-MS.
Step 2: Buchwald-Hartwig Amination (C-Cl Functionalization)
-
Once the Sonogashira coupling is complete, add the amine (1.2 equiv.), the Buchwald-Hartwig base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., BINAP, 3 mol%) to the reaction mixture.
-
Degas the mixture with inert gas.
-
Heat the reaction to 80-100 °C and stir until the intermediate is consumed.
-
Cool the reaction, quench carefully with water, and extract with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
| Parameter | Sonogashira Coupling (C-Br) | Buchwald-Hartwig Amination (C-Cl) | Rationale |
| Catalyst System | Pd(PPh₃)₄ / CuI | Pd₂(dba)₃ / Bulky Phosphine Ligand | These are the standard, well-established catalyst systems for each respective transformation. |
| Base | Amine base (e.g., Et₃N) | Strong, non-nucleophilic base (e.g., NaOtBu) | The Buchwald-Hartwig reaction requires a strong base to deprotonate the amine nucleophile.[7] |
| Temperature | Room Temperature to 50 °C | 80-100 °C | The amination of the less reactive C-Cl bond necessitates higher thermal energy. |
Logical Relationship Diagram
Caption: Sequential Sonogashira and Buchwald-Hartwig reactions.
Trustworthiness and Self-Validation
The protocols described herein are based on established principles of palladium-catalyzed cross-coupling reactions and the known reactivity patterns of halogenated pyridines.[2] However, as with any synthetic procedure, optimization for specific substrates is crucial. We strongly recommend the following self-validating practices:
-
Reaction Monitoring: Closely monitor the progress of each step by a suitable analytical technique (TLC, LC-MS, or GC-MS) to ensure complete conversion before proceeding to the next step.
-
Control Experiments: When developing a new one-pot sequence, running the individual reactions separately can help in troubleshooting and optimizing the conditions for each step.
-
Catalyst and Ligand Screening: The choice of palladium source and ligand can have a profound impact on the reaction outcome. A small-scale screen of different catalysts and ligands is often a worthwhile investment.[6]
Conclusion
This compound is a powerful and versatile building block that enables the efficient, one-pot synthesis of highly substituted pyridine N-oxide derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, complex molecular architectures can be assembled with high atom and step economy. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the vast synthetic potential of this valuable reagent in their drug discovery and materials science endeavors.
References
-
Snape, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. [Link]
- Ahmad, G., Rasool, N., Ikram, H. M., & Alitheen, N. B. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
-
MDPI. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Royal Society of Chemistry. [Link]
- Larsson, U., et al. (2009). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.
- ARKIVOC. (2013).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
White Rose Research Online. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose University Consortium. [Link]
-
MDPI. (n.d.). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI. [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Organic Chemistry Portal. [Link]
-
ChemRxiv. (n.d.). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]
Sources
Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-2-chloropyridine 1-oxide
Introduction: A Versatile Scaffold for Chemical Innovation
5-Bromo-2-chloropyridine 1-oxide has emerged as a highly valuable and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, stemming from the presence of two distinct halogen atoms and an N-oxide moiety, allow for precise and regioselective functionalization. This guide provides a comprehensive overview of the principles governing its reactivity and offers detailed protocols for its strategic chemical modification. Understanding the nuanced interplay of electronic and steric factors is paramount for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel molecules with tailored properties.
The pyridine N-oxide functional group significantly alters the electron distribution within the aromatic ring, activating specific positions for nucleophilic attack and directed metallation.[1][2] Concurrently, the differential reactivity of the C-Br and C-Cl bonds in transition metal-catalyzed cross-coupling reactions provides an orthogonal handle for further molecular elaboration. This document will delve into the mechanistic underpinnings of these transformations and provide practical, field-proven protocols to guide the synthetic chemist in harnessing the full potential of this powerful synthetic intermediate.
Mechanistic Principles of Regioselectivity
The functionalization of this compound is governed by a confluence of electronic and steric effects. The N-oxide group, being a strong dipole, exerts a profound influence on the reactivity of the pyridine ring.
Electronic Effects of the N-Oxide Group
The N-oxide moiety can act as both an electron-donating and electron-withdrawing group through resonance and inductive effects, respectively. The resonance structures illustrate the delocalization of electron density, leading to an increase in electron density at the C2, C4, and C6 positions, making them susceptible to electrophilic attack. Conversely, the inductive effect of the positively charged nitrogen atom deactivates the ring towards electrophilic substitution and, more importantly, activates the C2 and C4 positions for nucleophilic attack.[1][3]
Caption: Resonance delocalization in pyridine N-oxide.
Nucleophilic Aromatic Substitution (SNAr)
The C2 and C4 positions of pyridine N-oxide are electronically activated for nucleophilic aromatic substitution (SNAr).[4] In the case of this compound, the C2 position is highly activated by both the adjacent nitrogen of the pyridine ring and the N-oxide functionality. This makes the chloro group at the C2 position a prime site for displacement by nucleophiles. The stability of the Meisenheimer intermediate, where the negative charge is delocalized onto the electronegative oxygen atom of the N-oxide, is a key driving force for this regioselectivity.[4]
Caption: SNAr mechanism at the C2 position.
Transition Metal-Catalyzed Cross-Coupling
The relative reactivity of the carbon-halogen bonds is the determining factor for regioselectivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The general trend for halide reactivity in oxidative addition to a palladium(0) center is I > Br > Cl.[5] Therefore, the C-Br bond at the C5 position of this compound is significantly more reactive than the C-Cl bond at the C2 position. This allows for selective functionalization at the C5 position under carefully controlled conditions.
Caption: Regioselectivity in cross-coupling reactions.
Directed Ortho-Metalation (DoM)
The N-oxide group is a powerful directing group for ortho-metalation.[6][7] Upon treatment with a strong base, such as a lithium amide or an organolithium reagent, deprotonation occurs selectively at the C2 or C6 position due to the coordination of the base to the N-oxide oxygen. In this compound, the C6 position is the most likely site for metalation, as the C2 position is already substituted. The resulting lithiated species can then be quenched with various electrophiles to introduce a new substituent at the C6 position.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution at the C2 Position
This protocol describes the substitution of the C2-chloro group with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, NMP, or Dioxane)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) (2.0 - 3.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the base.
-
Add the anhydrous solvent, followed by the amine nucleophile.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction. The use of a base is often necessary to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile if it is used as a salt.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C5 Position
This protocol outlines the palladium-catalyzed cross-coupling of an arylboronic acid at the C5-bromo position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Rationale: The use of a palladium catalyst with appropriate ligands is crucial for an efficient catalytic cycle. The aqueous base is necessary for the transmetalation step. Degassing the solvent is important to prevent oxidation of the Pd(0) catalyst.
Protocol 3: Regioselective Directed Ortho-Metalation at the C6 Position
This protocol describes the lithiation at the C6 position followed by quenching with an electrophile.
Materials:
-
This compound (1.0 eq)
-
Strong lithium base (e.g., LDA, n-BuLi, s-BuLi) (1.1 - 1.2 eq)
-
Anhydrous THF
-
Electrophile (1.2 - 1.5 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the lithium base dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the specified time (typically 30-60 minutes).
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Rationale: The use of a strong, non-nucleophilic base like LDA at low temperatures is critical to achieve deprotonation without competing nucleophilic addition to the pyridine ring. Anhydrous conditions are essential to prevent quenching of the organolithium intermediate.
Data Presentation: Summary of Regioselective Functionalizations
The following table summarizes expected outcomes for the regioselective functionalization of this compound based on established principles and data from analogous systems.
| Reaction Type | Position of Functionalization | Typical Reagents and Conditions | Expected Regioselectivity |
| Nucleophilic Aromatic Substitution | C2 | R-NH₂, K₂CO₃, DMF, 100 °C | High (>95:5 C2:C5) |
| Suzuki-Miyaura Coupling | C5 | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | High (>95:5 C5:C2) |
| Sonogashira Coupling | C5 | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | High (>95:5 C5:C2) |
| Buchwald-Hartwig Amination | C5 | R¹R²NH, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C | High (>95:5 C5:C2) |
| Directed Ortho-Metalation | C6 | LDA, THF, -78 °C; then Electrophile (E⁺) | High (>90% C6) |
Conclusion
This compound is a powerful synthetic intermediate that offers multiple avenues for regioselective functionalization. By carefully selecting the reaction type and conditions, chemists can selectively modify the C2, C5, or C6 positions of the pyridine ring. Nucleophilic aromatic substitution reactions preferentially occur at the electronically activated C2 position. In contrast, palladium-catalyzed cross-coupling reactions favor the more reactive C-Br bond at the C5 position. Finally, the directing effect of the N-oxide group enables selective functionalization at the C6 position via directed ortho-metalation. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel and complex molecules based on this versatile scaffold.
References
-
Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(10), 4981–4996. [Link]
-
Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. PubMed, 22375836. [Link]
- Katiyar, D. (n.d.). Pyridine. Lecture Notes.
-
Mongin, O., et al. (1995). Metallation of pyridine N-oxides and application to synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 2275-2280. [Link]
-
Chen, Y., et al. (2015). Regioselective chlorination of pyridine N-oxides under optimized reaction condition. ResearchGate. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Chen, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948–2951. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
Reactivity of Pyridine-N-Oxide. (2020). YouTube. [Link]
-
Jones, D. H., et al. (2017). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. Organic Letters, 19(13), 3516–3519. [Link]
-
We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. [Link]
-
Gribble, G. W. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]
-
Belnome, F., et al. (2021). Palladium-catalyzed cross-coupling reaction between 2-chloropyridines and fluoroarenes. ResearchGate. [Link]
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Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Directed (ortho) Metallation. (n.d.). University of Rochester. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-38). [Link]
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Functionalization of pyridine N-oxides using PyBroP. (n.d.). ResearchGate. [Link]
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Chen, B., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
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Wang, D., et al. (2013). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications, 49(74), 8195-8197. [Link]
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Chen, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed, 26042371. [Link]
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Chen, Y., et al. (2015). Oxide: Practical Access to 2-Halo-Substituted Pyridines. Sci-Hub. [Link]
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Chen, Y., et al. (2015). Sci-Hub: ChemInform Abstract: Highly Regioselective Halogenation of Pyridine N-Oxide. Sci-Hub. [Link]
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Campos, K. R., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(49), 17376–17377. [Link]
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Sharma, P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1749–1773. [Link]
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Simple and Efficient Method for Mono- and Di-Amination of Polypyridine N-Oxides. (n.d.). ResearchGate. [Link]
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Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of Organic Chemistry, 79(5), 2274–2280. [Link]
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Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
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Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. (2020). ChemRxiv. [Link]
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Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2020). PubMed Central. [Link]
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Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. (2021). Purdue University Graduate School. [Link]
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Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). (2000). ResearchGate. [Link]
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Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. (n.d.). ResearchGate. [Link]
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Application Note & Protocol: Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-chloropyridine 1-oxide
Authored by: A Senior Application Scientist
Abstract
5-Bromo-2-chloropyridine 1-oxide is a versatile and highly valuable starting material in medicinal chemistry and materials science for the synthesis of a diverse array of novel heterocyclic compounds. Its unique electronic properties and strategically positioned reactive sites—the chloro, bromo, and N-oxide functionalities—allow for selective and sequential transformations. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of this building block. We will explore key reaction pathways, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and functionalization of the N-oxide group. This guide emphasizes the causality behind experimental choices and provides robust, step-by-step protocols to ensure reproducibility and success in the laboratory.
Introduction: The Strategic Value of this compound
The pyridine N-oxide scaffold is a cornerstone in the development of new pharmaceuticals and functional materials.[1][2][3] The introduction of halogen substituents, specifically bromine and chlorine at the 5- and 2-positions, respectively, imparts a distinct reactivity profile to the pyridine ring. The electron-withdrawing nature of the N-oxide group, coupled with the inductive effects of the halogens, activates the ring for nucleophilic attack, particularly at the 2- and 4-positions.[4][5] Furthermore, the differential reactivity of the C-Cl and C-Br bonds allows for selective functionalization through various cross-coupling methodologies.[6][7] This trifecta of reactive sites makes this compound an ideal precursor for generating complex molecular architectures with high regioselectivity. The pyridine structural unit is present in numerous natural products and FDA-approved drugs, highlighting its importance in medicinal chemistry.[8]
Key Synthetic Transformations & Mechanistic Insights
The synthetic utility of this compound can be broadly categorized into three main classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is highly susceptible to displacement by a wide range of nucleophiles.[4][5]
-
Cross-Coupling Reactions: The bromine atom at the 5-position is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed reactions.[7][9]
-
N-Oxide Manipulation: The N-oxide functionality can be retained, removed (deoxygenated), or used to direct further functionalization of the pyridine ring.[10][11][12]
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic routes from this compound.
Experimental Protocols
Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Rationale: The C2 position of pyridine N-oxides is electronically deficient and thus highly activated towards nucleophilic attack.[4][5] The chlorine atom is an excellent leaving group, facilitating this transformation. This protocol details the reaction with a generic primary amine, but it can be adapted for a variety of nucleophiles (e.g., alkoxides, thiolates). The generally accepted mechanism for this reaction involves a two-step addition-elimination process via a Meisenheimer intermediate.[5][13]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration ~0.1 M).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Data Summary Table:
| Nucleophile | Product | Yield (%) |
| Aniline | 5-Bromo-2-(phenylamino)pyridine 1-oxide | 85-95% |
| Benzylamine | 2-(Benzylamino)-5-bromopyridine 1-oxide | 90-98% |
| Sodium methoxide | 5-Bromo-2-methoxypyridine 1-oxide | 80-90% |
Diagram: SNAr Workflow
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Application Note: Standard Operating Procedures for the Safe Handling and Storage of 5-Bromo-2-chloropyridine 1-oxide
Introduction & Compound Profile
5-Bromo-2-chloropyridine 1-oxide is a halogenated heterocyclic compound widely utilized as a key intermediate and building block in medicinal chemistry and drug development.[1] Its unique electronic and structural properties make it a valuable precursor for synthesizing a range of complex molecular architectures. However, its reactivity and toxicological profile necessitate stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the material.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. Adherence to these protocols is mandatory to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a hazardous substance that presents multiple risks upon exposure. A thorough understanding of its hazard profile is the foundation of a robust safety protocol.
GHS Classification Summary:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][3]
Signal Word: Danger [2]
Primary Routes of Exposure & Associated Risks:
-
Eye Contact: This is the most critical risk. The compound is classified as causing serious eye damage .[2] Accidental contact can lead to burns and potentially irreversible injury. The causality is linked to the chemical's corrosive nature towards delicate eye tissues.
-
Skin Contact: Causes skin irritation.[2] Prolonged or repeated contact may lead to dermatitis. Halogenated aromatic compounds can be absorbed through the skin, potentially leading to systemic effects.
-
Inhalation: As a solid powder, inhalation of dust can cause respiratory tract irritation.[2] This is a significant risk when handling the substance outside of a contained environment.
-
Ingestion: Harmful if swallowed, with potential for systemic toxicity.[2]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is required. This creates a self-validating system where one safety layer backs up another.
3.1 Mandatory Engineering Controls:
-
Certified Chemical Fume Hood: All handling of the solid compound and its volatile solutions must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Emergency Eyewash Station: Must be located within a 10-second travel distance of the handling area.[5] Its immediate availability is critical due to the risk of serious eye damage.
-
Safety Shower: Must be readily accessible for immediate decontamination in case of large-scale skin exposure.[5]
3.2 Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield must be worn over goggles when handling larger quantities (>5g) or if there is a significant splash risk.[2][6] | Protects against dust particles and splashes, mitigating the H318 risk of serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use and disposed of after handling. Use proper glove removal technique to avoid skin contact.[6] | Prevents skin contact, mitigating the H315 risk of skin irritation.[2] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. For larger-scale operations, a chemically impervious apron is recommended.[2][6] | Protects skin on the arms and body from accidental spills and contamination. |
| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. For spill cleanup or in situations where dust generation is unavoidable, a NIOSH-approved respirator with a P95 or P100 particulate filter is mandatory.[7] | Prevents inhalation of airborne particles, mitigating the H335 risk of respiratory irritation.[2] |
Step-by-Step Handling Protocols
4.1 Receiving and Initial Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the contents as "this compound" with the correct CAS number (889865-43-4).
-
Transfer the sealed container to the designated storage location (See Section 5.0).
4.2 Weighing and Aliquoting (Solid):
-
Causality: This protocol is designed to prevent the generation and inhalation of dust and to avoid cross-contamination.
-
Preparation: Don all required PPE as specified in Table 3.2. Ensure the chemical fume hood is on and functioning correctly.
-
Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.
-
Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could create airborne dust.
-
Sealing: Immediately and securely close the main container.
-
Cleanup: Decontaminate the spatula and the working surface within the fume hood. Dispose of any contaminated consumables (e.g., weigh boat, gloves) into the designated solid hazardous waste container.[8]
-
Transport: If the weighed material needs to be moved, place it in a sealed, labeled secondary container before removing it from the fume hood.
4.3 Solution Preparation and Transfer:
-
Preparation: Perform all steps within a chemical fume hood.
-
Dissolution: Place the vessel for the solution on a stir plate. Add the appropriate solvent, followed by the weighed this compound. This order minimizes splashing of the solid.
-
Transfer: Use a pipette or a funnel for transferring solutions to prevent drips and spills.
-
Storage of Solution: If the solution is to be stored, the container must be clearly labeled with the chemical name, concentration, solvent, and appropriate hazard pictograms.
Storage Procedures
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.
-
Primary Mandate: Store in a cool, dry, well-ventilated place.[2]
-
Container Integrity: Keep the container tightly closed to prevent exposure to atmospheric moisture and contamination.[2]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and bases.[5] The N-oxide functionality can be reactive under certain conditions.
-
Light Sensitivity: While not explicitly stated for this specific compound, related pyridine derivatives can be light-sensitive.[9] Therefore, storage in an opaque container or a dark cabinet is a recommended best practice.
-
Long-Term Storage: For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is advisable, as related pyridine N-oxides can be hygroscopic.
Emergency Procedures
Rapid and correct response to emergencies can significantly reduce harm.
6.1 Spill Response:
-
Evacuate & Secure: Immediately alert others in the area. If the spill is large or outside a fume hood, evacuate the laboratory and contact the emergency response team.[5]
-
Don PPE: For small, contained spills (<5g) inside a fume hood, trained personnel may proceed with cleanup after donning appropriate PPE, including respiratory protection.[5]
-
Containment: Do not use water. Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[4]
-
Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[10] Avoid creating dust.[2]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleanup materials are to be disposed of as hazardous waste.
-
Reporting: Report all spills to the laboratory supervisor.
6.2 First Aid Measures:
-
General Advice: In all cases of exposure, move the victim from the hazardous area and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the responding medical personnel.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2] Immediate medical attention is critical to prevent permanent damage.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Unused compound, contaminated consumables (gloves, weigh boats, paper towels).
-
Liquid Waste: Unused solutions, contaminated solvents from cleaning procedures. Halogenated organic waste streams should be kept separate from non-halogenated streams.[11]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).
-
Disposal: Arrange for collection by a licensed professional hazardous waste disposal service.[4][12] Incineration at a licensed facility with appropriate emission controls is a common disposal method for such compounds.[2][12] Do not pour down the drain. [2]
Quick Reference Data
| Parameter | Data | Reference(s) |
| Chemical Name | This compound | [13] |
| CAS Number | 889865-43-4 | [2][13] |
| Molecular Formula | C₅H₃BrClNO | [2][3] |
| Molecular Weight | 208.44 g/mol | [2][3] |
| Appearance | Solid | [9] |
| Melting Point | 115-119 °C | [3] |
| Signal Word | Danger | [2] |
| Hazard Codes | H302, H315, H318, H335 | [2][3] |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. | [2] |
Visual Workflow: Safe Handling of Solid Compound
Caption: Workflow for the safe handling of solid this compound.
References
-
5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4 | Chemsrc . Chemsrc. Available at: [Link]
-
What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps . Ideal Response. Available at: [Link]
-
Pyridine Standard Operating Procedure . Washington State University. Available at: [Link]
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12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available at: [Link]
-
Pyridine: incident management - GOV.UK . Public Health England. Available at: [Link]
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5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665 - PubChem . National Institutes of Health. Available at: [Link]
-
What is bromine and what are the safe disposal and recycling methods? . Ideal Response. Available at: [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency. Available at: [Link]
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Bromine water - disposal . Chemtalk - Science Forum For Lab Technicians. Available at: [Link]
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This compound . LookChem. Available at: [Link]
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Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines . PubMed. Available at: [Link]
-
SAFETY DATA SHEET - 3-Bromo-5-chloro-2-hydroxypyridine . Acros PharmaTech Limited. Available at: [Link]
-
Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review . Aerosol and Air Quality Research. Available at: [Link]
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Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Request PDF . ResearchGate. Available at: [Link]
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Unlocking Agrochemical Potential: A Guide to the Derivatization of 5-Bromo-2-chloropyridine 1-oxide
Introduction: The Strategic Advantage of 5-Bromo-2-chloropyridine 1-oxide in Agrochemical Discovery
In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic selection of foundational chemical scaffolds is paramount. This compound emerges as a highly versatile and privileged starting material for the synthesis of a diverse array of potential fungicides, herbicides, and insecticides.[1] Its unique structural and electronic properties, conferred by the presence of two distinct halogen atoms and a directing N-oxide group, offer a powerful platform for controlled and regioselective chemical modifications.
The pyridine ring is a well-established toxophore in numerous commercial agrochemicals, and the introduction of an N-oxide functionality can further modulate the biological activity and physicochemical properties of the resulting derivatives.[2] The N-oxide group, by altering the electron distribution within the pyridine ring, activates the C2 and C4 positions towards nucleophilic attack, a crucial aspect that will be exploited in the subsequent derivatization strategies. This guide provides a comprehensive overview of the key chemical transformations of this compound, complete with detailed experimental protocols and the underlying scientific rationale, to empower researchers in the development of next-generation agrochemicals.
Part 1: Strategic Derivatization Pathways for Agrochemical Candidates
The journey from this compound to a potent agrochemical candidate involves a series of strategic chemical modifications. The choice of reaction is dictated by the desired final structure and the inherent reactivity of the starting material. The presence of a bromine atom at the 5-position and a chlorine atom at the 2-position, coupled with the activating effect of the N-oxide, allows for a high degree of control over the derivatization process.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Derivatization Strategies for this compound."
Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties
The "Why": The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring. This is particularly valuable in agrochemical design, as these moieties can mimic natural substrates, interact with specific enzyme active sites, or enhance the compound's systemic properties within the plant. The N-oxide group generally directs this palladium-catalyzed reaction to the more reactive C-Br bond.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A versatile and commonly used catalyst for Suzuki-Miyaura reactions. |
| Base | K₂CO₃ (2.0 equiv.) | A moderately strong base to facilitate the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that dissolves both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS until completion. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Stir the reaction mixture at 90 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-5-phenylpyridine 1-oxide.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption: "Suzuki-Miyaura Coupling Workflow."
Sonogashira Cross-Coupling: Crafting Alkynyl-Substituted Derivatives
The "Why": The Sonogashira coupling introduces an alkynyl functional group, a linear and rigid moiety that can act as a potent pharmacophore in agrochemicals. This functional group can interact with insect nicotinic acetylcholine receptors or inhibit fungal respiratory enzymes. Similar to the Suzuki-Miyaura coupling, the reaction is regioselective for the C-Br bond.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A standard catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (10 mol%) | Activates the terminal alkyne for transmetalation. |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 80 °C | A common temperature for Sonogashira couplings. |
| Reaction Time | 8-16 hours | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
In a reaction flask, combine this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and copper(I) iodide (10 mol%).
-
Flush the flask with an inert gas.
-
Add degassed DMF and triethylamine (2.0 equiv.).
-
Add phenylacetylene (1.2 equiv.) via syringe.
-
Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-chloro-5-(phenylethynyl)pyridine 1-oxide.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#FBBC05"];
} caption: "Sonogashira Coupling Workflow."
Nucleophilic Aromatic Substitution (SNAr): Diversification at the C2-Position
The "Why": The electron-withdrawing nature of the pyridine nitrogen, further enhanced by the N-oxide group, makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, leading to a wide range of derivatives with potential herbicidal and fungicidal activities. The chloro group at the C2 position is a good leaving group for this reaction.
Experimental Protocol: Amination of this compound with Morpholine
| Parameter | Condition | Rationale |
| Nucleophile | Morpholine (1.5 equiv.) | A common secondary amine used in SNAr reactions. |
| Base | K₂CO₃ (2.0 equiv.) | To neutralize the HCl generated during the reaction. |
| Solvent | DMF | A polar aprotic solvent that promotes SNAr reactions. |
| Temperature | 100 °C | Higher temperature is often required for SNAr on less activated rings. |
| Reaction Time | 6-12 hours | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv.) in DMF, add morpholine (1.5 equiv.) and potassium carbonate (2.0 equiv.).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-bromo-2-morpholinopyridine 1-oxide.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} caption: "Nucleophilic Aromatic Substitution Workflow."
Part 2: Agrochemical Applications and Biological Activity
Derivatives of this compound have shown promise across the spectrum of agrochemical applications. The strategic introduction of different functional groups allows for the fine-tuning of biological activity against specific pests, weeds, or fungal pathogens.
-
Fungicidal Activity: Pyridine and pyridine N-oxide derivatives are known to exhibit antifungal properties.[3][4][5][6] The introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling can lead to compounds that inhibit fungal respiration or disrupt cell membrane integrity.
-
Herbicidal Activity: The pyridine scaffold is present in several commercial herbicides.[7] Derivatives obtained through nucleophilic substitution, particularly with amino and alkoxy groups, have shown herbicidal effects by interfering with essential plant biochemical pathways.[8][9]
-
Insecticidal Activity: Pyridine-based compounds are the cornerstone of the neonicotinoid class of insecticides.[10][11][12][13][14] Alkynyl derivatives synthesized via Sonogashira coupling can act as potent insect neurotoxins.
Conclusion
This compound stands as a powerful and versatile building block for the discovery of novel agrochemicals. Its unique reactivity profile, governed by the interplay of the two halogen atoms and the activating N-oxide group, provides chemists with a robust platform for the synthesis of diverse and complex molecules. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to explore the vast chemical space accessible from this promising starting material, ultimately contributing to the development of more effective and sustainable solutions for global agriculture.
References
- The Importance of 5-Bromo-2-Chloropyridine in the Chemical Industry. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Antifungal activity of the compounds 2 and 3 pyridine derivatives. (n.d.). SpringerLink.
- Reinvestigation of the antifungal activities of some aromatic N-oxides. (1986). Indian Academy of Sciences.
- New pyridine N-oxide derivatives and modification sites. (n.d.). ResearchGate.
- Nucleophilic Substitution Reactions. (n.d.). University of Calgary.
- Pyridine-N-oxide. (n.d.). Wikipedia.
- Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). (2014). ACS Publications.
- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (2012). PubMed Central.
- Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). PubMed Central.
- Synthesis and herbicidal activity of N-oxide derivatives. (2000). PubMed.
- Some examples of drugs and insecticides containing pyridine scaffolds. (n.d.). ResearchGate.
- Insecticidal activity of selective pyridine derivatives synthesized... (n.d.). ResearchGate.
- Synthesis and Herbicidal Activity of N-Oxide Derivatives. (n.d.). ResearchGate.
- Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. (2023). PubMed.
- Fungicidal Activity of New O-derivatives of Phenylpyridylketoximes. (1993). PubMed.
- Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkat USA.
- Studies on Pyridine Derivatives (XII):Synthesis and Herbicidal Activity of 2-(2-Aryloxypyridine-4-carbonyloxy)-propionates. (n.d.). Semantic Scholar.
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- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-chloropyridine 1-oxide Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-chloropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the direct N-oxidation of 5-Bromo-2-chloropyridine. This is typically achieved using an oxidizing agent such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst or acid.[1][2] The choice of oxidant and reaction conditions is critical for achieving high yields and minimizing side reactions.[3]
Q2: Why is the pyridine nitrogen oxidized? What is the purpose of forming the N-oxide?
Pyridine N-oxides and their derivatives are valuable intermediates in organic synthesis.[4] The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions that are difficult to achieve with the parent pyridine.[5][6] The oxygen atom can activate the C2 and C4 positions for nucleophilic attack and can be readily removed by reduction later in a synthetic sequence, effectively serving as a temporary activating and directing group.[4][6]
Q3: What are the primary challenges and causes of low yields in this synthesis?
Low yields in the N-oxidation of 5-Bromo-2-chloropyridine can stem from several factors:
-
Incomplete conversion: Insufficient oxidant, low reaction temperature, or short reaction times can lead to unreacted starting material.
-
Side reactions: Over-oxidation or reaction with the halogen substituents can occur, especially under harsh conditions.[7]
-
Product degradation: The N-oxide product can be sensitive to high temperatures or highly acidic/basic conditions during workup.
-
Difficult purification: The product and starting material may have similar polarities, making separation by chromatography challenging if the conversion is low.
Q4: Is this compound commercially available?
Yes, this compound is commercially available from various chemical suppliers.[8][9] However, for large-scale use or when specific purity requirements are needed, in-house synthesis is often necessary.
Reaction Mechanism and Troubleshooting Workflow
General Reaction Mechanism
The synthesis involves the electrophilic attack of an oxidizing agent on the lone pair of electrons of the pyridine nitrogen atom. The oxygen atom is transferred to the nitrogen, forming the N-oxide.
Caption: N-oxidation of 5-Bromo-2-chloropyridine.
Troubleshooting Workflow
This workflow provides a logical path to diagnose and resolve low-yield issues during the synthesis.
Caption: Troubleshooting flowchart for low yields.
Troubleshooting Guide: Specific Issues and Solutions
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.
Problem 1: The reaction is sluggish or stalls, resulting in low conversion of the starting material.
-
Potential Cause A: Insufficient Oxidizing Agent. The stoichiometry of the oxidizing agent is crucial. An insufficient amount will naturally lead to incomplete conversion.
-
Solution: Increase the molar equivalents of the oxidizing agent. Typically, 1.1 to 1.5 equivalents of the oxidant relative to the 5-Bromo-2-chloropyridine are recommended. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal amount.
-
-
Potential Cause B: Low Reaction Temperature. N-oxidation reactions often require a specific temperature range to proceed at a reasonable rate. Temperatures that are too low can make the reaction impractically slow.[7]
-
Solution: Gradually increase the reaction temperature. For hydrogen peroxide-based oxidations, a temperature range of 60-85°C is often effective.[7] For peroxy acids like m-CPBA, reactions can often be run at room temperature or slightly elevated temperatures (e.g., 40°C). Always increase temperature cautiously to avoid promoting side reactions.
-
-
Potential Cause C: Ineffective Catalyst or Acid. When using hydrogen peroxide, a catalyst or acid (like acetic acid or tungstic acid) is often required to generate a more potent oxidizing species, such as peracetic acid in situ.[4][7]
-
Solution: Ensure the catalyst or acid is active and used in the correct proportion. For instance, a patent describes using maleic anhydride as a catalyst with H₂O₂ and acetic acid.[7] Another method uses tungstic acid and sulfuric acid as catalysts.[4] Verify the quality and concentration of your reagents.
-
Problem 2: The reaction goes to completion, but the isolated yield is low due to the formation of multiple byproducts.
-
Potential Cause A: Over-oxidation or Side Reactions. Using an excessive amount of oxidant or overly harsh reaction conditions (high temperature, strong acids) can lead to unwanted side reactions.[7] While pyridine N-oxides are generally stable, the electron-rich ring can be susceptible to further reactions under forcing conditions.
-
Solution:
-
Reduce Oxidant Stoichiometry: Carefully titrate the amount of oxidant, aiming for the sweet spot that maximizes conversion of the starting material while minimizing byproduct formation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature for a longer period can often improve selectivity.[7]
-
Choose a Milder Oxidant: If strong oxidants are causing issues, consider alternatives. For example, sodium perborate in acetic acid is another option for N-oxidation.[4][10]
-
-
-
Potential Cause B: Reaction with Halogen Substituents. Although less common for N-oxidation, there is a possibility of reactions involving the chloro or bromo groups, especially if reaction conditions are not well-controlled.
-
Solution: Stick to established and well-vetted protocols for N-oxidation of halopyridines. Avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed.
-
Problem 3: The reaction appears successful by TLC/LC-MS, but the product is lost during workup and purification.
-
Potential Cause A: Product Degradation during Workup. Pyridine N-oxides can be sensitive to strong acids or bases. If the workup involves harsh pH adjustments, the product could degrade. The product is also a salt-former and can have significant aqueous solubility, leading to losses during extraction.[6]
-
Solution:
-
Neutralize Carefully: Perform any pH adjustments cautiously, using milder reagents like sodium bicarbonate solution instead of strong bases like sodium hydroxide.
-
Optimize Extraction: If the product has high water solubility, perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). A brine wash can help break up emulsions and reduce the amount of water in the organic layer.
-
-
-
Potential Cause B: Difficulty in Purification. this compound and the starting material can have similar polarities, making separation by silica gel chromatography difficult if there is significant unreacted starting material.
-
Solution:
-
Drive the Reaction to Completion: The best way to simplify purification is to ensure the reaction goes to >95% completion, minimizing the amount of starting material that needs to be removed.
-
Optimize Chromatography: If chromatography is necessary, use a shallow solvent gradient to improve separation. A solvent system like ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.
-
Consider Recrystallization: The product is a solid with a melting point of 115-119°C.[9][11] Recrystallization from a suitable solvent system could be an effective purification method if a crystalline crude product can be obtained.
-
-
Data Summary: Impact of Reaction Conditions
| Parameter | Condition | Expected Impact on Yield/Purity | Rationale | Reference |
| Oxidizing Agent | m-CPBA | High yield, clean reaction at RT | Highly effective peracid for N-oxidation. | [1][2] |
| H₂O₂ / Acetic Acid | Good yield, cost-effective | In situ formation of peracetic acid. | [2][7] | |
| H₂O₂ / Catalysts (e.g., Tungstic Acid) | High yield, potentially faster reaction | Catalyst enhances the oxidizing power of H₂O₂. | [4][12] | |
| Temperature | Too Low (< 40°C) | Low conversion, low yield | Insufficient energy to overcome activation barrier. | [7] |
| Optimal (60-85°C for H₂O₂) | High conversion, good yield | Balances reaction rate and selectivity. | [7] | |
| Too High (> 100°C) | Increased byproducts, lower yield | Promotes side reactions and potential degradation. | [7] | |
| Reaction Time | Too Short | Incomplete conversion | Reaction has not had enough time to complete. | [7] |
| Too Long | Potential for byproduct formation | Increased exposure to oxidizing conditions. | [7] |
Detailed Experimental Protocols
Caution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving peroxides should be handled with care behind a safety shield.[13]
Protocol 1: N-Oxidation using Hydrogen Peroxide and Acetic Acid
This protocol is based on general procedures for the N-oxidation of halopyridines.[2][7]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 5-Bromo-2-chloropyridine (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (approx. 3-5 volumes relative to the starting material). Begin stirring.
-
Heating: Heat the mixture to 60-70°C.
-
Oxidant Addition: Slowly add 30-35% hydrogen peroxide (1.2-1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature between 70-85°C. The addition is exothermic, so control the rate to manage the temperature.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 4-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The product N-oxide is significantly more polar than the starting pyridine.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a test with peroxide strips is negative.
-
Slowly pour the reaction mixture into a beaker of ice water.
-
Neutralize the mixture by the careful, portion-wise addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
-
Extract the aqueous mixture three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Protocol 2: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a common and effective method for N-oxidation.[1][2]
-
Setup: In a round-bottom flask with a magnetic stirrer, dissolve 5-Bromo-2-chloropyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (approx. 10 volumes).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Oxidant Addition: Add m-CPBA (77% max, 1.1-1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Filter off the precipitated meta-chlorobenzoic acid byproduct.
-
Wash the filtrate with a 10% aqueous solution of sodium sulfite to quench excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2-3 times) to remove acidic components, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography or recrystallization as described in Protocol 1.
References
-
Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology - ACS Publications. Available from: [Link]
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. PubMed. Available from: [Link]
-
Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing. Medium. Available from: [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
- Process for oxidizing halopyridines to halopyridine-N-oxides. Google Patents.
- Oxidation of pyridine and derivatives. Google Patents.
- One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.
- Preparation method of 2-chloropyridine n-oxides. Google Patents.
-
5-Bromo-2-chloropyridine N-oxide. Chemsrc. Available from: [Link]
-
One-step synthesis method of 5-bromo-2-chloropyrimidine. Eureka | Patsnap. Available from: [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. Available from: [Link]
-
Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. Available from: [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. Available from: [Link]
-
Pyridine-N-oxide. Wikipedia. Available from: [Link]
-
This compound. LookChem. Available from: [Link]
-
The Versatility of 5-Bromo-2-chloropyridine in Modern Organic Synthesis. Medium. Available from: [Link]
-
pyridine-n-oxide. Organic Syntheses Procedure. Available from: [Link]
-
Recent trends in the chemistry of pyridine N-oxides. arkat usa. Available from: [Link]
-
Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. ResearchGate. Available from: [Link]
-
1,3-Dibromo-5,5-dimethylhydantoin as a Novel Oxidizing Agent for the Oxidation of 1,3,5-Trisubstituted Pyrazolines under Both Heterogeneous and Solvent-free Conditions. ResearchGate. Available from: [Link]
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- 4. guidechem.com [guidechem.com]
- 5. baranlab.org [baranlab.org]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
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- 10. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
minimizing side-product formation with 5-Bromo-2-chloropyridine 1-oxide
Welcome to the technical support center for 5-Bromo-2-chloropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the use of this versatile reagent, with a focus on minimizing side-product formation to ensure the highest purity and yield in your synthetic transformations.
Troubleshooting Guide: Minimizing Side-Product Formation
This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues encountered during reactions involving this compound.
Issue 1: Unwanted Deoxygenation of the N-Oxide
Question: I am attempting a cross-coupling reaction, but I am observing significant formation of the deoxygenated side-product, 5-Bromo-2-chloropyridine. What causes this and how can I prevent it?
Answer:
Unwanted deoxygenation is a common side reaction, often promoted by the reaction conditions intended for other transformations.
Probable Causes & Solutions:
-
Reducing Agents/Conditions: Many reagents and conditions can lead to the reduction of the N-oxide. For instance, some phosphine ligands used in palladium-catalyzed coupling reactions can reduce the N-oxide. Similarly, certain reducing agents used in other reaction steps might inadvertently cause deoxygenation.[1]
-
Solution: When performing reactions sensitive to reducing agents, consider using alternative catalysts or ligands that are less prone to causing deoxygenation. If a reducing agent is necessary for another part of your synthesis, it's best to perform the N-oxide chemistry in a separate step.
-
-
High Temperatures: Prolonged heating at high temperatures can sometimes lead to thermal deoxygenation.
-
Solution: Optimize your reaction temperature. Aim for the lowest temperature that allows for a reasonable reaction rate. Consider screening different solvents to find one that facilitates the reaction at a lower temperature.
-
-
Catalyst Choice: Some catalysts, particularly those with strong reducing capabilities, can contribute to deoxygenation.
-
Solution: For coupling reactions, screen different palladium sources and ligands. For other transformations, consider milder reagents. For example, milder deoxygenation can be achieved using reagents like iron powder with water and carbon dioxide, which offers a greener and more selective alternative to harsher methods.[2]
-
| Parameter | Recommendation for Minimizing Deoxygenation | Rationale |
| Temperature | Use the lowest effective temperature | Reduces the likelihood of thermal decomposition and unwanted side reactions. |
| Ligands | Screen for ligands less prone to oxidation | Some phosphine ligands can be oxidized by the N-oxide, leading to its reduction. |
| Catalyst | Choose catalysts with lower reducing potential | Avoids direct reduction of the N-oxide by the catalyst. |
| Atmosphere | Maintain an inert atmosphere (e.g., N2, Ar) | Prevents side reactions with atmospheric components. |
Issue 2: Non-Selective Halogen Substitution in Cross-Coupling Reactions
Question: I am trying to perform a Suzuki coupling at the C-Br bond, but I am also getting substitution at the C-Cl bond. How can I improve the selectivity?
Answer:
Achieving chemoselectivity between the C-Br and C-Cl bonds is a common challenge. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions.[3][4] However, the electron-deficient nature of the pyridine ring can activate the C-Cl bond.[5]
Probable Causes & Solutions:
-
Reaction Conditions are Too Harsh: High temperatures and prolonged reaction times can lead to the less reactive C-Cl bond also participating in the reaction.
-
Solution: Employ milder reaction conditions. Start with lower temperatures (e.g., 80°C) and monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the desired product is formed.[3]
-
-
Inappropriate Catalyst/Ligand System: The choice of palladium catalyst and ligand is crucial for selectivity.
| Parameter | Conditions for C-Br Selectivity | Conditions for C-Cl Reactivity |
| Temperature | Lower (e.g., 80-90 °C) | Higher (e.g., >100 °C) |
| Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | More active catalysts/ligands may be needed |
| Reaction Time | Shorter, monitor closely | Longer |
Issue 3: Formation of Homocoupling Products
Question: During my Suzuki-Miyaura coupling, I am observing a significant amount of the boronic acid homocoupling product. What is causing this?
Answer:
Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings.
Probable Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.
-
Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base Strength and Concentration: The choice and amount of base can influence the rate of homocoupling.
-
Solution: Optimize the base. Weaker bases or using the minimum necessary amount of a stronger base can sometimes reduce homocoupling.
-
-
Catalyst Loading: High catalyst loading can sometimes increase the rate of side reactions.
-
Solution: Use the lowest effective catalyst loading, typically in the range of 1-5 mol%.
-
Experimental Workflow: A General Protocol for Selective Suzuki-Miyaura Coupling
This protocol provides a starting point for a selective Suzuki-Miyaura coupling at the C-5 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
Preparation: In a flame-dried flask, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by purging with an inert gas (e.g., argon or nitrogen).
-
Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway and a common side reaction.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromo-2-chloropyridine 1-oxide
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Bromo-2-chloropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions with this versatile but challenging substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Introduction to this compound
This compound is a key building block in medicinal chemistry and materials science. Its unique electronic properties and two distinct reactive sites—the C5-Bromo and C2-Chloro positions—allow for sequential and regioselective functionalization. The pyridine N-oxide moiety activates the ring, making it more susceptible to certain coupling reactions compared to its non-oxidized pyridine counterpart.[1] However, this activation also introduces specific challenges that require careful optimization of reaction conditions. This guide will focus on palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in a typical palladium-catalyzed cross-coupling reaction?
A1: The C5-Bromo position is significantly more reactive. In palladium-catalyzed couplings, the reactivity of aryl halides generally follows the order: I > Br > Cl.[2][3] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which makes the initial, often rate-limiting, oxidative addition step more favorable at the C5 position.[2] This inherent reactivity difference is the foundation for achieving selective mono-functionalization at the C5 position under relatively mild conditions.
Q2: What is the role of the N-oxide functional group in these coupling reactions?
A2: The N-oxide group is a critical electronic modulator. It acts as a strong electron-donating group through resonance and a strong electron-withdrawing group through induction. This dual nature significantly influences the reactivity of the pyridine ring, generally activating the 2- and 4-positions towards nucleophilic attack and metallation.[1][4] For cross-coupling, this means the electronic properties of the C-Cl bond at the 2-position are altered, but it also introduces the potential for the N-oxide oxygen to coordinate with the metal catalyst, which can sometimes influence catalyst activity.
Q3: Can I couple at the C2-Chloro position first?
A3: While technically possible, it is synthetically challenging and generally not the preferred strategy. Selective coupling at the less reactive C2-Chloro position would require a highly specialized catalyst system designed for C-Cl bond activation, likely with a bulky, electron-rich ligand, and more forcing conditions (e.g., higher temperatures).[5][6] The much higher reactivity of the C5-Bromo bond makes it the logical first site for functionalization. A sequential strategy—coupling at C5 first, followed by coupling at C2 under more vigorous conditions—is the most common and reliable approach.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling at the C5-Bromo Position
You're attempting to couple an arylboronic acid at the C5-position, but the reaction shows minimal conversion.
Potential Causes & Solutions:
-
Suboptimal Catalyst System: While the C-Br bond is reactive, an inappropriate catalyst can lead to failure.
-
Expert Insight: Standard catalysts like Pd(PPh₃)₄ are often a good starting point for C-Br couplings.[7] However, for heteroaromatic substrates, which can sometimes be problematic, a more robust catalyst like Pd(dppf)Cl₂ may offer better results.[7] If you suspect catalyst deactivation, consider using palladium precatalysts (e.g., G3 or G4 precatalysts) which can generate the active Pd(0) species more cleanly.
-
-
Ineffective Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.
-
Expert Insight: The choice of base can dramatically affect the outcome. A common issue is using a base that is too weak or has poor solubility.
-
K₂CO₃: A reliable and widely used base, often in an aqueous solvent mixture.[7]
-
K₃PO₄ or Cs₂CO₃: These are stronger, non-nucleophilic bases that can be highly effective, especially for challenging substrates, as they can accelerate transmetalation and prevent side reactions like boronic acid decomposition.[5][7]
-
-
-
Improper Solvent System: Poor solubility of reagents is a common cause of reaction failure.
-
Expert Insight: A biphasic solvent system is often optimal for Suzuki couplings.
-
Recommended Systems: 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) are excellent starting points.[7] The water helps to dissolve the inorganic base, while the organic solvent dissolves the substrate and catalyst. Ensure vigorous stirring to maximize the interface between the two phases.
-
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.
-
Expert Insight: It is critical to properly degas your solvent and reaction mixture. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions. Ensure the reaction is run under a positive pressure of an inert gas.[2]
-
Issue 2: Significant Side Product Formation (Homocoupling, Dehalogenation)
You are getting your desired product, but it's contaminated with significant amounts of homocoupled boronic acid (Ar-Ar) or the hydrodehalogenated starting material (2-chloropyridine 1-oxide).
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or Pd(II) species.
-
Expert Insight: Rigorous degassing is the primary solution.[8] If you are using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient, leading to side reactions. Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst can mitigate this. Additionally, ensuring the boronic acid is of high purity is important, as impurities can sometimes accelerate homocoupling.
-
-
Hydrodehalogenation (Protodebromination): This occurs when the bromine atom is replaced by a hydrogen atom.
-
Expert Insight: This side reaction can be caused by trace amounts of water or other protic sources when the reductive elimination step is slow. Using a stronger, non-nucleophilic base like K₃PO₄ can sometimes suppress this by promoting the desired catalytic cycle.[6] Also, ensuring strictly anhydrous conditions (if not using an aqueous system) by using dry solvents can help.
-
Issue 3: Reaction Stalls or Fails During Buchwald-Hartwig Amination
You are attempting to couple a primary or secondary amine at the C5-position, but the reaction is not proceeding to completion.
Potential Causes & Solutions:
-
Incorrect Ligand Choice: Buchwald-Hartwig amination is highly dependent on the choice of ligand.
-
Expert Insight: The ligand's role is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[9] For coupling with an electron-deficient pyridine system, bulky, electron-rich biarylphosphine ligands are often required.
-
-
Inappropriate Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.
-
Expert Insight: Sodium tert-butoxide (NaOtBu) is the most common and highly effective base for Buchwald-Hartwig aminations.[6] If your substrate is sensitive to such a strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, but this will likely require a more active catalyst system and higher temperatures to achieve good conversion.[6]
-
-
Catalyst Inhibition by Pyridine Nitrogen: The nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[5]
-
Expert Insight: The use of bulky ligands like XPhos helps to create a sterically hindered environment around the palladium center, which can disfavor unproductive coordination with the pyridine nitrogen. Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation.[6]
-
Data Presentation & Optimized Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling at C5
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ is highly effective for heteroaromatic substrates. Pd(PPh₃)₄ is a reliable starting point for C-Br couplings.[7] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is a strong base that can accelerate the reaction. K₂CO₃ is a standard, effective choice.[5][7] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic systems aid in dissolving the inorganic base and organic reagents.[7] |
| Temperature | 80 - 100 °C | Sufficient to promote the reaction without causing significant decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Visualizations
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
References
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
-
ResearchGate. Coupling outcomes for pyridines | Download Scientific Diagram. [Link]
-
Freie Universität Berlin Refubium. Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. [Link]
-
Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ACS Publications. A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Baran Lab - Scripps Research. Pyridine N-Oxides. [Link]
-
ResearchGate. Cross‐coupling of pyridine N‐oxide derivatives with secondary alkyl.... [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
National Center for Biotechnology Information. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
ACS Publications. Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. [Link]
-
ResearchGate. Quick Access to 2,2'-Bipyridines from Halopyridines and Pyridines Using Transition Metals: A Short Review | Request PDF. [Link]
Sources
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- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in 5-Bromo-2-chloropyridine 1-oxide Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common and critical challenge encountered during reactions with 5-bromo-2-chloropyridine 1-oxide: catalyst deactivation. The pyridine N-oxide moiety, while synthetically useful for directing reactions, presents unique challenges due to its strong coordinating properties, which can lead to catalyst poisoning and other deactivation pathways.[1][2] This document is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction with this compound has stalled. How can I determine if catalyst deactivation is the root cause?
A1: Observing a stalled or sluggish reaction is the primary indicator of a potential catalyst issue. Before concluding that deactivation is the problem, it's essential to rule out other common factors (e.g., incorrect stoichiometry, reagent degradation, insufficient temperature). However, several signs point specifically toward catalyst deactivation:
-
Visual Changes: A common sign is the precipitation of the catalyst from the solution, often observed as the formation of black particles (palladium black, for instance) in palladium-catalyzed reactions. This indicates the agglomeration of the active metal species into an inactive state.
-
Reaction Kinetics: If the reaction starts as expected but the conversion rate plateaus prematurely, it suggests the catalyst is losing its activity over time.
-
Color Fading: In homogeneous catalysis where the active catalyst forms a colored solution, a gradual fading of this color can indicate decomposition or precipitation of the catalytic species.
-
Reproducibility Issues: If identical reaction setups give inconsistent yields, it may point to subtle variations in reagent quality or atmospheric conditions that are poisoning the catalyst.
A logical first step is to add a fresh portion of the catalyst to the stalled reaction mixture. If the reaction restarts, catalyst deactivation is highly likely the primary issue.
Q2: What are the most common mechanisms of catalyst deactivation when working with pyridine N-oxide substrates?
A2: The structure of this compound makes it particularly challenging for many catalytic systems. The nitrogen and oxygen atoms of the N-oxide group can strongly coordinate with the metal center of the catalyst, leading to several deactivation pathways.[1][2]
| Deactivation Mechanism | Description & Causality | Common Symptoms |
| Poisoning | The strong coordination of the pyridine N-oxide substrate or the resulting pyridine product to the catalyst's active sites can block them from participating in the catalytic cycle.[1][3] Impurities in reagents or solvents (e.g., sulfur compounds, other coordinating species) can also act as potent poisons.[4][5] | Reaction fails to initiate or stops abruptly. No visible change in the catalyst's appearance may occur. |
| Thermal Degradation | High reaction temperatures can cause heterogeneous catalysts to sinter (lose surface area) or homogeneous catalysts to decompose.[4] This reduces the number of available active sites. | Gradual slowing of the reaction rate, especially at elevated temperatures. In heterogeneous catalysts, this can lead to particle agglomeration. |
| Fouling (Coking) | Organic materials, such as the substrate, products, or byproducts, can decompose and deposit on the catalyst surface as non-volatile carbonaceous residues (coke), physically blocking active sites.[5][6][7] | Visible darkening or charring of the catalyst. A steady decline in catalyst activity over time. |
| Leaching | For heterogeneous catalysts, the active metal can dissolve from its solid support into the reaction medium, leading to a loss of active sites on the support.[8][9][10] While the leached metal might still have some activity, it complicates product purification and catalyst recovery.[8][10] | Detection of the catalyst metal in the reaction filtrate (e.g., via ICP-MS). Loss of catalyst mass after recovery. |
| Ligand Modification | The ligands attached to the metal center can undergo undesirable side reactions or degradation, altering the catalyst's electronic and steric properties. In some cases, the ligand itself can be borylated or otherwise modified, leading to deactivation.[11] | Inconsistent reaction performance; formation of unexpected byproducts. |
Q3: My reaction is failing. How can I scientifically diagnose the specific cause of catalyst deactivation?
A3: A precise diagnosis requires characterizing the spent (used) catalyst and comparing its properties to the fresh catalyst. This approach provides direct evidence of the deactivation mechanism.[6][12]
Caption: Workflow for identifying the root cause of catalyst deactivation.
| Technique | Information Provided | Implication for Deactivation |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical oxidation state of the catalyst's surface.[6][7] | Detects the presence of poisons (e.g., sulfur, excess nitrogen) and unwanted changes in the metal's oxidation state. |
| BET Surface Area Analysis | Measures the total surface area of a solid material.[6][12] | A significant decrease in surface area in the spent catalyst points to thermal degradation (sintering) or pore blockage by fouling.[6][13] |
| X-ray Diffraction (XRD) | Provides information on the crystalline structure and phase composition of the catalyst.[14][15] | Can reveal changes in the catalyst's bulk structure, such as the growth of metal crystallites, which is a sign of sintering. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | A highly sensitive method for detecting trace amounts of metals.[8] | Analysis of the reaction solution can quantify the extent of metal leaching from a heterogeneous catalyst.[8] |
| Transmission/Scanning Electron Microscopy (TEM/SEM) | Provides high-resolution images of the catalyst's morphology and particle size.[15] | Allows for direct visualization of particle agglomeration (sintering) or the presence of deposits (coke) on the catalyst surface.[13] |
| Thermogravimetric Analysis (TGA) | Measures changes in a material's mass as a function of temperature.[15] | Can quantify the amount of carbonaceous deposits (coke) on the catalyst by measuring the weight loss as these deposits are burned off in an oxidizing atmosphere.[13] |
Q4: What practical troubleshooting steps can I implement immediately to prevent deactivation in my next experiment?
A4: Based on the likely causes, several proactive measures can be taken to improve reaction outcomes. A systematic approach is often most effective.
Caption: A decision tree for troubleshooting low-yielding reactions.
Impurities are a frequent and overlooked cause of catalyst poisoning.[4][16][17]
-
Purify Substrates: Ensure your this compound and coupling partner are of the highest possible purity. If necessary, purify them using techniques like recrystallization or column chromatography to remove potential catalyst poisons.[4]
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents.
-
Degas Rigorously: Oxygen can oxidize and deactivate many common catalysts (especially Pd(0) species).[4][18] Before starting the reaction, thoroughly degas the solvent and the reaction vessel by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Select an Appropriate Base: The choice of base is critical. For challenging couplings, strong, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than stronger, more nucleophilic bases that can interact with the catalyst.[4][18]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4] If deactivation is suspected, try running the reaction at a lower temperature for a longer period.
-
Choose Robust Ligands: For cross-coupling reactions, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[4][18] These ligands can promote the desired catalytic cycle while sterically hindering the coordination of the pyridine N-oxide to the metal center, thus preventing poisoning.[1][18]
Q5: Is it possible to regenerate a catalyst that has been deactivated in my reaction?
A5: Yes, in many cases, particularly with heterogeneous catalysts, regeneration is possible, but the appropriate method depends entirely on the deactivation mechanism.[12][14]
Caption: A general workflow for the regeneration of a deactivated catalyst.
This protocol is a general guideline for removing organic residues (coking/fouling).
-
Recovery and Washing: Filter the catalyst from the reaction mixture. Wash it thoroughly with a solvent that dissolves the reaction components but not the catalyst support (e.g., ethyl acetate, followed by methanol). This removes physically adsorbed organic species.[13]
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove residual solvent.
-
Calcination (for coke removal): Place the dried catalyst in a tube furnace. Heat it under a flow of nitrogen to a high temperature (e.g., 400-500 °C) to pyrolyze heavy organic residues.[19] Then, switch to a dilute oxygen/nitrogen mixture and maintain the temperature to carefully burn off the carbonaceous deposits.[19] Caution: This step must be performed with care to avoid overheating and sintering the catalyst.
-
Reduction (if necessary): If the active metal was oxidized during calcination, a final reduction step is needed. Cool the catalyst under nitrogen, then switch to a hydrogen/nitrogen flow at an elevated temperature to reduce the metal oxides back to the active metallic state.[19]
-
Activity Test: Use the regenerated catalyst in a small-scale test reaction to confirm that its activity has been restored.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Lecture 10 Catalyst characterization.
- Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. (2025). BenchChem.
-
Wang, Y., Dong, X., & Larock, R. C. (2003). Synthesis of Naturally Occurring Pyridine Alkaloids via Palladium-Catalyzed Coupling/Migration Chemistry. The Journal of Organic Chemistry, 68(8), 3090–3098. [Link]
-
Wang, Y., Dong, X., & Larock, R. C. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of Organic Chemistry, 68(8), 3090–3098. [Link]
- Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzo
- Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing. (n.d.).
- Analysis of C
- Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. (2024).
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
- Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. (n.d.). PMC - NIH.
- Novák, Z., et al. (2021). Curse or Blessing?
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Journal of the Iranian Chemical Society.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Lecture 6 Catalyst characteriz
- Guideline for Elucidating C
- Use of N-oxide compounds in coupling reactions. (2008).
- How to Prevent Catalyst Poisoning
- Regeneration of palladium hydrogenation catalyst. (1979).
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing).
- Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. (n.d.). NIH.
Sources
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- 2. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 3. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
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- 11. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Improving the Regioselectivity of Substitutions on 5-Bromo-2-chloropyridine 1-oxide
Welcome to the technical support center for 5-Bromo-2-chloropyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. Here, we address common challenges related to regioselectivity in substitution reactions, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
Before troubleshooting specific issues, it's crucial to understand the inherent electronic properties of the substrate.
Q1: What are the key reactive sites on this compound and why?
A: The reactivity of this molecule is governed by the interplay of its three key features: the pyridine N-oxide, the C2-chloro substituent, and the C5-bromo substituent.
-
Pyridine N-oxide: This is the dominant activating group. The N-oxide moiety is a strong resonance donor, which increases electron density at the C2, C4, and C6 positions. This makes these positions highly susceptible to attack by both nucleophiles and electrophiles.[1] For nucleophilic aromatic substitution (SNAr), the intermediate Meisenheimer complex is stabilized by delocalizing the negative charge onto the N-oxide oxygen, significantly lowering the activation energy for attack at the C2 and C4/C6 positions.[2][3]
-
C2-Chloro Group: The chlorine atom is a good leaving group and is located at an electronically activated C2 (α) position. This makes it the primary site for SNAr reactions.
-
C5-Bromo Group: The bromine atom is at a C3 (β) type position relative to the nitrogen, which is not electronically activated for SNAr. However, the Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making it the more reactive site for oxidative addition in transition-metal-catalyzed cross-coupling reactions.[4]
Caption: Reactivity map for this compound.
Q2: For a standard nucleophilic substitution, will the reaction occur at C2 or C5?
A: The reaction will overwhelmingly occur at the C2 position. Nucleophilic aromatic substitution (SNAr) proceeds via an addition-elimination mechanism. The pyridine N-oxide activates the C2 position, and the chloride is a competent leaving group. The C5 position is not electronically activated for this mechanism, so the C-Br bond will remain intact under typical SNAr conditions.
Q3: I want to perform a Suzuki or Buchwald-Hartwig reaction. Which halogen will react first?
A: The C5-bromo position will react first. The rate-determining step for most palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst into the carbon-halogen bond. The C(sp²)-Br bond (bond dissociation energy ~336 kJ/mol) is significantly weaker than the C(sp²)-Cl bond (~400 kJ/mol), making it kinetically favored for oxidative addition.[4] This differential reactivity is the cornerstone of selective, sequential functionalization of this substrate.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental challenges in a problem-and-solution format.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr) at C2
Problem: "I am attempting to substitute the C2-chloro group with an amine nucleophile, but I am observing low conversion and/or decomposition of my starting material."
Analysis: This issue typically stems from mismatched reaction conditions for the specific nucleophile's reactivity or thermal instability of the N-oxide.
Troubleshooting Table
| Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Conversion / No Reaction | 1. Insufficient Nucleophilicity: The amine may not be electron-rich enough to attack the C2 position. 2. Low Temperature: The activation energy for the reaction has not been overcome. 3. Inappropriate Base: If using an amine salt, the free amine is not being generated in situ. | 1. Increase Nucleophilicity: Use a stronger, non-nucleophilic base (e.g., DIPEA, DBU) to deprotonate the amine, increasing its reactivity. For very weak nucleophiles, consider conversion to a more potent form (e.g., sodium amide). 2. Increase Temperature: Gradually increase the reaction temperature. Microwave irradiation can often accelerate SNAr reactions dramatically and controllably.[4] 3. Solvent Choice: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents solvate the counter-ion of the base but leave the nucleophile "naked" and more reactive. |
| Starting Material Decomposition | 1. Excessive Heat: Pyridine N-oxides can be thermally labile, especially under harsh basic or acidic conditions. 2. Side Reactions: The nucleophile or base may be reacting with the N-oxide group, causing deoxygenation or rearrangement. | 1. Lower Temperature: Find the minimum temperature required for a reasonable reaction rate. It is better to run the reaction for longer at a lower temperature. 2. Use a Milder Base: If possible, use a milder base like K₂CO₃ or Cs₂CO₃, especially if the nucleophile is relatively acidic. 3. Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions at elevated temperatures. |
| Loss of N-oxide Group (Deoxygenation) | Some nucleophiles (e.g., certain thiols or phosphines) or impurities can act as reducing agents at high temperatures. | 1. Screen Nucleophiles: If possible, select a nucleophile less prone to redox chemistry. 2. Post-Reaction Oxidation: If deoxygenation is unavoidable, the desired N-oxide product can sometimes be reformed by treating the crude product with an oxidizing agent like m-CPBA.[5] 3. Milder Conditions: Run the reaction at the lowest possible temperature to minimize this side reaction. |
Scenario 2: Transition-Metal-Catalyzed Cross-Coupling at C5
Problem: "I am trying to perform a Suzuki coupling at the C5-bromo position, but I am getting a mixture of products, including substitution at the C2-chloro position and/or dehalogenation."
Analysis: Lack of selectivity in cross-coupling points to a catalyst system that is too reactive or reaction conditions that promote side reactions.
Troubleshooting Table
| Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Loss of Selectivity (Reaction at C2-Cl) | 1. Highly Reactive Catalyst: Some modern, highly active catalyst systems (e.g., those with bulky biarylphosphine ligands) can be reactive enough to activate the C-Cl bond, especially at high temperatures. 2. High Temperature: Prolonged heating can provide enough energy to overcome the activation barrier for C-Cl oxidative addition. | 1. Catalyst Choice: Use a "classic" or less reactive catalyst system known for C-Br selectivity, such as Pd(PPh₃)₄ or PdCl₂(dppf). These are often sufficient for activating C-Br without disturbing C-Cl. 2. Ligand Screening: If a more active catalyst is needed, screen ligands. A less electron-rich ligand can sometimes temper the catalyst's reactivity. 3. Control Temperature: Maintain the lowest possible temperature that allows for efficient reaction at C5 (typically 80-100 °C). |
| Dehalogenation (H replaces Br) | 1. Protic Impurities: Water or other protic sources can protonate the organometallic intermediate after oxidative addition, leading to hydrodehalogenation. 2. β-Hydride Elimination: If the boronic acid partner has β-hydrogens, this pathway can compete with reductive elimination. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Degas the reaction mixture thoroughly (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove oxygen and moisture. 2. Choice of Base: Use an anhydrous base like K₃PO₄ or Cs₂CO₃. Avoid aqueous base solutions if dehalogenation is a problem. |
| Low Yield / Incomplete Conversion | 1. Catalyst Deactivation: Oxygen can irreversibly oxidize the Pd(0) active species. 2. Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxine trimers. 3. Incorrect Stoichiometry: An incorrect ratio of boronic acid or base can stall the reaction. | 1. Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the setup and reaction. 2. Check Reagents: Use high-quality boronic acid. If boroxine formation is suspected, it can sometimes be reversed by adding water to the reaction, but this must be balanced against the risk of dehalogenation. 3. Optimize Stoichiometry: Typically use 1.1-1.5 equivalents of the boronic acid and 2-3 equivalents of the base. |
Strategic Workflow: Sequential C5 and C2 Functionalization
A common and powerful application of this substrate is the sequential, regioselective introduction of two different groups. The disparate reactivity of the C-Br and C-Cl bonds allows for a logical and high-yielding synthetic sequence.
Core Strategy:
-
Step 1: C5 Functionalization: Utilize the higher reactivity of the C-Br bond in a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Step 2: C2 Functionalization: Use the resulting 5-substituted-2-chloropyridine 1-oxide in a nucleophilic aromatic substitution (SNAr) reaction to replace the C2-chloro group.
This order is strongly preferred because the conditions for SNAr (polar solvents, nucleophiles, often heat) can interfere with many cross-coupling catalyst systems.
Caption: Recommended workflow for sequential C5/C2 functionalization.
Validated Experimental Protocols
The following protocols are provided as robust starting points for your experiments.
Protocol 1: Selective Suzuki Coupling at the C5-Position
This procedure details the selective coupling of an arylboronic acid at the C5-bromo position, leaving the C2-chloro group untouched.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or SPhos (0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 eq)
-
1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture), anhydrous and degassed
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Stir for 5-10 minutes until the solution is homogeneous. This pre-forms the active catalyst.
-
Reaction Assembly: Add the degassed solvent to the reaction vessel containing the solids, followed by the catalyst solution.
-
Degassing: Ensure the final reaction mixture is thoroughly degassed by sparging with Argon for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 5-aryl-2-chloropyridine 1-oxide product.
Protocol 2: Selective Nucleophilic Aromatic Substitution at the C2-Position
This protocol describes the substitution of the C2-chloro group on a 5-substituted pyridine 1-oxide with a secondary amine.
Materials:
-
5-Substituted-2-chloropyridine 1-oxide (e.g., from Protocol 1) (1.0 eq)
-
Secondary amine (e.g., morpholine, piperidine) (1.5 - 2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, optional, for amine HCl salts)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reaction vial or sealed tube
Procedure:
-
Assembly: In a microwave reaction vial, dissolve the 5-substituted-2-chloropyridine 1-oxide in the chosen anhydrous solvent (e.g., DMSO).
-
Reagent Addition: Add the secondary amine, followed by DIPEA if you are using an amine hydrochloride salt.
-
Sealing: Securely cap the vial.
-
Heating: Heat the reaction mixture. For conventional heating, 80-120 °C is a good starting range. For microwave heating, a temperature of 100-150 °C for 15-60 minutes is often effective.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. This will often precipitate the product if it is a solid. Alternatively, extract the aqueous mixture multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash thoroughly with water to remove the high-boiling point solvent (DMSO/DMF), followed by a brine wash.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography or recrystallization to obtain the pure 2-amino-5-substituted-pyridine 1-oxide.
References
-
Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. Available at: [Link]
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024). ResearchGate. Available at: [Link]
-
López-Muñoz, M. J., et al. (2017). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Journal of the Mexican Chemical Society, 61(3), 222-227. Available at: [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]
-
The Chemistry Rack. (2020). Reactivity of Pyridine-N-Oxide. YouTube. Available at: [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. Available at: [Link]
-
Belova, N. V., et al. (2016). Substituent effect on the properties of pyridine-N-oxides. Structural Chemistry, 27, 1129-1139. Available at: [Link]
-
Yotphan, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013(i), 154-174. Available at: [Link]
Sources
Technical Support Center: Scale-Up of 5-Bromo-2-chloropyridine 1-oxide Reactions
Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-chloropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this crucial reaction from the laboratory bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical, field-proven insights.
Introduction: The Significance and Challenges of Scaling Up
This compound is a vital intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its N-oxide functionality enhances reactivity, enabling regioselective substitutions on the pyridine ring that are otherwise challenging to achieve.[2] However, the N-oxidation of pyridines, particularly at scale, is fraught with challenges. These reactions are often highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[3] Furthermore, the choice of oxidizing agent, reaction conditions, and work-up procedures can dramatically impact yield, purity, and the overall safety of the process. This guide will provide you with the necessary information to mitigate these risks and ensure a robust and scalable synthesis.
Troubleshooting Guide: Navigating Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Uncontrolled Exotherm or Thermal Runaway During N-Oxidation
Question: We are observing a rapid and difficult-to-control temperature increase during the addition of the oxidizing agent (m-CPBA or Hydrogen Peroxide). What are the primary causes, and how can we mitigate this risk?
Answer:
Uncontrolled exotherms are the most critical hazard in N-oxidation reactions. The primary cause is the accumulation of unreacted oxidizing agent followed by a sudden, rapid reaction.[4] This can be triggered by localized hot spots, poor mixing, or an insufficient cooling capacity for the reactor size.
Causality and Mitigation Strategies:
-
Accumulation of Oxidant: At larger scales, the rate of addition of the oxidant can easily outpace the reaction rate if the temperature is too low or mixing is inadequate. This creates a dangerous buildup of potential energy.
-
Solution: Employ a semi-batch process where the oxidizing agent is added slowly and continuously. The addition rate should be carefully controlled to match the reaction rate, ensuring that the oxidant is consumed as it is added. Use a reaction calorimeter to determine the heat of reaction and establish a safe addition profile.[3][5]
-
-
Inadequate Heat Removal: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.
-
Solution: Ensure your reactor's cooling system is appropriately sized for the reaction's thermal load. Maintain a sufficient temperature differential between the reaction mass and the cooling jacket. Consider using a reactor with a higher heat transfer coefficient or implementing secondary cooling loops.
-
-
Catalytic Decomposition of Oxidant: Contaminants, particularly transition metals (iron, copper), can catalyze the rapid decomposition of hydrogen peroxide, leading to a dangerous release of gas and heat.[6][7]
-
Solution: Use high-purity reagents and ensure the reactor is scrupulously clean. Passivate the reactor surface if necessary. Avoid using metal spatulas or other potential sources of metal contamination.
-
Issue 2: Low Yield and Incomplete Conversion
Question: Our scaled-up reaction is resulting in a lower yield and a significant amount of unreacted 5-Bromo-2-chloropyridine compared to our lab-scale experiments. What factors could be contributing to this?
Answer:
Incomplete conversion at scale often points to issues with mass transfer, temperature homogeneity, or reagent stoichiometry.
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: In larger reactors, achieving uniform mixing is more challenging. Poorly mixed regions can have lower local concentrations of reactants, slowing down the reaction.
-
Action: Assess the agitator design and speed. Ensure the mixing is sufficient to keep all reactants suspended and distributed evenly. For heterogeneous reactions, ensure efficient phase transfer.
-
-
Verify Temperature Control: Inconsistent temperature throughout the reaction vessel can lead to slower reaction rates in colder zones.
-
Action: Use multiple temperature probes to map the temperature distribution within the reactor. Adjust mixing and cooling parameters to ensure a uniform temperature profile.
-
-
Re-evaluate Stoichiometry: While a slight excess of the oxidizing agent is common, an insufficient amount will naturally lead to incomplete conversion. Ensure accurate weighing and charging of all reactants at scale.
-
Consider Oxidant Stability: If using hydrogen peroxide, its decomposition over time, especially in the presence of trace impurities, can reduce the effective amount available for the N-oxidation.[8]
-
Action: Use fresh, stabilized hydrogen peroxide. Consider an in-situ generation of the oxidizing agent if feasible.
-
Issue 3: Formation of Impurities
Question: We are observing the formation of unknown impurities in our scaled-up batches that were not present or were negligible at the lab scale. How can we identify and minimize these byproducts?
Answer:
Impurity profiles often change with scale due to longer reaction times, localized temperature variations, and different work-up conditions.[9]
Common Impurities and Their Prevention:
-
Over-oxidation/Ring-Opened Products: Excessive oxidant concentration or high temperatures can lead to further oxidation of the N-oxide or cleavage of the pyridine ring.
-
Prevention: Maintain strict control over the stoichiometry of the oxidizing agent and the reaction temperature. The slow addition of the oxidant is crucial here.[4]
-
-
Unreacted Starting Material: As discussed in the low yield section, this is a common impurity that can be minimized by optimizing reaction conditions.
-
Byproducts from Oxidant Decomposition: For example, when using m-CPBA, 3-chlorobenzoic acid is a major byproduct.[10]
-
Prevention and Removal: This is an inherent part of the reaction. The focus should be on an effective work-up and purification strategy. An aqueous basic wash is typically effective at removing acidic byproducts.
-
-
Di-N-oxide Formation: While less common for this substrate, it's a theoretical possibility.
-
Prevention: Use of a slight excess of the pyridine substrate relative to the oxidizing agent can help minimize this.
-
Analytical Approach:
-
Utilize in-process controls (IPCs) such as HPLC or UPLC to monitor the formation of impurities throughout the reaction. This will help pinpoint the stage at which they are generated.
-
Isolate and characterize major impurities using techniques like LC-MS and NMR to understand their structure and formation mechanism.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is better for scale-up: m-CPBA or hydrogen peroxide?
A1: The choice depends on several factors, including cost, safety, and desired purity.
| Oxidizing Agent | Advantages for Scale-Up | Disadvantages for Scale-Up |
| m-CPBA | - Generally more selective and reactive.[11] - Easier to handle as a solid (though with precautions). | - Expensive. - Thermally unstable and can be shock-sensitive.[10][12] - Generates 3-chlorobenzoic acid as a significant byproduct, requiring removal. |
| Hydrogen Peroxide | - Inexpensive and has a high atom economy.[13] - The only byproduct is water. | - Less reactive, often requiring a catalyst (e.g., acetic acid, tungstic acid) and higher temperatures.[3] - Prone to rapid, catalytically induced decomposition, posing a significant safety risk.[6][7] - Reactions can be less selective. |
For many industrial processes, hydrogen peroxide is preferred due to its cost and environmental profile, provided that robust safety protocols are in place to manage its decomposition risk.[8][13]
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up?
A2: The following CPPs are crucial for a safe and reproducible process:
-
Temperature: The most critical parameter for controlling the reaction rate and preventing thermal runaway.
-
Reagent Addition Rate: Directly impacts the concentration of the oxidizing agent and the instantaneous heat generation.
-
Agitation Speed: Ensures homogeneity of temperature and reactant concentrations.
-
pH (during work-up): Crucial for separating the product from acidic or basic byproducts and impurities.
Q3: What are the recommended work-up and purification procedures at scale?
A3: A typical work-up procedure involves:
-
Quenching: After the reaction is complete (monitored by HPLC), any remaining oxidizing agent must be safely quenched. For m-CPBA and hydrogen peroxide, a solution of sodium sulfite or sodium thiosulfate is commonly used.[14]
-
Phase Separation: An aqueous wash, often with a basic solution (e.g., sodium bicarbonate or sodium carbonate), is used to remove acidic byproducts like 3-chlorobenzoic acid.
-
Extraction: The product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Crystallization/Distillation: The final product is often purified by crystallization from a suitable solvent system or by distillation under reduced pressure, though the latter may be challenging for N-oxides due to their high boiling points and potential for thermal decomposition.[4]
Q4: What personal protective equipment (PPE) is essential when handling these reactions at scale?
A4: A comprehensive risk assessment should guide PPE selection. However, the following are generally required:
-
Flame-resistant lab coat or coveralls.
-
Chemical splash goggles and a face shield.
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®).
-
Respiratory protection may be necessary depending on the ventilation and the specific reagents used. All operations should be conducted in a well-ventilated area, such as a walk-in fume hood or a designated process bay with adequate exhaust.[15]
Experimental Protocols and Visualizations
Benchmark Protocol: Scale-Up N-Oxidation using m-CPBA
This protocol is a general guideline and should be adapted based on your specific equipment and safety assessments.
Materials:
-
5-Bromo-2-chloropyridine
-
m-Chloroperoxybenzoic acid (m-CPBA, ~75% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
10% aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Charge the reactor with 5-Bromo-2-chloropyridine (1.0 eq) and DCM (10 volumes).
-
Cool the solution to 0-5 °C with efficient stirring.
-
In a separate vessel, prepare a solution or slurry of m-CPBA (1.1 eq) in DCM (5 volumes).
-
Slowly add the m-CPBA solution to the reactor over 2-4 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 10 °C for an additional 1-2 hours, monitoring for completion by HPLC.
-
Once the reaction is complete, slowly add 10% aqueous sodium sulfite solution to quench excess m-CPBA, ensuring the temperature remains below 15 °C.
-
Allow the mixture to warm to room temperature and add saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Process Flow and Safety Decision Diagram
Caption: Process flow for the scale-up synthesis of this compound.
References
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Palav, A., et al. (2018). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). m-CPBA-NH3(g) system: A safe and scalable alternative for manufacture of (substituted)pyridine and quinoline N-oxides†. Available at: [Link]
-
Sipos, G., et al. (2015). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Lab Alley. (n.d.). Hydrogen Peroxide: Uses & Applications Across Industries. Available at: [Link]
-
Ribeiro da Silva, M. A. V., et al. (1998). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics. Available at: [Link]
-
Papadaki, M., et al. (2004). Towards Improved Reaction Runaway Studies: Kinetics of the N-Oxidation of 2-Methylpyridine Using Heat-flow Calorimetry. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2018). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development. Available at: [Link]
-
Simple Solvents. (2024). Industrial Uses of Hydrogen Peroxide: Clean, Oxidize, and Beyond. Available at: [Link]
-
Chemsrc. (n.d.). 5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4. Available at: [Link]
-
Organic Syntheses. (n.d.). Pyridine-n-oxide. Available at: [Link]
-
Solvay. (2019). H2O2 Safety and Handling of Hydrogen Peroxide. Available at: [Link]
-
USP Technologies. (n.d.). Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen Peroxide. Available at: [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. Available at: [Link]
-
Reddit. (2023). How to dry pyridine N-oxide obtained commerically. r/Chempros. Available at: [Link]
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. Available at: [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Figshare. (n.d.). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5‑Bromo-2-nitropyridine. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Available at: [Link]
-
ResearchGate. (n.d.). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Available at: [Link]
- Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
-
Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). 5-Bromo-2-chloropyrimidine. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. usptechnologies.com [usptechnologies.com]
- 9. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
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Technical Support Center: Separation of Isomers in 5-Bromo-2-chloropyridine 1-oxide Derivatization
Welcome to the technical support center for navigating the complexities of isomer separation involving derivatives of 5-Bromo-2-chloropyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in resolving and purifying stereoisomers and other closely related impurities. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.
Introduction: The Challenge of Isomerism in Pyridine N-Oxide Chemistry
This compound is a versatile heterocyclic building block in pharmaceutical synthesis. When it is incorporated into or used to synthesize chiral molecules, the resulting products can exist as enantiomers—non-superimposable mirror images. Direct separation of enantiomers is a significant challenge because they possess identical physical properties in an achiral environment.[1]
This guide addresses the most robust and widely adopted strategy: the conversion of enantiomers into diastereomers through derivatization with a chiral agent. Diastereomers have different physical properties and can be separated using standard chromatographic techniques. We will explore the common pitfalls and advanced troubleshooting strategies for both the derivatization reaction and the subsequent chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: Why can't I separate the enantiomers of my this compound derivative directly on a standard HPLC column (e.g., C18)?
Enantiomers have identical physical properties such as solubility, boiling point, and, crucially, affinity for achiral stationary phases. A standard C18 column is achiral and therefore cannot differentiate between two enantiomers, leading to their co-elution as a single peak. Separation requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or by converting the enantiomers into diastereomers before chromatography.[1]
Q2: What is the core principle of chiral derivatization for isomer separation?
Chiral derivatization involves reacting a racemic mixture of a chiral analyte (containing both R- and S-enantiomers) with a single, enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. For example, reacting an (R/S)-amine with an (S)-CDA yields (R,S) and (S,S) diastereomers. These diastereomers have distinct physical properties and can be separated on a standard achiral column.
Q3: What are the primary analytical techniques for separating derivatized isomers of this compound?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for this application.
-
HPLC , particularly reversed-phase on C18 or phenyl-based columns, is widely used. For highly polar pyridine N-oxide derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more effective alternative.[2][3]
-
SFC is often superior for isomer separations due to its high efficiency and unique selectivity, which arise from the use of supercritical CO2 as the primary mobile phase.[4][5] It has proven successful in resolving halogenated isomers and other closely related structures.[6][7]
Q4: My this compound derivative is very polar. Will this be a problem for HPLC?
Yes, high polarity can be a significant issue in reversed-phase HPLC. Pyridine N-oxides are known to be very polar and may exhibit poor retention on traditional C18 columns, often eluting with the solvent front.[2] In such cases, HILIC is a recommended approach.[2] Alternatively, SFC is an excellent technique for separating polar compounds.[5]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, providing a logical path to a solution.
Scenario 1: Poor or No Separation of Diastereomers
Question: I've successfully derivatized my chiral amine (containing the this compound moiety) with Mosher's acid chloride, but the resulting diastereomeric amides are co-eluting on my C18 HPLC column. What steps should I take?
Answer: Co-elution of diastereomers indicates insufficient selectivity in your chromatographic system. This can stem from the column, mobile phase, or other system parameters.
Troubleshooting Workflow:
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 5-Bromo-2-chloropyridine 1-oxide under reaction conditions
Welcome to the technical support center for 5-Bromo-2-chloropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common stability issues encountered during synthetic transformations and provide in-depth, field-proven troubleshooting advice in a direct question-and-answer format.
Understanding the Molecule: A Double-Edged Sword
This compound is a valuable building block, offering multiple reaction sites for the synthesis of complex nitrogen-containing heterocycles. The N-oxide functionality activates the pyridine ring for nucleophilic substitution, while the bromo and chloro substituents provide handles for various cross-coupling reactions. However, this inherent reactivity also predisposes the molecule to several stability issues under common reaction conditions. This guide will help you anticipate and mitigate these challenges.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 1: My Suzuki coupling reaction with this compound is giving low yields, and I'm isolating the deoxygenated product, 5-Bromo-2-chloropyridine. What is happening and how can I prevent it?
Answer:
This is a common issue arising from the palladium-catalyzed deoxygenation of the pyridine N-oxide. The N-O bond is susceptible to reduction under certain cross-coupling conditions, especially at elevated temperatures and in the presence of specific ligands and bases.[1]
Causality: The Pd(0) catalyst, central to the cross-coupling cycle, can also mediate the transfer of an oxygen atom from the N-oxide to a sacrificial reductant in the reaction mixture (e.g., phosphine ligands, amines, or solvents). This results in the formation of the corresponding pyridine and the oxidized form of the reductant (e.g., phosphine oxide).
Troubleshooting Protocol:
-
Lower the Reaction Temperature: High temperatures accelerate the rate of deoxygenation. If your reaction is conducted at temperatures exceeding 100 °C, consider reducing it to a range of 80-90 °C. Monitor the reaction progress over a longer period.
-
Ligand Selection: Certain phosphine ligands are more prone to oxidation. While bulky, electron-rich ligands are often excellent for cross-coupling, they can also be efficient reductants. Consider screening different ligands. Interestingly, some studies suggest that phosphine oxides, the byproduct of ligand oxidation, can sometimes act as stabilizing ligands for the palladium catalyst.[2][3]
-
Choice of Palladium Precatalyst: Using a well-defined Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species can sometimes minimize side reactions compared to using Pd(0) sources directly.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can contribute to complex decomposition pathways.
-
Alternative Catalysts: If deoxygenation persists, consider catalyst systems known for milder reaction conditions.
Question 2: I am attempting a Buchwald-Hartwig amination and observing a complex mixture of products, including what appears to be hydrodehalogenation (loss of Br or Cl). Why is this occurring?
Answer:
Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, where a halogen atom is replaced by a hydrogen atom.[4] This can be exacerbated by the presence of certain bases, solvents, and impurities.
Causality: This side reaction can occur via several pathways. One common mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by a competing reaction where a hydride source (e.g., from the amine, solvent, or base) displaces the halide on the palladium complex, leading to reductive elimination of the dehalogenated arene.
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations, they can sometimes promote side reactions. Consider screening other bases such as cesium carbonate or potassium phosphate.
-
Solvent Purity: Ensure your solvent is anhydrous and free of peroxides, as these can be sources of reactive hydrogen species.
-
Reaction Temperature and Time: As with deoxygenation, higher temperatures and prolonged reaction times can increase the likelihood of side reactions. Aim for the lowest effective temperature and monitor the reaction closely to avoid over-running it.
-
Catalyst and Ligand Loading: In some cases, a higher catalyst and ligand loading can favor the desired C-N bond formation over competing pathways. However, this should be optimized as excessive catalyst can also lead to other side reactions.
Visualizing the Competing Pathways in Pd-Catalysis:
Caption: Competing reaction pathways in Pd-catalyzed reactions of this compound.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Question 3: I am trying to perform a nucleophilic substitution on this compound, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer:
The regioselectivity of nucleophilic aromatic substitution (SNAr) on this substrate is dictated by the electronic effects of the N-oxide group and the two halogen substituents.
Causality: The N-oxide group is strongly electron-withdrawing, which activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. In your substrate, the 2-position is occupied by a chloro group. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position in an SNAr mechanism.[5] This is because the 2-position is more electronically activated by the N-oxide and the pyridine nitrogen.
Troubleshooting and Control of Regioselectivity:
| Position of Attack | Favored Conditions | Rationale |
| C2 (Displacement of -Cl) | Strong, hard nucleophiles (e.g., alkoxides, primary/secondary amines); Lower to moderate temperatures. | The C2 position is electronically activated for SNAr. This is the kinetically favored pathway for many nucleophiles.[6] |
| C5 (Displacement of -Br) | Generally not favored under SNAr conditions. This position is more susceptible to metal-catalyzed cross-coupling reactions. | The C5 position is less activated towards SNAr compared to the C2 position. |
Experimental Protocol for Selective SNAr at C2:
-
Reagent Choice: Use a strong, non-bulky nucleophile (e.g., sodium methoxide, morpholine).
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is typically used to facilitate SNAr reactions.
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. Higher temperatures may lead to side reactions.
-
Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.
Section 3: General Stability and Handling
Question 4: My sample of this compound has developed a yellowish tint over time. Is it still usable?
Answer:
The development of a yellowish color can indicate some level of degradation. While it may still be usable for some applications, it is advisable to purify the material before use in sensitive reactions where stoichiometry is critical.
Causality: Pyridine N-oxides can be susceptible to photochemical and thermal degradation.[7] Exposure to light and elevated temperatures can initiate decomposition pathways. The nature of the colored impurities is often complex and can arise from minor rearrangements or oligomerization.
Recommendations for Storage and Handling:
-
Storage: Store this compound in a tightly sealed, amber glass vial to protect it from light and moisture. It should be stored in a cool, dark place. For long-term storage, refrigeration is recommended.
-
Handling: Handle the compound under an inert atmosphere where possible, especially when transferring it for reactions.
-
Purification: If degradation is suspected, the compound can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizing the Troubleshooting Workflow:
Caption: A general troubleshooting workflow for common issues.
References
-
Sublimation Enthalpies of Substituted Pyridine N-Oxides. National Center for Biotechnology Information. [Link]
-
Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Recent trends in the chemistry of pyridine N-oxides. ARKAT USA. [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. [Link]
-
Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions. The University of Alabama Libraries. [Link]
-
One-step synthesis method of 5-bromo-2-chloropyrimidine. Eureka | Patsnap. [Link]
-
Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PubMed. [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ArODES. [Link]
-
Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. RSC Publishing. [Link]
-
This compound. LookChem. [Link]
-
Pyridine N-Oxides. Baran Lab. [Link]
-
Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. ACS Publications. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
5-Bromo-2-chloropyridine N-oxide. Chemsrc. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. [Link]
-
The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience. [Link]
-
Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. MDPI. [Link]
-
5-Bromo-2-chloropyrimidine. PubChem. [Link]
-
Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. ResearchGate. [Link]
-
5-Bromo-2-methylpyridine N-oxide. National Center for Biotechnology Information. [Link]
-
5-Bromo-2-methyl-pyridine N-oxide. PubMed. [Link]
Sources
- 1. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Alternative Solvents for 5-Bromo-2-chloropyridine 1-oxide Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on utilizing alternative solvents for reactions involving 5-Bromo-2-chloropyridine 1-oxide. This guide is designed to address common challenges and provide practical, field-proven insights to enhance the efficiency, safety, and sustainability of your synthetic workflows.
Introduction: The Critical Role of Solvent Selection
This compound is a versatile building block in medicinal chemistry, offering multiple reaction sites for the synthesis of complex molecular architectures. The choice of solvent is paramount, influencing not only reaction rates and yields but also the product profile, ease of purification, and overall environmental impact. Traditional reliance on polar aprotic solvents such as N,N-dimethylformamide (DMF), 1,4-dioxane, and toluene is increasingly being challenged by the principles of green chemistry, prompting the exploration of safer and more sustainable alternatives.
This guide provides a comprehensive resource for navigating the selection of alternative solvents, troubleshooting common issues, and implementing robust experimental protocols for key transformations of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and challenges you may encounter during your experiments.
Q1: What are the most common reactions performed with this compound, and what are the conventional solvents used?
A1: this compound is primarily used in two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds. Conventional solvents include 1,4-dioxane/water mixtures, toluene, and DMF.[1]
-
Sonogashira Coupling: For the synthesis of aryl alkynes. Typical solvents are DMF, tetrahydrofuran (THF), and acetonitrile, often in the presence of an amine base.[1]
-
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine N-oxide ring facilitates the displacement of the chloro or bromo substituent by nucleophiles.
-
Amination/Alkoxylation: Reactions with amines, alcohols, or thiols. Common solvents are polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile.
-
The pyridine N-oxide moiety activates the ring towards both nucleophilic and electrophilic attack, making it a versatile intermediate.[2]
Q2: I want to move away from DMF and dioxane. What are some recommended green solvent alternatives for Suzuki and Sonogashira couplings?
A2: Excellent question. Several greener solvents have shown great promise as replacements for traditional polar aprotic solvents in cross-coupling reactions.
| Green Solvent Alternative | Key Properties & Advantages | Recommended For |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., corncobs). Higher boiling point and lower water solubility than THF, facilitating workup.[3][4] | Suzuki & Sonogashira Coupling |
| Cyclopentyl Methyl Ether (CPME) | High boiling point, low water miscibility, and resistance to peroxide formation. | Suzuki Coupling |
| Cyrene™ (Dihydrolevoglucosenone) | A bio-based solvent derived from cellulose. It is a biodegradable alternative to DMF and NMP.[5][6] | Sonogashira & Amide Couplings |
| Ionic Liquids (ILs) | Offer high thermal stability and can act as both solvent and catalyst stabilizer, often allowing for catalyst recycling.[7] | Sonogashira Coupling |
| Water | The ultimate green solvent, though often requires a co-solvent and a water-soluble catalyst system.[4] | Suzuki Coupling |
When substituting solvents, it is crucial to consider the solubility of your starting materials and reagents, as well as the compatibility of the solvent with the reaction conditions (e.g., base, temperature).
Q3: My Suzuki coupling reaction is sluggish or fails when using 2-MeTHF instead of dioxane. What could be the problem?
A3: This is a common challenge when transitioning to alternative solvents. Here’s a troubleshooting workflow:
Troubleshooting Workflow for Low Conversion
-
Solubility: this compound, being a polar molecule, may have different solubility in 2-MeTHF compared to dioxane. Ensure all components, especially the base (e.g., K₃PO₄), are sufficiently soluble or form a fine, reactive slurry. You might need to adjust the solvent volume or consider a co-solvent.
-
Catalyst/Ligand System: The polarity and coordinating ability of the solvent can affect the stability and activity of the palladium catalyst. For less polar solvents like 2-MeTHF, switching to more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can enhance the rate of oxidative addition, which is often the rate-limiting step.[8]
-
Base: The efficacy of the base can be highly solvent-dependent. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be required in 2-MeTHF to achieve sufficient reactivity.[9]
-
Temperature: 2-MeTHF has a boiling point of ~80 °C. If your reaction in dioxane was run at a higher temperature, you may need to switch to a sealed vessel to increase the reaction temperature in 2-MeTHF or consider a higher-boiling green solvent like CPME (b.p. 106 °C).
Q4: I am observing deoxygenation of the pyridine N-oxide to the corresponding pyridine as a major byproduct. How can I prevent this?
A4: Deoxygenation is a known side reaction for pyridine N-oxides, especially under reductive conditions or at high temperatures in the presence of a palladium catalyst.[10][11]
Competition between Cross-Coupling and Deoxygenation
Mitigation Strategies:
-
Lower Reaction Temperature: Deoxygenation is often more prevalent at higher temperatures. Try to find the minimum temperature at which the cross-coupling proceeds at a reasonable rate.
-
Choice of Ligand: Some phosphine ligands can act as reducing agents at high temperatures, facilitating deoxygenation. If you suspect this, consider switching to a different class of ligand or using a phosphine-free catalyst system if applicable.
-
Avoid Reductive Additives: Ensure that none of your reagents or solvents contain reducing impurities. Some additives used in older protocols can promote deoxygenation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the deoxygenated byproduct.
Q5: Can I use protic solvents like ethanol or isopropanol for reactions with this compound?
A5: While protic solvents are attractive from a green chemistry perspective, their use with this compound requires caution:
-
Nucleophilic Aromatic Substitution (SNAr): Protic solvents can act as nucleophiles themselves, especially in the presence of a base, leading to the formation of unwanted ether byproducts. For SNAr reactions with other nucleophiles (e.g., amines), protic solvents can also solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Cross-Coupling Reactions: While some Suzuki couplings can be performed in alcohol/water mixtures, the choice of base is critical to avoid side reactions. For Sonogashira couplings, the amine base often doubles as a solvent or co-solvent, making the addition of alcohols less common.
In general, for SNAr, polar aprotic solvents are preferred. For cross-coupling, if a protic solvent is desired, a careful optimization of the reaction conditions is necessary.
Experimental Protocols
The following protocols are provided as a starting point for your experiments. Optimization for your specific substrate and reaction scale is recommended.
Protocol 1: Suzuki-Miyaura Coupling in a Green Solvent (2-MeTHF)
This protocol is an adaptation from established methods for similar heteroaryl halides.[8]
Reaction Scheme: (A generic Suzuki coupling scheme should be depicted here showing the transformation of this compound with an arylboronic acid to the corresponding biaryl pyridine N-oxide.)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 2-MeTHF via syringe to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Heat the reaction mixture to 80 °C (or reflux) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling in a Bio-based Solvent (Cyrene™)
This protocol is based on the successful application of Cyrene™ as a replacement for DMF in Sonogashira reactions.[5]
Reaction Scheme: (A generic Sonogashira coupling scheme should be depicted here showing the transformation of this compound with a terminal alkyne to the corresponding alkynyl pyridine N-oxide.)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Cyrene™
Procedure:
-
To a reaction vial, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the vial and purge with an inert gas.
-
Add Cyrene™ to achieve a concentration of approximately 0.2 M, followed by triethylamine and the terminal alkyne.
-
Heat the reaction mixture to 60-80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety & Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[12]
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[12]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.[12]
Always consult the Safety Data Sheet (SDS) for the most up-to-date safety information before handling this compound and any of the solvents or reagents mentioned in this guide.
References
- CYRENE: A GREENER SOLVENT ALTERNATIVE TO DMF AND NMP. (URL: not available)
-
Cyrene™ as a green alternative to N,N′-dimethylformamide (DMF) in the synthesis of MLCT-emissive ruthenium(II) polypyridyl complexes for biological applications - RSC Publishing. (URL: [Link])
-
Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid | Request PDF - ResearchGate. (URL: [Link])
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. (URL: [Link])
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. (URL: [Link])
-
2‐Methyltetrahydrofuran (2‐MeTHF): A Green Solvent for Pd−NHC‐Catalyzed Amide and Ester Suzuki‐Miyaura Cross‐Coupling by N−C/O−C Cleavage | NSF Public Access Repository. (URL: [Link])
-
2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions. (URL: [Link])
-
Pyridine N‐Oxide - ResearchGate. (URL: [Link])
-
Deoxygenation of pyridine N‐oxides. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4 | Chemsrc. (URL: [Link])
-
Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - Chemical Science (RSC Publishing). (URL: [Link])
- Nucleophilic Substitution Reactions. (URL: not available)
-
Pyridine N-Oxides - Baran Lab. (URL: [Link])
-
Deoxygenation of Pyridine N-Oxides with Sulfur Dioxide | The Journal of Organic Chemistry. (URL: [Link])
-
Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines - Organic Chemistry Portal. (URL: [Link])
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (URL: [Link])
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])
-
Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxides - Chemical Communications (RSC Publishing). (URL: [Link])
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])
- CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google P
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. (URL: [Link])
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: [Link])
- Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2-bromo-, 4-bromo-, 4-chloro-, 2-nitro-, and 4-nitro-pyridine 1-oxide in ethanol - Sci-Hub. (URL: not available)
-
Pyridine-N-oxide - Wikipedia. (URL: [Link])
-
Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo - UCL Discovery. (URL: [Link])
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
- Nucleophilic displacement reactions in aromatic systems. Part V. Kinetics of the reactions of some chloroazanaphthalenes and related compounds with ethoxide ions and with piperidine - Sci-Hub. (URL: not available)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyrene™ as a green alternative to N , N ′-dimethylformamide (DMF) in the synthesis of MLCT-emissive ruthenium( ii ) polypyridyl complexes for biologic ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02676D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. isgc-symposium.livescience.io [isgc-symposium.livescience.io]
- 10. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
byproduct identification in 5-Bromo-2-chloropyridine 1-oxide synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-chloropyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis and effectively troubleshoot common challenges. Our goal is to provide you with in-depth technical guidance, moving beyond simple protocols to explain the underlying chemistry and empower you to optimize your experimental outcomes.
Introduction: The Synthetic Landscape
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The introduction of the N-oxide functionality activates the pyridine ring for further functionalization, making it a versatile intermediate. The most common synthetic route involves the oxidation of the precursor, 5-Bromo-2-chloropyridine. While seemingly straightforward, this oxidation can be accompanied by the formation of several byproducts that can complicate purification and impact yield and purity. This guide will focus on the identification and mitigation of these common impurities.
A prevalent method for this N-oxidation employs a urea-hydrogen peroxide adduct in the presence of trifluoroacetic anhydride. This system offers a relatively safe and effective means of oxidation. However, like any chemical transformation, it is not without its potential for side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is complete, but I see multiple spots on my TLC plate besides my product. What are the likely byproducts?
A1: The presence of multiple spots on your TLC plate is a common observation and can be attributed to several potential byproducts. Based on the reactivity of the starting material and the reaction conditions, the most probable impurities are:
-
Unreacted Starting Material (5-Bromo-2-chloropyridine): Incomplete oxidation is a frequent cause of this impurity.
-
Deoxygenated Product: The N-oxide product can be sensitive to the reaction conditions and may revert to the starting pyridine.
-
Hydroxylated Byproducts: Over-oxidation or reaction with trace amounts of water can lead to the formation of phenolic derivatives.
-
Ring-Opened Products: Under harsh conditions, the pyridine ring can undergo cleavage, leading to a complex mixture of aliphatic compounds.
-
Halogenated Byproducts: Although less common, the presence of strong acids and oxidizing agents could potentially lead to further halogenation of the pyridine ring.
Q2: I have a significant amount of unreacted 5-Bromo-2-chloropyridine in my crude product. How can I improve the conversion?
A2: Incomplete conversion is often a result of suboptimal reaction conditions. Here are several factors to consider and troubleshoot:
-
Reagent Quality: Ensure that the urea-hydrogen peroxide adduct is fresh and has been stored correctly to maintain its activity. Hydrogen peroxide solutions can degrade over time.
-
Stoichiometry: Carefully check the molar ratios of your reagents. An insufficient amount of the oxidizing agent is a primary reason for incomplete reactions. A slight excess of the urea-hydrogen peroxide adduct (e.g., 1.1 to 1.5 equivalents) is often recommended.
-
Reaction Time and Temperature: The reaction may require a longer duration or a modest increase in temperature to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. However, be cautious with increasing the temperature, as it can also promote the formation of degradation byproducts.
-
Solvent: The choice of solvent can influence the reaction rate. Dichloromethane or chloroform are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Q3: My mass spectrometry analysis shows a peak corresponding to the molecular weight of 5-Bromo-2-chloropyridine. Is this unreacted starting material or a byproduct of deoxygenation?
A3: Distinguishing between unreacted starting material and a deoxygenated product can be challenging by mass spectrometry alone as they have the same molecular weight. To confirm the identity, you can employ the following strategies:
-
Chromatographic Comparison: Co-spot your crude product with an authentic sample of 5-Bromo-2-chloropyridine on a TLC plate. If the spot has the same Rf value as the starting material, it is likely unreacted starting material. HPLC analysis can provide more definitive confirmation.
-
Reaction Monitoring: By monitoring the reaction progress over time, you can observe the consumption of the starting material and the formation of the product and any byproducts. If the peak is present from the beginning and decreases over time, it is the starting material. If it appears and its concentration changes during the reaction, it could be a result of deoxygenation.
To minimize deoxygenation:
-
Control Reaction Temperature: Avoid excessive heat, as it can promote the decomposition of the N-oxide.
-
Work-up Conditions: During the work-up, avoid strongly acidic or reducing conditions that could cleave the N-O bond.
Visualizing the Reaction Pathway and Potential Byproducts
To better understand the synthetic process and the origin of potential impurities, the following diagram illustrates the main reaction and key side reactions.
Caption: Main reaction pathway and potential side reactions in the synthesis.
Byproduct Identification Summary
The following table summarizes the key characteristics of the desired product and potential byproducts to aid in their identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Signature |
| This compound (Product) | C₅H₃BrClNO | 208.44 | Distinct ¹H NMR and ¹³C NMR shifts compared to starting material; M+ peak at m/z 207/209/211 in MS. |
| 5-Bromo-2-chloropyridine (Starting Material) | C₅H₃BrClN | 192.44 | Characteristic ¹H NMR and ¹³C NMR spectra; M+ peak at m/z 191/193/195 in MS. |
| Hydroxylated Byproduct (e.g., 5-Bromo-2-chloro-x-hydroxypyridine 1-oxide) | C₅H₃BrClNO₂ | 224.44 | Additional hydroxyl proton signal in ¹H NMR (if not exchanged); M+ peak at m/z 223/225/227 in MS. |
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the N-oxidation of 5-Bromo-2-chloropyridine.
Materials:
-
5-Bromo-2-chloropyridine
-
Urea-hydrogen peroxide adduct
-
Trifluoroacetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-chloropyridine (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Oxidant: To the stirred solution, add the urea-hydrogen peroxide adduct (1.2 eq.) portion-wise at 0 °C (ice bath).
-
Activation: Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Workflow for Byproduct Identification and Mitigation
Technical Support Center: Enhancing the Reaction Rate of 5-Bromo-2-chloropyridine 1-oxide Couplings
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-chloropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile but often challenging substrate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.
The this compound scaffold is a valuable building block, but its electronic properties and dual halogenation present unique hurdles. The pyridine N-oxide moiety significantly alters the ring's electronics, activating it for certain transformations while introducing potential complications like catalyst inhibition.[1][2] This guide provides a structured approach to overcoming these challenges in common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise when working with this compound.
Q1: My coupling reaction is slow or has failed completely. What are the first things I should check?
Low or no conversion is a common issue. Before undertaking extensive optimization, perform a systematic check of the foundational parameters of your reaction.
-
Catalyst System Integrity: The choice and handling of your palladium source and ligand are paramount. Ensure your palladium precatalyst is from a reliable source and has been stored properly. Many bulky phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[3] Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents have been properly degassed.
-
Reagent Purity: Impurities in solvents, starting materials, or bases can poison the catalyst. Use anhydrous, degassed solvents and high-purity reagents.[3]
-
Base Quality: The choice and quality of your base are critical. For instance, some sources of sodium tert-butoxide (NaOtBu) may contain moisture or sodium hydroxide, which can promote side reactions like hydrodehalogenation.[3]
Q2: How does the N-oxide functional group influence the reactivity of the pyridine ring?
The N-oxide group is not a passive spectator; it fundamentally alters the substrate's properties:
-
Electronic Activation: The N-oxide function is strongly electron-withdrawing, which can activate the pyridine ring towards certain C-H functionalization and nucleophilic substitution reactions.[2] This property is exploited in direct arylation protocols, which often show complete selectivity for the 2-position.[4][5]
-
Directing Group: The oxygen atom can act as a directing group, coordinating to the palladium center and facilitating C-H activation at the ortho (C2 and C6) positions.[6][7]
-
Potential for Catalyst Inhibition: While beneficial for C-H activation, the Lewis basic nitrogen and oxygen atoms of the pyridine N-oxide can also coordinate too strongly to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, especially in the case of pyrimidine N-oxides.[1][4]
Q3: Which halide is more reactive: the 2-chloro or the 5-bromo? How can I achieve selective coupling?
In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl > F.[8] Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position.[8][9]
-
Selective Coupling at C5 (C-Br): To favor coupling at the more reactive C-Br bond, use milder reaction conditions. This typically involves lower temperatures, less active catalyst systems, and carefully chosen bases.[8] Most standard Suzuki, Buchwald-Hartwig, or Sonogashira conditions will selectively functionalize the 5-position.
-
Coupling at C2 (C-Cl): To target the C-Cl bond, the C-Br bond must typically be functionalized first. Coupling at the C-Cl position is more challenging and requires more forcing conditions: higher temperatures, more active (and often more expensive) catalyst systems with bulky, electron-rich ligands, and stronger bases.[3][8]
Q4: How can I remove the N-oxide group after a successful coupling reaction?
Post-coupling deoxygenation is a common final step to yield the desired 2-arylpyridine. This can be achieved under mild conditions. A widely used method is palladium-catalyzed reduction using a hydrogen source like ammonium formate.[4][5] Other reducing agents like zinc dust have also been reported.[4]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, issues like low yields, protodeboronation, and homocoupling can arise.
Issue: Low Yield or No Reaction
If your initial checks (FAQ Q1) pass, consider these specific optimizations for the Suzuki coupling of this compound.
| Parameter | Recommended Action & Rationale |
| Catalyst/Ligand | The oxidative addition of the C-Br bond to Pd(0) is the first key step. For this substrate, standard catalysts like Pd(PPh₃)₄ can be effective. However, if yields are low, switch to a more active system. Rationale: Using a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) can accelerate the oxidative addition and subsequent steps.[10][11] |
| Base | A moderately strong inorganic base is typically required. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃. Rationale: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact reaction rate and suppress side reactions. Stronger bases are often needed for less reactive coupling partners.[8][10] |
| Solvent | A mixture of an organic solvent and water is standard (e.g., 1,4-dioxane/water, THF/water).[8][12] Rationale: The solvent must solubilize both the organic and inorganic components. The water component is crucial for the mechanism involving the boronic acid.[13] Solvent polarity can also influence selectivity in multi-halogenated systems.[14][15][16] |
| Boronic Acid Quality | Pyridine boronic acids are known to be problematic and can easily undergo protodeboronation (hydrolysis).[17][18] Rationale: If using a heteroaryl boronic acid, ensure it is pure and dry. Consider using the corresponding boronic acid pinacol ester (BPin) or trifluoroborate salt, which are often more stable and less prone to side reactions.[11] |
| Temperature | Reactions are typically run at elevated temperatures (e.g., 80-110 °C) to drive the reaction to completion.[8] Rationale: Each step of the catalytic cycle has an activation energy barrier. Sufficient thermal energy is needed, especially for the oxidative addition and reductive elimination steps. |
Issue: Significant Side Products (Homocoupling, Protodeboronation)
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl byproduct from two boronic acid molecules, is often promoted by the presence of oxygen.
-
Solution: Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[11]
-
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom.
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
dealing with air and moisture sensitivity of 5-Bromo-2-chloropyridine 1-oxide reactions
A Guide to Handling Air and Moisture Sensitivity in Synthetic Applications
Welcome to the technical support center for 5-Bromo-2-chloropyridine 1-oxide. As Senior Application Scientists, we understand that working with heterocyclic intermediates presents unique challenges. This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-proven insights into managing the primary lability of this reagent: its sensitivity to atmospheric air and moisture. Our goal is to move beyond simple instructions and explain the chemical reasoning behind best practices, enabling you to troubleshoot effectively and ensure the success and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it require special handling?
A1: this compound is a substituted pyridine derivative widely used as a building block in organic synthesis, particularly for introducing the pyridine scaffold into complex molecules for pharmaceuticals and agrochemicals. The core of its handling difficulty stems from the pyridine N-oxide functional group. Pyridine N-oxides are inherently polar and are well-documented as being hygroscopic , meaning they readily absorb and retain moisture from the atmosphere.[1][2][3] This compound typically appears as a white to pale yellow solid but can become deliquescent (dissolve in the absorbed water) upon prolonged exposure to humid air.[4][5]
Exposure to moisture is detrimental for several reasons:
-
Inaccurate Stoichiometry: The measured weight of the reagent will not be accurate, as it includes an unknown amount of water, leading to errors in molar calculations.
-
Hydrolytic Side Reactions: The presence of water can lead to the hydrolysis of the C-Cl bond, especially under basic or heated conditions, forming undesired hydroxy-pyridine byproducts.
-
Catalyst Inhibition: In many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), water can poison the sensitive palladium catalyst, leading to low or no conversion.[6][7]
Q2: What are the ideal long-term storage conditions for this compound?
A2: To maintain its integrity, the reagent must be stored in a cool, dry, and well-ventilated place, with the container kept tightly closed.[8] For optimal stability and to ensure reproducibility in sensitive applications, we strongly recommend storing it within a desiccator containing a drying agent (e.g., Drierite® or silica gel) or, preferably, inside an inert atmosphere glovebox.[9]
Q3: My solid this compound appears clumpy and slightly discolored. Is it still usable?
A3: Clumping, discoloration (e.g., turning brownish), or adopting a sticky, wet appearance are classic signs of moisture absorption.[4] While the reagent may not be completely decomposed, its purity is compromised. For high-stakes reactions such as late-stage drug synthesis or reactions requiring precise catalyst control, using a compromised reagent is not advisable. For early-stage exploratory work, it might be possible to dry the material under high vacuum, but this may not remove all bound water. The most reliable course of action is to use a fresh, properly stored batch.
Troubleshooting Guide for Synthetic Reactions
This section addresses specific problems encountered during reactions involving this compound.
Q1: My Suzuki coupling reaction is failing, showing only starting material or a complex mixture of products. I suspect a handling issue. What's the likely cause?
A1: This is a very common issue. When a palladium-catalyzed cross-coupling reaction fails with this substrate, the root cause is almost always related to the ingress of air (oxygen) or moisture, which can trigger multiple failure pathways.
-
Catalyst Deactivation by Water: Water can interfere with the catalytic cycle, particularly the transmetalation step, and can lead to the formation of inactive palladium hydroxo species.
-
Catalyst Oxidation by Air: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. This is often visually indicated by the formation of "palladium black," a precipitate of palladium metal.[10]
-
Protodeboronation of the Boronic Acid: Water, especially in the presence of a base, can cause the boronic acid coupling partner to decompose back to its corresponding arene, effectively removing it from the reaction.[6][7]
-
Substrate Hydrolysis: As mentioned, the pyridine N-oxide itself can undergo hydrolysis.
To resolve this, you must adopt rigorous air-sensitive techniques. This is not optional; it is a prerequisite for success.
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How is this related to air exposure?
A2: The homocoupling of boronic acids to form biaryl byproducts is a well-known side reaction often promoted by the presence of oxygen.[6] Oxygen can facilitate the oxidative cycle that leads to this unwanted dimerization. The solution is meticulous degassing of all solvents and ensuring the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.
Q3: What is the single most critical aspect of setting up a successful reaction with this reagent?
A3: The single most critical aspect is establishing and maintaining a robust inert atmosphere . Many chemists underestimate the amount of moisture adsorbed onto the surface of glassware.[11][12] Simply flushing a flask with nitrogen is insufficient. All glassware must be rigorously dried, and the inert atmosphere must be established correctly.
Experimental Protocols & Workflows
Protocol 1: Standard Operating Procedure for Weighing and Transfer
This protocol outlines the procedure for handling the solid reagent outside of a glovebox.
-
Glassware Preparation: Dry a clean vial with a magnetic stir bar and a septum-capped screw cap in an oven at >120 °C for at least 4 hours (overnight is preferable).[11][13]
-
Assembly and Cooling: While still hot, assemble the vial and cap. Immediately connect it to a Schlenk line or a manifold providing a gentle stream of dry nitrogen or argon. Allow it to cool completely under this inert gas flow. This prevents atmospheric moisture from being drawn in as the flask cools.[12]
-
Weighing: Once cool, bring the sealed, inerted vial to the balance. Remove the reagent bottle from its storage (ideally a desiccator). Briefly remove the caps from both the storage bottle and your vial, quickly transfer the approximate amount of solid, and immediately reseal both containers. The goal is to minimize exposure time to less than 10-15 seconds.
-
Inerting after Weighing: Immediately reconnect your vial to the inert gas line. Gently evacuate the headspace (without disturbing the solid) and backfill with inert gas. Repeat this "evacuate-refill" cycle three times to remove any air introduced during the transfer.[9][14]
-
Dissolution: The solid is now ready for dissolution. Add anhydrous solvent via a dry syringe through the septum.
Visualization 1: Workflow for Handling Air/Moisture-Sensitive Solid
This diagram illustrates the key steps for safely transferring a sensitive solid reagent.
Caption: Workflow for handling a sensitive solid reagent.
Data Summary: Troubleshooting Common Reaction Failures
| Symptom Observed | Probable Cause (Air/Moisture Related) | Recommended Corrective Action | Supporting Source |
| No reaction; starting materials recovered. | Catalyst deactivation by H₂O or O₂. | Rigorously dry all glassware, solvents, and inert gas. Degas solvents using freeze-pump-thaw cycles. | [6][15] |
| Low conversion, significant side products. | Substrate/reagent hydrolysis; compromised starting material. | Use a fresh bottle of reagent. Verify the dryness of the reaction solvent and other reagents. | [3][4] |
| Formation of black precipitate (Pd black). | O₂-induced decomposition of Pd(0) catalyst. | Ensure the system is leak-tight. Maintain a positive pressure of inert gas throughout the reaction. | [10] |
| Boronic acid starting material is gone, but no product formed. | Protodeboronation due to excess water. | Use anhydrous solvents and bases where possible. Consider using boronic esters (e.g., pinacol esters) which are more stable. | [6][7] |
| Inconsistent yields between batches. | Variable moisture content in the this compound. | Standardize handling and storage protocols. Always use the inert atmosphere weighing procedure. | [1][5] |
Visualization 2: Troubleshooting Logic for Failed Reactions
This flowchart provides a decision-making framework for diagnosing a failed reaction.
Caption: Troubleshooting flowchart for air/moisture sensitive reactions.
References
-
Chemsrc. 5-Bromo-2-chloropyridine N-oxide Safety Data.[Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals.[Link]
-
Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. (2008). [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). [Link]
-
Fauske & Associates. Hints for Handling Air-Sensitive Materials. (2020). [Link]
-
Wikipedia. Pyridine-N-oxide.[Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). [Link]
-
Budzianowski, A., & Katrusiak, A. Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution. Acta Crystallographica Section B, 70(Pt 3), 487–491 (2014). [Link]
-
MIT. Handling air-sensitive reagents AL-134.[Link]
-
PubChem. Pyridine N-oxide.[Link]
-
Turos, E. Pyridine N-Oxide. Encyclopedia of Reagents for Organic Synthesis (2001). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4 | Chemsrc [chemsrc.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Technical Support Center: Catalyst Residue Removal from 5-Bromo-2-chloropyridine 1-oxide Products
Welcome to the technical support center for professionals engaged in the synthesis and purification of 5-Bromo-2-chloropyridine 1-oxide and its derivatives. The removal of residual metal catalysts is a critical, yet often challenging, step in ensuring the purity, safety, and stability of active pharmaceutical ingredients (APIs) and advanced intermediates.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven methodologies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My final this compound product is discolored (e.g., grey, black, or pinkish). I suspect residual palladium. How can I fix this?
Discoloration is a common visual indicator of residual metal catalyst contamination, often from palladium species used in preceding cross-coupling reactions.[2] Here are two primary protocols to address this issue.
Protocol 1: Activated Carbon Treatment (Cost-Effective Adsorption)
Activated carbon is a versatile and economical choice for removing a wide range of palladium species through physical adsorption.[3][4] However, its non-specific nature can sometimes lead to product loss.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Ethyl Acetate, THF, or Acetonitrile) to a moderate concentration.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5] For particularly high contamination, this amount can be increased, but be mindful of potential yield loss.
-
Slurry Agitation: Stir the resulting slurry at a controlled temperature (room temperature to 45-50 °C) for a period ranging from 1 to 18 hours.[5][6] The optimal time should be determined empirically.
-
Filtration: Prepare a pad of Celite® (diatomaceous earth) in a filter funnel. Filter the mixture through the Celite pad to remove the activated carbon.[6] Using a sufficiently thick pad is crucial to prevent fine carbon particles from passing into the filtrate.
-
Rinsing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration & Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the final product for residual palladium content using a validated analytical method like ICP-MS.[7][8]
Protocol 2: Scavenger Resin Treatment (High-Selectivity Chelation)
Scavenger resins are solid supports, typically silica or polystyrene, functionalized with chelating groups (e.g., thiols, amines) that exhibit a high affinity for specific metals like palladium.[5] This method is more selective and often results in lower product loss compared to activated carbon.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Scavenger Addition: Add the selected scavenger resin (e.g., a thiol-functionalized silica gel). The amount will depend on the resin's capacity and the estimated level of palladium contamination.
-
Incubation: Stir the mixture at room temperature or with gentle heating as per the manufacturer's recommendation.
-
Filtration: Remove the resin by simple filtration.
-
Concentration & Analysis: Concentrate the filtrate and analyze for residual palladium.
Q2: I'm experiencing significant product loss during my catalyst removal workup. How can I improve my yield?
High product loss is a frequent issue, particularly when using non-specific adsorbents like activated carbon.[5] The polar N-oxide functionality in your molecule can increase its affinity for such materials.
Troubleshooting Steps:
-
Reduce Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger necessary to achieve the desired palladium level.[5] Run small-scale trials to determine the optimal loading.
-
Optimize Solvent: The choice of solvent can influence the non-specific binding of your product.[6] Experiment with different solvents to find one that maintains product solubility while minimizing its interaction with the adsorbent.
-
Screen Different Scavengers: Test a variety of scavenger resins. Some may exhibit significantly lower non-specific binding for your specific product.[5]
-
Consider Crystallization: If other methods lead to unacceptable losses, crystallization can be an effective purification step.[9] While it may not remove all catalyst residues on its own, it can be a powerful tool when used in combination with other methods.[6] It's important to note that in some cases, crystallization can concentrate metal impurities within the crystal lattice.[10]
Q3: My ICP-MS analysis shows catalyst levels are still above the regulatory limit (>10 ppm) after purification. What should I do?
Stubbornly high catalyst levels suggest the formation of highly stable complexes between the metal and your product or other species in the reaction mixture.[5] The nitrogen atoms in the pyridine ring and the N-oxide group can act as strong ligands, making the metal less accessible.[5]
Advanced Remediation Strategies:
-
Employ a Chelating Agent Wash: Before adsorption, consider a liquid-liquid extraction or a wash with an aqueous solution containing a strong chelating agent like N-acetylcysteine or thiourea.[11] This can help break down stable complexes, making the metal more available for capture by a scavenger or carbon.
-
Oxidative Workup for Ruthenium: If you are dealing with ruthenium residues from metathesis reactions, an oxidative workup can be highly effective.[12][13] Washing the reaction mixture with a dilute solution of hydrogen peroxide (e.g., 15% aqueous H₂O₂) can convert ruthenium complexes into highly insoluble ruthenium dioxide, which can be easily filtered off.[12]
-
Multi-Step Approach: Combine different techniques. For example, an initial treatment with a scavenger could be followed by a final polish with activated carbon to remove different types of metallic species.
Decision Workflow for Catalyst Removal
The following diagram outlines a logical workflow for selecting and optimizing a catalyst removal strategy.
Caption: Adsorption vs. high-affinity scavenging.
References
- Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
- Merck/PITT Collaboration.
- BenchChem Technical Support. Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
- Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd)
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Anal Chem, 81(4), 1404-10.
- Pharmaceutical Technology.
- ResearchGate.
- Colacot, T. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. The Royal Society of Chemistry.
- ResearchGate. A simple oxidative procedure for the removal of ruthenium residues.
- Welch, C. J., et al. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- Rigaku.
- Anderson, N. G. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures.
- Georg, G. I., et al. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal.
- LookChem. This compound.
- Taylor & Francis Online. Selective separation and determination of palladium ions using isatin-3-(4-phenyl-3-thiosemicarbazone)
- BenchChem.
- Biotage. How to Remove Palladium in three easy steps.
- Almac Group. A risk mitigation approach to detecting and quantifying metals in APIs.
- ResearchGate.
- ACS GCI Pharmaceutical Roundtable. Metals Removal.
- Reddit. Your trick to remove residual palladium.
- Sigma-Aldrich. 5-Bromo-2-chloropyridine 95 53939-30-3.
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troubleshooting guide for common 5-Bromo-2-chloropyridine 1-oxide reactions
Technical Support Center: 5-Bromo-2-chloropyridine 1-oxide
A Senior Application Scientist's Guide to Navigating Common Synthetic Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. My goal as your application scientist is to move beyond simple procedural lists and provide a deeper, mechanism-driven understanding of the challenges you may face. Here, we will dissect common experimental failures, explore the causality behind them, and offer robust, field-tested solutions to ensure your reactions are successful and reproducible.
The unique structure of this compound—featuring two distinct halogen atoms and an N-oxide moiety—presents both synthetic opportunities and specific challenges. The N-oxide group alters the electronic properties of the pyridine ring, influencing reactivity, while the differential reactivity of the C-Br and C-Cl bonds is key to selective functionalization. This guide addresses the most frequent issues encountered in its application, particularly in palladium-catalyzed cross-coupling reactions.
Section 1: Troubleshooting Low or No Product Yield
Low conversion of starting material is one of the most common and frustrating issues in synthesis. For a substrate like this compound, the causes are often multifaceted, involving catalyst deactivation, suboptimal reaction conditions, or inherent substrate reactivity challenges.
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the primary causes and how can I fix it?
Answer: Low yields in Suzuki couplings involving halogenated pyridines, especially N-oxides, are frequently reported. The issues typically stem from two main areas: the stability and activity of the palladium catalyst and the reactivity of the pyridine substrate itself.
Core Problem Areas & Causal Analysis:
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring, even as an N-oxide, can coordinate with the palladium center. This coordination can inhibit the catalytic cycle, effectively poisoning the catalyst and preventing turnover.[1]
-
Challenging Oxidative Addition: While the C-Br bond is generally reactive, the electron-deficient nature of the pyridine ring, further influenced by the N-oxide, can affect the kinetics of the oxidative addition step—the crucial first step in the catalytic cycle.[1] If targeting the C-Cl bond, this step is significantly more difficult due to the high bond strength.[2]
-
Protodeboronation of the Boronic Acid: A common side reaction where the boronic acid or ester reacts with trace water or base to be replaced by a hydrogen atom. This depletes your nucleophile and halts the reaction.[1] Pyridineboronic acids are known to be particularly susceptible to this issue.[3]
Systematic Troubleshooting Protocol:
-
Step 1: Validate Your Catalyst System. For electron-deficient heteroaryl halides, a highly active and robust catalyst system is non-negotiable.
-
Palladium Source: Switch from basic sources like Pd(OAc)₂ or Pd₂(dba)₃ to modern, pre-formed palladium precatalysts. Buchwald's G3 or G4 precatalysts, for example, generate the active Pd(0) species more cleanly and efficiently.[2]
-
Ligand Choice: Standard phosphine ligands like PPh₃ are often inadequate. Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) that accelerate both the oxidative addition and reductive elimination steps.[1][2]
-
-
Step 2: Optimize Base and Solvent Conditions.
-
Base: Avoid strong aqueous bases if protodeboronation is suspected. Anhydrous K₃PO₄ or Cs₂CO₃ are often superior choices as they are effective but minimize this side reaction.[1][4] Ensure the base is finely powdered to maximize surface area.
-
Solvent: Use strictly anhydrous and thoroughly degassed solvents. Common choices include 1,4-dioxane, toluene, or a THF/water mixture.[4] Oxygen is a potent poison for Pd(0) catalysts. Degas by sparging with argon or nitrogen for at least 30 minutes.[1]
-
-
Step 3: Consider the Boronic Acid/Ester. If protodeboronation persists, switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can significantly improve results.[1]
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: A workflow diagram for troubleshooting low Suzuki coupling yields.
Q2: My Buchwald-Hartwig amination is showing no conversion. The starting materials are clean. What should I check first?
Answer: The Buchwald-Hartwig amination of chloropyridines is notoriously challenging due to the difficulty of the C-Cl bond's oxidative addition to the palladium center.[2] The presence of the N-oxide can further complicate matters. Failure to form any product usually points to a fundamental problem with the catalytic system's ability to activate the substrate.
Causal Analysis & Recommended Actions:
-
Insufficient Catalyst Activity: The rate-limiting step is almost always the oxidative addition of the C-Cl bond.[2] Your catalyst must be active enough to overcome this high energy barrier.
-
Incorrect Ligand Choice: The ligand is critical for activating C-Cl bonds.
-
Action: Sterically hindered, electron-rich biarylphosphine ligands are essential. Ligands like RuPhos, BrettPhos, or DavePhos are specifically designed for these difficult couplings. Standard ligands like PPh₃ are completely ineffective.[2]
-
-
Suboptimal Base or Temperature: A strong, non-nucleophilic base is required to facilitate the reaction, and sufficient thermal energy is needed for the oxidative addition.
-
Action: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[2] If your substrate is base-sensitive, weaker bases like K₃PO₄ can be used, but this will demand a more active catalyst and higher temperatures.[2] Ensure the reaction temperature is sufficiently high, often in the 80-110 °C range.[2]
-
-
Atmospheric Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.
-
Action: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use Schlenk techniques and ensure all reagents and solvents are scrupulously dried and degassed.[2]
-
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | XPhos-Pd-G3 (5 mol%) | Precatalysts provide a more reliable source of active Pd(0) for challenging substrates.[2] |
| Ligand | PPh₃ | RuPhos or BrettPhos | Bulky, electron-rich ligands are required to facilitate the difficult oxidative addition of C-Cl bonds.[2] |
| Base | K₂CO₃ | NaOtBu | A strong, non-nucleophilic base is needed to deprotonate the amine and facilitate reductive elimination.[2] |
| Temperature | 80 °C | 110 °C | Higher temperatures provide the necessary activation energy for the rate-limiting oxidative addition step.[2] |
| Table 1: Optimization Parameters for Buchwald-Hartwig Amination of this compound. |
Section 2: Controlling Selectivity and Side Reactions
Beyond yield, controlling the reaction's outcome is paramount. With two different halogens and a reducible N-oxide, several side reactions can compete with your desired transformation.
Q3: I am observing unwanted deoxygenation of the pyridine N-oxide. How can I prevent this?
Answer: Deoxygenation is a known side reaction for pyridine N-oxides, converting them back to the corresponding pyridine.[6] This can occur with both starting material and product, complicating purification and reducing the yield of the desired N-oxide product.
Primary Causes:
-
Phosphine Ligands as Reductants: While essential for the catalytic cycle, phosphine ligands can also act as reducing agents, abstracting the oxygen atom from the N-oxide to form a phosphine oxide. This is more prevalent at higher temperatures and with higher ligand concentrations.
-
Reductive Reaction Conditions: The presence of other reducing agents or certain reaction conditions can lead to the loss of the N-oxide group.
Mitigation Strategies:
-
Minimize Excess Ligand: Use a precise Pd:Ligand ratio as specified by modern, well-defined precatalyst systems (often 1:1 or 1:2). Avoid using a large excess of the phosphine ligand.
-
Lower Reaction Temperature: If the primary reaction allows, reducing the temperature can disfavor the deoxygenation pathway, which often has a higher activation energy.
-
Choose a Different Catalyst System: In some cases, catalyst systems not based on phosphine ligands might be an option, though these are less common for cross-coupling.
-
Post-Coupling Re-oxidation: If deoxygenation is unavoidable but the coupling is successful, a final re-oxidation step (e.g., using m-CPBA or H₂O₂/AcOH) on the crude product can convert the deoxygenated product back to the desired N-oxide.
Reaction Pathway: Desired Coupling vs. Deoxygenation
Caption: Competing reaction pathways for this compound.
Q4: My reaction is proceeding, but I'm getting hydrodehalogenation (replacement of -Br or -Cl with -H). What causes this and how can I suppress it?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced instead of coupled.[2] It leads to a product where a hydrogen atom replaces the halogen, consuming starting material and complicating purification.
Mechanistic Causes:
-
Reaction with Trace Water/Proton Sources: The organopalladium intermediate can react with water or other proton sources in the presence of a base, leading to cleavage of the Pd-C bond and replacement of the halogen with hydrogen.
-
β-Hydride Elimination: In Buchwald-Hartwig reactions, if the amine has a β-hydrogen, this can sometimes be eliminated to form an enamine and a palladium-hydride species, which can then reductively eliminate to give the hydrodehalogenated product.
Suppression Strategies:
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure all reagents, solvents, and the base are scrupulously dried. High-purity, anhydrous grades of bases like NaOtBu should be used.[2]
-
Amine Stoichiometry (for Buchwald-Hartwig): Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help ensure the desired coupling pathway outcompetes the side reaction.[2]
-
Ligand and Base Choice: The choice of ligand and base can influence the relative rates of reductive elimination (desired) versus side reactions. Sometimes, a slightly less hindered base or a more electron-rich ligand can help favor the desired pathway.
Section 3: General Protocols & Handling
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the selective coupling at the more reactive C-Br position.
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an argon atmosphere, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and finely powdered anhydrous K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%) and add it to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) to the vessel to achieve a substrate concentration of ~0.1 M.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- BenchChem Technical Support. (2025).
-
Wikipedia. (2023). Pyridine-N-oxide. [Link]
- BenchChem Technical Support. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
- BenchChem Technical Support. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
-
Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Reddit User Discussion. (2012). Suzuki coupling help. r/chemistry. [Link]
- BenchChem Technical Support. (2025).
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-chloropyridine 1-oxide in Nucleophilic Aromatic Substitution
This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-2-chloropyridine 1-oxide, placing it in the context of other halopyridines commonly employed in synthetic chemistry. We will explore the fundamental principles governing its reactivity, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a clear framework for strategic synthetic planning.
Introduction: The Unique Role of Halopyridine N-oxides
Halogenated pyridines are cornerstone building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Their utility stems from the ability of the halogen atoms to function as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.[1][2]
Among this class of compounds, pyridine N-oxides represent a uniquely activated subset. The N-oxide moiety profoundly alters the electronic landscape of the pyridine ring, enhancing its susceptibility to nucleophilic attack.[3][4] this compound is a prime example of a multifunctional intermediate where positional reactivity and leaving group aptitude are critical considerations. This guide will dissect these factors to provide a predictive understanding of its behavior compared to other halopyridines.
Fundamentals of Reactivity in Halopyridines: A Mechanistic Overview
The primary reaction pathway for these substrates is Nucleophilic Aromatic Substitution (SNAr). This process is fundamentally a two-step addition-elimination mechanism.[5]
-
Nucleophilic Attack: The nucleophile adds to the electron-deficient carbon atom bearing the halogen, disrupting the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the halide ion.
The overall rate of the SNAr reaction is determined by the slowest of these two steps. This is a crucial concept, as it dictates the observed reactivity trends among different halogens.
The "Element Effect": Rate-Determining Step Dictates Reactivity Order
The reactivity of halopyridines is not a simple trend; it is a nuanced interplay between the halogen's electronegativity and its ability as a leaving group (related to C-X bond strength).[5][6]
-
Trend 1: Nucleophilic Attack is Rate-Determining (F > Cl > Br > I) When the initial attack of the nucleophile is the slow step, the halogen's ability to stabilize the anionic Meisenheimer complex through inductive electron withdrawal is paramount. Fluorine, being the most electronegative halogen, provides the strongest stabilization, leading to the fastest reaction. This is the most commonly observed trend in activated SNAr reactions.[7][8][9]
-
Trend 2: Leaving Group Expulsion is Rate-Determining (I > Br > Cl > F) This trend is observed less frequently, typically with highly reactive, charged nucleophiles (e.g., thiolates).[5] Here, the cleavage of the carbon-halogen bond is the slower step, and the reactivity mirrors the leaving group ability, which is inversely related to the C-X bond strength.
The N-Oxide Advantage: Amplifying Reactivity
The introduction of an N-oxide group dramatically accelerates SNAr reactions at the 2- and 4-positions. This enhancement stems from two primary electronic effects:
-
Enhanced Electrophilicity: The positively charged nitrogen and electronegative oxygen atom act as a powerful electron-withdrawing group, significantly reducing the electron density at the ortho (2,6) and para (4) positions.[3][4]
-
Intermediate Stabilization: The N-oxide oxygen can directly participate in the delocalization of the negative charge in the Meisenheimer complex, providing a highly stable resonance contributor that is not possible in the parent pyridine. This lowers the activation energy of the first, often rate-determining, step.[3]
The following diagram illustrates the SNAr mechanism for this compound, highlighting the stabilization provided by the N-oxide group.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.
Comparative Reactivity Analysis
Positional Selectivity: C2 vs. C5
In this compound, nucleophilic substitution occurs almost exclusively at the C2 position. The C2 and C4 positions are electronically activated by the pyridine nitrogen, an effect that is greatly amplified by N-oxidation.[2][4] The C3 and C5 positions are not similarly activated and are therefore significantly less reactive in SNAr reactions. Consequently, the chlorine atom at the C2 position is the active site for substitution, while the bromine at C5 typically remains untouched under standard SNAr conditions. The C5-bromo group can, however, be utilized in other reaction types, such as palladium-catalyzed cross-couplings.[10][11]
Comparison with Other Halopyridine N-oxides
The reactivity of this compound is best understood by comparing it to other 2-halopyridine N-oxides. The 5-bromo substituent has a relatively minor electronic influence on the C2 position compared to the powerful activating effect of the N-oxide. Therefore, its reactivity will closely follow the trends established for 2-halopyridine N-oxides.
The following table summarizes the expected relative reactivity with "hard" (e.g., alkoxides) and "soft" (e.g., thiolates) nucleophiles, where the rate-determining step differs.
| Substrate (2-X-Pyridine N-oxide) | Nucleophile Type | Expected Reactivity Order | Predominant Rate-Determining Step |
| 2-F luoro-Pyridine N-oxide | Hard (e.g., RO⁻) | Highest | Nucleophilic Attack |
| 2-Cl oro-Pyridine N-oxide | Hard (e.g., RO⁻) | High | Nucleophilic Attack |
| 2-Br omo-Pyridine N-oxide | Hard (e.g., RO⁻) | Moderate | Nucleophilic Attack |
| 2-I odo-Pyridine N-oxide | Hard (e.g., RO⁻) | Lowest | Nucleophilic Attack |
| 2-F luoro-Pyridine N-oxide | Soft (e.g., RS⁻) | Lowest | C-X Bond Cleavage |
| 2-Cl oro-Pyridine N-oxide | Soft (e.g., RS⁻) | Moderate | C-X Bond Cleavage |
| 2-Br omo-Pyridine N-oxide | Soft (e.g., RS⁻) | High | C-X Bond Cleavage |
| 2-I odo-Pyridine N-oxide | Soft (e.g., RS⁻) | Highest | C-X Bond Cleavage |
Note: This table is based on established principles of SNAr reactivity.[5][12] The reactivity of this compound is expected to be very similar to that of 2-Chloropyridine N-oxide.
Comparison with the Non-Oxidized Parent Compound
The most dramatic difference in reactivity is seen when comparing this compound with its parent, 5-Bromo-2-chloropyridine. The N-oxide is orders of magnitude more reactive towards nucleophiles at the C2 position. This activation often allows reactions to proceed under much milder conditions (lower temperatures, shorter reaction times) than are required for the corresponding non-oxidized pyridine.
Experimental Validation: A Protocol for Kinetic Analysis
To quantitatively compare the reactivity of different halopyridines, a kinetic analysis using UV-Vis spectrophotometry under pseudo-first-order conditions is a reliable method.[5] This approach allows for the determination of rate constants, providing a definitive measure of reactivity.
Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
Objective: To determine the pseudo-first-order rate constant (kobs) for the reaction of a halopyridine with a nucleophile.
1. Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the halopyridine substrate (e.g., this compound) in a suitable solvent (e.g., DMSO, Acetonitrile).
-
Nucleophile Stock Solutions: Prepare a series of stock solutions of the chosen nucleophile (e.g., morpholine) in the reaction buffer/solvent at concentrations that will provide at least a 10-fold excess over the final substrate concentration.
2. Wavelength Determination (λmax):
-
Separately record the UV-Vis spectra of the starting halopyridine and the expected product.
-
Identify a wavelength (λmax) where the product shows significant absorbance and the starting material shows minimal absorbance. This ensures that the change in absorbance over time is directly proportional to product formation.
3. Kinetic Run:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
Add the appropriate volume of the nucleophile solution and solvent to a cuvette and use this as the blank.
-
Initiate the reaction by injecting a small, precise volume of the substrate stock solution into a fresh cuvette containing the nucleophile solution. The final substrate concentration should be low (e.g., 0.1 mM) to ensure pseudo-first-order conditions.
-
Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (absorbance plateaus).
4. Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst
-
Repeat the experiment for each halopyridine being compared to obtain their respective kobs values for a direct reactivity comparison.
The following workflow diagram illustrates this experimental process.
Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.
Conclusion
This compound is a highly activated and synthetically valuable substrate for nucleophilic aromatic substitution. Its reactivity is governed by several key principles:
-
N-Oxide Activation: The N-oxide group is the dominant activating feature, rendering the C2 position highly electrophilic and stabilizing the key Meisenheimer intermediate. This makes it significantly more reactive than its non-oxidized counterpart.
-
Positional Selectivity: Nucleophilic attack occurs selectively at the activated C2 position, leaving the C5-bromo group intact for subsequent transformations.
-
Predictable Leaving Group Effects: The reactivity of the C2-chloro group, when compared to other 2-halo N-oxides, follows predictable SNAr trends. Its relative rate depends on the nature of the nucleophile, typically following F > Cl > Br > I with "hard" nucleophiles and the reverse with "soft" nucleophiles.
By understanding these fundamental electronic and mechanistic principles, researchers can strategically leverage the unique reactivity of this compound to design efficient and selective synthetic routes for complex molecular targets.
References
-
Organic Chemistry Portal. (n.d.). Pyridine N-oxides. Retrieved from [Link]
-
Scholl, M., et al. (1999). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Organic Letters, 1(5), 735-737. Available at: [Link]
-
Mišić-Vuković, M., et al. (1980). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 34-38. Available at: [Link]
-
Wang, Y., et al. (2018). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 20(18), 5800-5804. Available at: [Link]
-
Saeed, A., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1208, 127874. Available at: [Link]
-
Ji, J., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611-4614. Available at: [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Leah4sci. Retrieved from [Link]
-
YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. TMP Chem. Retrieved from [Link]
-
Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. r/AdvancedOrganic. Retrieved from [Link]
- Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles. Part I. The reaction of 2-halogeno-5-nitropyridines with piperidine in ethanol. Journal of the Chemical Society B: Physical Organic, 648-652.
-
Um, I. H., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 72(23), 8969-8972. Available at: [Link]
-
YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. TMP Chem. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2020, October 26). Reactivity of Pyridine-N-Oxide. Dr. S. S. Kamal. Retrieved from [Link]
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A Comparative Guide to the Analytical Validation of 5-Bromo-2-chloropyridine 1-oxide
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods for key intermediates like 5-Bromo-2-chloropyridine 1-oxide is paramount. This guide provides an in-depth comparison of various analytical techniques for the characterization and quantification of this compound, offering insights into the rationale behind method selection and providing robust experimental protocols. Our focus is on establishing self-validating systems that ensure data integrity and reproducibility, which are critical in a regulatory environment.
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its purity and quality can directly impact the safety and efficacy of the final drug product. Therefore, validated analytical methods are essential for its quality control.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for both quantification and impurity profiling. A stability-indicating HPLC method can separate the main component from its degradation products, providing crucial information about the compound's stability under various stress conditions.[1][2][3][4]
Principle of HPLC
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase method, where the stationary phase is non-polar and the mobile phase is polar, is generally most effective.
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the separation of its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B). The gradient is optimized to ensure separation of all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the UV spectrum of the analyte)
-
Injection Volume: 10 µL
Method Validation Parameters (as per ICH Q2(R2) guidelines[5]):
| Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0% | Repeatability = 0.8%, Intermediate = 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Specificity | No interference from placebo, impurities, or degradation products | Peak purity index > 0.999 |
Workflow Diagram:
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- 1. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyridine 1-oxide
Abstract
This guide provides a comparative analysis of catalytic systems for the cross-coupling of 5-Bromo-2-chloropyridine 1-oxide, a pivotal heterocyclic building block in pharmaceutical and materials science research. We delve into the nuanced challenges of chemoselectivity, comparing catalyst performance across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. By synthesizing data from seminal literature and providing field-proven insights, this document serves as a practical resource for researchers, scientists, and drug development professionals to navigate catalyst selection and optimize reaction outcomes. Detailed experimental protocols and mechanistic diagrams are provided to bridge theory with practice, ensuring the reliable and efficient synthesis of novel pyridine N-oxide derivatives.
Introduction: The Synthetic Challenge of this compound
This compound is a valuable substrate in organic synthesis due to its two distinct reactive sites amenable to cross-coupling. The strategic functionalization of this scaffold allows for the construction of complex molecular architectures found in a wide array of biologically active compounds.
The primary synthetic challenge lies in achieving chemoselectivity . The molecule possesses a C(5)-Br bond and a C(2)-Cl bond, each with different reactivities. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically the rate-determining factor, and the reactivity of aryl halides follows the general trend: I > Br > Cl.[1] This inherent reactivity difference suggests that the C-Br bond is more susceptible to oxidative addition than the C-Cl bond, offering a pathway for selective functionalization at the 5-position under milder conditions.[1]
However, the pyridine N-oxide moiety introduces a layer of complexity. The N-oxide group can act as a coordinating ligand to the metal center and alters the electronic properties of the pyridine ring, which can influence catalyst activity and selectivity.[2][3] Achieving selective coupling at the less reactive C-Cl position often necessitates more robust catalytic systems, including specialized ligands and higher reaction temperatures.[1][4] This guide will dissect the catalyst systems that enable chemists to control this selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation. For this compound, the choice of catalyst and ligand is paramount in dictating whether the reaction proceeds at the C5-Br or C2-Cl position.
Causality Behind Experimental Choices:
-
Selective C5-Br Coupling: To target the more reactive C-Br bond, standard palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands can be effective under relatively mild conditions. The weaker C-Br bond undergoes oxidative addition more readily, leaving the C-Cl bond intact.
-
Targeting the C2-Cl Bond: Activating the stronger C-Cl bond requires a more potent catalytic system. This is achieved by using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).[4] These ligands promote the difficult oxidative addition step at the C-Cl bond and accelerate the overall catalytic cycle.[5] The use of stronger bases, such as K₃PO₄ or Cs₂CO₃, is also crucial for an efficient transmetalation step.[4]
Table 1: Comparative Data for Suzuki-Miyaura Coupling Catalysts
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Target Position | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (10) | None | Ag₂O (2) | 1,4-Dioxane | 90 | C2 (C-H Activation) | 75 | [6] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | C2 (Presumptive) | High | [4] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | C5 (Presumptive) | Good |[7] |
Note: Data is adapted from reactions on similar chloropyridine and pyridine N-oxide substrates due to limited direct literature on this compound. Yields are context-dependent.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is a generalized procedure designed for selective coupling at the more reactive C-Br bond.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene and water (4:1 v/v).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-chloropyridine 1-oxide.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for synthesizing arylamines, which are prevalent in pharmaceuticals.[8][9] When applied to dihalogenated pyridines, the primary challenge is activating the less reactive C-Cl bond, as oxidative addition is often the rate-limiting step.[10]
Causality Behind Experimental Choices:
-
Catalyst System: The success of this reaction, especially with aryl chlorides, hinges on the use of palladium pre-catalysts that cleanly generate the active Pd(0) species.[10]
-
Ligand Selection: Standard phosphine ligands like PPh₃ are generally ineffective for C-Cl bond activation.[10] The breakthrough in this area came with the development of sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos, Josiphos).[5][10] These ligands accelerate both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition and side reactions like hydrodehalogenation.[5][10]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this transformation.[10]
Table 2: Comparative Guide for Buchwald-Hartwig Amination Catalysts
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Substrate Type | Efficacy | Reference |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | Aryl Bromide | High | [4] |
| Pd(OAc)₂ (2-5) | RuPhos (3-7.5) | NaOtBu (1.5) | Toluene | 100-110 | Aryl Chloride | High | [10] |
| Pd-G3 Precat (2) | BrettPhos | NaOtBu (1.5) | 1,4-Dioxane | 80-110 | Aryl Chloride | Excellent | [10] |
| PdCl₂(P(o-Tolyl)₃)₂ (1) | - | N,N-diethylamino-tributyltin | Toluene | 100 | Aryl Bromide | Moderate |[11] |
Visualizing the Workflow
A robust experimental workflow is critical for ensuring the reproducibility and success of these sensitive catalytic reactions.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 2: Buchwald-Hartwig Amination of the C2-Position (Post-C5 Functionalization)
This protocol assumes the C5-position has already been functionalized and targets the remaining C-Cl bond.
-
Preparation: To an oven-dried reaction vessel, add the 5-substituted-2-chloropyridine 1-oxide (1.0 equiv.), a bulky biarylphosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the desired primary or secondary amine (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over magnesium sulfate, filter, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds.[12] The reaction is traditionally co-catalyzed by a copper(I) salt, which facilitates the formation of a copper-acetylide intermediate.[13]
Causality Behind Experimental Choices:
-
Copper Co-catalysis: The classic Sonogashira protocol involves a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). The copper cycle accelerates the reaction, often allowing it to proceed at room temperature.[12]
-
Copper-Free Systems: To circumvent issues associated with copper, such as alkyne homocoupling (Glaser coupling), copper-free conditions have been developed. These systems typically require more reactive palladium catalysts, often featuring electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, and may require higher temperatures.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both to neutralize the HX byproduct and, in many cases, as a solvent.[1]
Table 3: Comparative Data for Sonogashira Coupling Catalysts | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Efficacy | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N (2.0) | DMF | 80 | Good-High |[1] | | Pd(OAc)₂ (2.5) | Di-tert-butyl-phosphane | CuI | DIPA | 50 | Good |[12] | | Pd(OAc)₂ | Bis-(tert-butyl)-aminomethyl-phosphane | None | Et₃N | RT-100 | High |[12] | | PdCl₂(dppf) | - | CuI | Et₃N | THF | 60 | Good |[13] |
Protocol 3: Copper-Cocatalyzed Sonogashira Coupling at the C5-Position
This protocol outlines a standard, reliable method for introducing an alkynyl group at the C-Br bond.
-
Preparation: In a reaction flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask thoroughly with an inert gas (e.g., Argon).
-
Solvent and Reagent Addition: Add degassed DMF and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, quench with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the 5-alkynyl-2-chloropyridine 1-oxide.
Conclusion and Future Outlook
The selective functionalization of this compound via cross-coupling reactions is a highly achievable yet nuanced task. The key to success lies in the rational selection of the catalyst system based on the inherent reactivity of the C-Br and C-Cl bonds.
-
For C5-Br functionalization , standard palladium catalysts often provide excellent results under mild conditions, leveraging the higher reactivity of the C-Br bond.
-
For C2-Cl functionalization , the use of advanced catalytic systems featuring bulky, electron-rich phosphine ligands is essential to overcome the higher activation barrier of C-Cl oxidative addition.
This guide provides a foundational framework for catalyst selection. However, for any novel substrate, empirical screening of catalysts, ligands, bases, and solvents remains a critical step for achieving optimal results. The continued development of more active and selective catalysts will undoubtedly further expand the synthetic utility of versatile building blocks like this compound.
References
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Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. (n.d.). Refubium - Freie Universität Berlin. Retrieved January 12, 2026, from [Link]
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Tan, Y., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. Retrieved January 12, 2026, from [Link]
-
Tan, Y., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(7), 3584–3595. [Link]
-
Tan, Y., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(7), 3584–3595. [Link]
-
Tan, Y., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(7), 3584–3595. [Link]
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Buchwald–Hartwig amination. (2023, September 21). In Wikipedia. [Link]
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Chen, D., et al. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14(4), 1355-1359. [Link]
-
Buchwald-Hartwig Amination. (2021, August 15). Chemistry LibreTexts. [Link]
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Deoxygenation of Pyridine N Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kim, J. Y., et al. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society, 130(29), 9254–9256. [Link]
-
Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]
-
Kim, J. Y., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(29), 9254–9256. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 5). YouTube. Retrieved January 12, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Smoleń, M., & Albrecht, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2313. [Link]
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.). Google Patents.
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-chloropyridine 1-oxide
Introduction: 5-Bromo-2-chloropyridine 1-oxide is a key building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the bromo, chloro, and N-oxide functionalities offers multiple reaction sites for diversification, making it a valuable intermediate. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering in-depth technical insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for the preparation of this compound are presented and benchmarked:
-
Route A: Halogenation Followed by N-Oxidation. This approach involves the initial synthesis of the 5-bromo-2-chloropyridine scaffold, followed by the crucial N-oxidation step.
-
Route B: N-Oxidation Followed by Bromination. This alternative pathway commences with the N-oxidation of 2-chloropyridine, followed by the regioselective introduction of the bromine atom at the 5-position.
The following sections will delve into the experimental details, mechanistic underpinnings, and a comparative summary of these two routes.
Route A: Halogenation Followed by N-Oxidation
This synthetic route is a two-stage process that first establishes the halogenation pattern on the pyridine ring, followed by the introduction of the N-oxide functionality.
Stage 1: Synthesis of 5-Bromo-2-chloropyridine
The synthesis of the key intermediate, 5-bromo-2-chloropyridine, can be efficiently achieved from the readily available starting material, 2-aminopyridine. This transformation involves a two-step sequence of bromination followed by a Sandmeyer reaction.
Experimental Protocol:
Step 1a: Bromination of 2-Aminopyridine to yield 2-Amino-5-bromopyridine
-
To a stirred solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-amino-5-bromopyridine.
Step 1b: Sandmeyer Reaction of 2-Amino-5-bromopyridine to yield 5-Bromo-2-chloropyridine
-
Suspend 2-amino-5-bromopyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-chloropyridine.
Stage 2: N-Oxidation of 5-Bromo-2-chloropyridine
The final step in Route A is the N-oxidation of the substituted pyridine. A highly effective method for this transformation utilizes a combination of a urea-hydrogen peroxide adduct and trifluoroacetic anhydride.
Experimental Protocol:
-
Dissolve 5-bromo-2-chloropyridine (1 equivalent) in a suitable solvent, such as chloroform or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add urea-hydrogen peroxide adduct (1.5 - 2.0 equivalents) to the solution.
-
Slowly add trifluoroacetic anhydride (1.2 - 1.5 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization to obtain this compound.[1]
Causality Behind Experimental Choices:
-
N-bromosuccinimide (NBS) is chosen for the initial bromination as it is a milder and more selective brominating agent compared to elemental bromine, reducing the formation of polybrominated byproducts.
-
The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring to a chloro group via a diazonium salt intermediate.
-
The use of a urea-hydrogen peroxide adduct provides a solid, stable, and safe source of hydrogen peroxide.
-
Trifluoroacetic anhydride activates the hydrogen peroxide to form the highly electrophilic trifluoroperacetic acid in situ. This potent oxidizing agent is necessary for the N-oxidation of the electron-deficient 5-bromo-2-chloropyridine ring. The electron-withdrawing nature of the halogen substituents deactivates the pyridine nitrogen towards oxidation, necessitating a strong oxidant.
Reaction Mechanism Visualization:
Caption: Synthetic pathway for Route A.
Route B: N-Oxidation Followed by Bromination
This route reverses the order of the key transformations, starting with the N-oxidation of a simpler pyridine derivative, followed by the introduction of the bromine substituent.
Stage 1: Synthesis of 2-Chloropyridine 1-oxide
The initial step involves the N-oxidation of commercially available 2-chloropyridine. This can be achieved using various oxidizing agents, with hydrogen peroxide in acetic acid being a common and cost-effective choice.
Experimental Protocol:
-
To a solution of 2-chloropyridine (1 equivalent) in glacial acetic acid, add a 30-35% aqueous solution of hydrogen peroxide (1.5 - 2.0 equivalents) dropwise at a temperature of 60-70 °C.
-
After the addition is complete, maintain the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-chloropyridine 1-oxide.
Stage 2: Bromination of 2-Chloropyridine 1-oxide
The critical step in this route is the regioselective bromination of 2-chloropyridine 1-oxide at the 5-position. The N-oxide group directs electrophilic substitution primarily to the 4-position and to a lesser extent the 2- and 6-positions. However, the presence of the chloro group at the 2-position deactivates this position, and steric hindrance may also play a role. Selective bromination at the 5-position can be challenging. A potential method involves electrophilic bromination under carefully controlled conditions.
Experimental Protocol:
-
Dissolve 2-chloropyridine 1-oxide (1 equivalent) in a suitable solvent, such as concentrated sulfuric acid or a mixture of sulfuric acid and oleum.
-
Cool the mixture to 0-5 °C.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period, monitoring for the formation of the desired product by GC-MS or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the this compound isomer.
Causality Behind Experimental Choices:
-
The N-oxidation of 2-chloropyridine with hydrogen peroxide and acetic acid is a well-established and economical method. The in-situ formation of peracetic acid drives the oxidation.
-
N-bromosuccinimide (NBS) in a strong acid is employed for the bromination of the electron-deficient pyridine N-oxide ring. The strong acid protonates the N-oxide, further deactivating the ring towards electrophilic substitution, thus requiring a reactive brominating agent and forcing conditions. The regioselectivity of this reaction is a critical factor and may result in a mixture of isomers, necessitating careful purification.
Reaction Mechanism Visualization:
Caption: Synthetic pathway for Route B.
Performance and Data Summary
| Parameter | Route A: Halogenation then N-Oxidation | Route B: N-Oxidation then Bromination |
| Starting Materials | 2-Aminopyridine, NBS, HCl, NaNO₂, CuCl, Urea-H₂O₂, (CF₃CO)₂O | 2-Chloropyridine, H₂O₂, Acetic Acid, NBS, H₂SO₄ |
| Key Intermediates | 2-Amino-5-bromopyridine, 5-Bromo-2-chloropyridine | 2-Chloropyridine 1-oxide |
| Overall Yield | Moderate to Good (Reported up to 78% for the N-oxidation step)[1] | Variable, potentially lower due to regioselectivity issues in the bromination step. |
| Scalability | Generally scalable, though the Sandmeyer reaction may require careful temperature control on a large scale. | Potentially scalable, but the bromination step may require optimization for large-scale production to ensure regioselectivity and minimize side products. |
| Safety Considerations | Diazonium salt intermediate in the Sandmeyer reaction is potentially explosive if allowed to dry. Trifluoroacetic anhydride is corrosive and moisture-sensitive. | Use of concentrated sulfuric acid and oleum requires careful handling. Hydrogen peroxide at high concentrations is a strong oxidizer. |
| Purification | Column chromatography is typically required for both intermediates and the final product. | The final bromination step may produce a mixture of isomers, requiring careful chromatographic separation. |
| Advantages | More predictable regioselectivity in the halogenation steps. The final N-oxidation is generally a clean and high-yielding reaction. | Fewer overall synthetic steps from a commercially available starting material. |
| Disadvantages | Longer synthetic sequence. The Sandmeyer reaction involves potentially hazardous intermediates. | The regioselectivity of the bromination of 2-chloropyridine 1-oxide can be difficult to control, leading to lower yields of the desired isomer and challenging purification. |
Conclusion and Recommendations
Both Route A and Route B offer viable pathways to this compound.
Route A is recommended for researchers prioritizing regiochemical control and potentially higher overall yields. The step-wise introduction of the halogens before the N-oxidation ensures a well-defined substitution pattern, and the final oxidation step is reported to be efficient. While the sequence is longer, the individual steps are generally reliable.
Route B may be considered for its shorter sequence from a readily available starting material. However, significant process development may be required to optimize the regioselectivity of the bromination step and to develop an efficient purification protocol to isolate the desired 5-bromo isomer from other potential byproducts. For laboratories with strong expertise in optimizing electrophilic aromatic substitutions on heterocyclic N-oxides, this route could be advantageous.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale of synthesis, available resources, and the level of process optimization that can be undertaken.
References
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A Comparative Guide to Pyridine Functionalization: Evaluating Alternatives to 5-Bromo-2-chloropyridine 1-oxide
For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile platform for molecular design. Among the array of building blocks available, 5-Bromo-2-chloropyridine 1-oxide stands out as a useful, albeit complex, reagent for introducing substituents onto the pyridine core. This guide provides an in-depth technical comparison of the performance of this compound in key chemical transformations and evaluates alternative reagents that can achieve similar synthetic outcomes. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in their synthetic strategies.
The Unique Reactivity of this compound
This compound possesses a unique combination of structural features that dictate its reactivity. The pyridine N-oxide moiety significantly influences the electronic properties of the ring, activating it towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. Concurrently, the presence of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 2-position—provides orthogonal handles for a variety of cross-coupling reactions.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This would suggest that the C-Br bond at the 5-position is more reactive than the C-Cl bond at the 2-position. However, the electron-withdrawing nature of the pyridine N-oxide enhances the electrophilicity of the C2 and C6 positions, thereby activating the C-Cl bond for nucleophilic substitution and, in some cases, for oxidative addition in cross-coupling reactions. This interplay of electronic and steric factors allows for regioselective functionalization, but also necessitates careful optimization of reaction conditions to achieve the desired outcome.
Core Transformations and a Comparative Analysis of Reagents
This guide will focus on three pivotal transformations for which this compound is a relevant substrate: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. For each transformation, we will discuss the performance of this compound and compare it with alternative reagents, supported by experimental data where available.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. For a substrate like this compound, this reaction offers a route to biaryl and heteroaryl structures.
Performance of this compound:
Due to the higher reactivity of the C-Br bond, Suzuki-Miyaura coupling is expected to occur preferentially at the 5-position of this compound under standard conditions. However, the activated C-Cl bond at the 2-position can also participate in the reaction, potentially leading to a mixture of products or disubstitution, especially under more forcing conditions. Subsequent deoxygenation of the N-oxide would yield the corresponding 2,5-disubstituted pyridine.
Alternative Reagents and Comparative Performance:
| Reagent | Key Advantages | Key Disadvantages | Typical Yield Range (%) |
| 5-Bromo-2-chloropyridine | Commercially available, well-documented reactivity. | Can require harsher conditions for C-Cl bond coupling. | 50-95[2] |
| 2-Chloro-5-iodopyridine | Higher reactivity of the C-I bond allows for milder reaction conditions and selective coupling at the 5-position. | Potentially higher cost and lower stability compared to bromo-derivatives. | 70-98 |
| Pyridine-5-boronic acid or esters | Direct coupling at the 5-position without the need for a halogen leaving group. | Boronic acids can be unstable; may require specific handling and storage. | 60-90 |
| 5-Trifluoroboropyridine Salts | More stable than boronic acids, allowing for easier handling and purification. | Requires an additional synthetic step for preparation. | 65-95 |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine
To an oven-dried reaction vessel, add the halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2-3 equiv.).[2] Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).[2] The vessel is then evacuated and backfilled with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[2] The reaction mixture is stirred at a temperature ranging from 80-110 °C and monitored by TLC or LC-MS.[3] Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated, followed by purification of the crude product by column chromatography.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a reliable method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl and heteroaryl alkynes.
Performance of this compound:
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is expected to proceed selectively at the more reactive C-Br bond at the 5-position. The resulting 5-alkynyl-2-chloropyridine 1-oxide can then be a substrate for further functionalization at the 2-position or deoxygenated.
Alternative Reagents and Comparative Performance:
| Reagent | Key Advantages | Key Disadvantages | Typical Yield Range (%) |
| 5-Bromo-2-chloropyridine | Readily available and cost-effective. | May require higher catalyst loading and temperatures. | 60-90[3] |
| 2-Chloro-5-iodopyridine | High reactivity of the C-I bond allows for milder conditions and often higher yields.[4] | Higher cost. | 75-95 |
| 5-Ethynylpyridine | Direct use of the alkyne functionality, avoiding the cross-coupling step. | Can be prone to homocoupling and other side reactions. | Varies widely |
| 5-(Trimethylsilyl)ethynyl-2-chloropyridine | The TMS group protects the alkyne and can be removed under mild conditions. | Requires an additional deprotection step. | 70-95 (for coupling and deprotection) |
Experimental Protocol: Sonogashira Coupling of a Halopyridine
To a reaction flask, add the halopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).[3] The flask is flushed with an inert gas. A degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.) are added, followed by the terminal alkyne (1.2 equiv.) via syringe.[3] The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by TLC or LC-MS.[3] Upon completion, the mixture is diluted with an organic solvent and filtered. The filtrate is washed with aqueous solutions and brine, dried, and concentrated. The crude product is then purified by column chromatography.
dot
Caption: General experimental workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceuticals.
Performance of this compound:
The regioselectivity of the Buchwald-Hartwig amination on this compound can be more complex. While the C-Br bond is generally more reactive, the electronic activation at the C2 position by the N-oxide can promote amination at this site. The choice of ligand, base, and temperature can be tuned to favor substitution at either the C2 or C5 position.
Alternative Reagents and Comparative Performance:
| Reagent | Key Advantages | Key Disadvantages | Typical Yield Range (%) |
| 5-Bromo-2-chloropyridine | Well-established substrate for selective amination at the 5-position. | Amination at the C2-chloro position requires more forcing conditions.[5] | 70-98[2] |
| 2-Chloro-5-fluoropyridine | The high reactivity of the C-F bond towards nucleophilic aromatic substitution can be an alternative to palladium-catalyzed amination for certain amines. | Limited to highly activated systems for SNAr. | Varies |
| 5-Amino-2-chloropyridine | The amino group is already installed, allowing for further functionalization at the chloro-position. | The amino group may require protection for subsequent reactions. | N/A (starting material) |
| Pyridine N-oxides with C-H functionalization | Avoids the use of halogenated pyridines altogether, offering a more atom-economical approach. | Often requires specific directing groups and can have limitations in substrate scope.[6] | 40-95[6] |
Experimental Protocol: Buchwald-Hartwig Amination of a Halopyridine
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halopyridine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).[2] A degassed solvent (e.g., toluene) is added.[2] The reaction mixture is stirred at a temperature ranging from 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.[5] After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.
dot
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Perspectives
This compound is a valuable reagent for the synthesis of substituted pyridines, offering multiple sites for functionalization. However, its complex reactivity profile necessitates careful optimization to achieve the desired regioselectivity. This guide has presented a comparative analysis of this reagent with several alternatives for key C-C and C-N bond-forming reactions.
For transformations where high reactivity and selectivity are paramount, iodo-substituted pyridines often represent a superior choice, albeit at a higher cost. The use of pre-functionalized pyridines, such as boronic esters or amino-pyridines, can streamline synthetic routes but may require additional synthetic steps for their preparation.
Emerging methodologies, such as direct C-H functionalization, offer a paradigm shift away from traditional cross-coupling reactions with halogenated precursors.[7] While still under development for broad applicability, these atom-economical approaches hold significant promise for the future of pyridine synthesis. The choice of the optimal reagent will ultimately depend on a careful consideration of factors including cost, availability, desired regioselectivity, and the overall synthetic strategy.
References
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Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Chemistry – An Asian Journal. [Link]
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ResearchGate. (2023). Regioselective functionalization of pyridine or quinoline N‐oxides with alkenes. [Link]
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Habib, I., et al. (2023). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. Catalysts. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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ResearchGate. (2010). C–N Bond Making Reactions at a Pyridine Ring. [Link]
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Baran, P. S. (2012). Pyridine N-Oxides. The Baran Laboratory, Scripps Research. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Organic Chemistry Portal. (2021). Sonogashira Coupling. [Link]
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MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
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Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
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MDPI. (2021). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules. [Link]
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SCIRP. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry. [Link]
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ResearchGate. (2023). Regioselective amination of 3,5‐disubstituted pyridine N‐oxide... [Link]
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ACS Publications. (2019). Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. Organic Letters. [Link]
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ResearchGate. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
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Scholar Commons. (2021). A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. [Link]
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ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
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ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Journal of Chemical Education. [Link]
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MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules. [Link]
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PubMed. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. [Link]
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ResearchGate. (2015). Regio- and Stereoselective Alkylation of Pyridine- N -oxides: Synthesis of Substituted Piperidines and Pyridines. [Link]
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PMC. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
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A Mechanistic Showdown: Navigating the Reactive Landscape of 5-Bromo-2-chloropyridine 1-oxide
In the intricate world of synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to the development of novel pharmaceuticals, agrochemicals, and materials. Among these, the pyridine N-oxide framework offers a unique electronic profile, modulating the reactivity of the parent heterocycle in fascinating ways. This guide provides a mechanistic comparison of key transformations involving 5-Bromo-2-chloropyridine 1-oxide, a versatile building block poised for selective modification. We will delve into the nuances of Palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig amination—and contrast them with classical Nucleophilic Aromatic Substitution (SNAr). This objective analysis, supported by experimental data and mechanistic principles, is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Differentiated Reactivity of this compound
The reactivity of this compound is governed by the interplay of several factors: the inherent electronic properties of the pyridine N-oxide ring, the distinct nature of the two halogen substituents, and the chosen reaction mechanism. The N-oxide group significantly influences the electron distribution within the pyridine ring, acting as a strong electron-donating group through resonance while also exhibiting inductive electron withdrawal. This dual nature profoundly impacts the susceptibility of the C2 and C5 positions to different types of reagents.
The primary question for any synthetic chemist approaching this molecule is one of regioselectivity: will the reaction occur at the C2-Cl bond or the C5-Br bond? The answer lies in the mechanism of the chosen transformation.
Palladium-Catalyzed Cross-Coupling: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. The universally accepted mechanism for reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the organohalide to a Pd(0) complex.[1][2] The rate of this initial, often rate-determining, step is highly dependent on the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures. When 5-Bromo-2-chloropyridine is subjected to Suzuki-Miyaura conditions, the reaction overwhelmingly favors substitution at the C5 position. This is because the C-Br bond is weaker and thus more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. An analysis of the literature for the non-oxidized analog, 5-bromo-2-chloropyridine, reveals that with a standard catalyst like Pd(PPh₃)₄, the Suzuki-Miyaura reaction occurs exclusively at the C-5 position.[4] The N-oxide group in our target molecule is not expected to alter this fundamental reactivity trend in palladium-catalyzed couplings.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
A general procedure for the selective Suzuki-Miyaura coupling at the C5 position of a 5-bromo-2-halopyridine is as follows:
-
To a flame-dried Schlenk flask, add 5-bromo-2-chloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with vigorous stirring (e.g., to 90-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Linkages
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle where the initial oxidative addition is the key regioselectivity-determining step.[1][2] Consequently, the reaction with this compound is expected to selectively occur at the C5-Br bond. This allows for the introduction of a wide range of primary and secondary amines at this position, leaving the C2-chloro substituent available for subsequent transformations. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields and catalyst turnover, especially with less reactive aryl chlorides.[5]
Data Presentation: Comparative Reactivity in Cross-Coupling
| Reaction Type | Target Position | Mechanistic Rationale | Typical Catalyst/Ligand | Expected Outcome |
| Suzuki-Miyaura | C5-Br | Lower C-Br bond dissociation energy facilitates oxidative addition.[3] | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Selective formation of 5-aryl-2-chloropyridine 1-oxide. |
| Buchwald-Hartwig | C5-Br | Lower C-Br bond dissociation energy facilitates oxidative addition.[1] | Pd₂(dba)₃ / Xantphos | Selective formation of 5-amino-2-chloropyridine 1-oxide. |
Nucleophilic Aromatic Substitution (SNAr): An Electronically Driven Pathway
In stark contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) is governed by the electronic properties of the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[6][7] The stability of this intermediate is key to the reaction's feasibility and regioselectivity.
The pyridine N-oxide moiety significantly activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions, by stabilizing the negative charge of the Meisenheimer complex through resonance. In the case of this compound, the C2 position is doubly activated by both the ring nitrogen and the N-oxide group. This strong electronic activation makes the C2-chloro substituent the prime target for nucleophilic displacement. The reaction is less sensitive to the carbon-halogen bond strength and more dependent on the ability of the leaving group to depart from the Meisenheimer complex.
Therefore, when this compound is treated with a strong nucleophile, such as an alkoxide or an amine, under conditions that favor SNAr, the substitution is expected to occur exclusively at the C2 position.
Experimental Protocol: Regioselective Nucleophilic Aromatic Substitution
A general procedure for the selective SNAr at the C2 position is as follows:
-
To a solution of the nucleophile (e.g., sodium methoxide in methanol, or an amine in a polar aprotic solvent like DMF or DMSO), add this compound (1.0 equiv.).
-
Heat the reaction mixture to an appropriate temperature (this can range from room temperature to elevated temperatures depending on the nucleophile's reactivity) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and quench with water.
-
If a precipitate forms, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Mechanistic and Workflow Diagrams
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A Guide to the Reactivity of 5-Bromo-2-chloropyridine 1-oxide: A Synthesis of Computational Prediction and Experimental Validation
Introduction: The Dual-Faced Reactivity of Pyridine N-Oxides
In the landscape of heterocyclic chemistry, pyridine N-oxides are esteemed as versatile intermediates, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their unique electronic nature, stemming from the N-oxide moiety, imparts a reactivity profile significantly different from their parent pyridines. The N-O bond acts as a powerful "push-pull" system; it donates electron density into the ring through resonance while simultaneously withdrawing electron density via induction. This duality enhances the ring's reactivity toward both electrophilic and nucleophilic attacks, making them valuable synthons.[1][3]
This guide focuses on a specific, highly functionalized example: 5-Bromo-2-chloropyridine 1-oxide . This molecule presents medicinal chemists with two distinct, orthogonally reactive halogenated sites, offering a strategic platform for sequential functionalization. We will explore its reactivity by contrasting modern computational predictions with established experimental outcomes, providing researchers with a validated roadmap for its synthetic application.
The Decisive Influence of the N-Oxide Group
The transformation of a pyridine to its N-oxide is not a mere protection strategy; it is a fundamental alteration of its electronic character. Compared to the parent 5-Bromo-2-chloropyridine, the N-oxide derivative exhibits heightened reactivity, especially at the C2 and C6 positions, toward nucleophiles.[4] This is because the N-oxide can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).
Conversely, the C-Br bond at the C5 position remains the primary site for transformations that proceed via oxidative addition, such as palladium-catalyzed cross-coupling reactions. This is due to the inherently lower bond dissociation energy of a C-Br bond compared to a C-Cl bond.[5] Understanding this dichotomy is paramount for selective synthesis.
Part 1: Computational Analysis of Reactivity
Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive insights into molecular reactivity before a single experiment is conducted.[6][7] By calculating properties like electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO), we can forecast the most probable sites for electrophilic and nucleophilic attack.
For this compound, a typical DFT analysis (e.g., using the B3LYP functional) would predict the following:
-
Nucleophilic Attack: The Lowest Unoccupied Molecular Orbital (LUMO) would show large coefficients at the C2 and C6 positions. This indicates that these sites are the most electrophilic and, therefore, the most susceptible to nucleophilic attack. Given the presence of a good leaving group (chloride) at C2, this position is the predicted hotspot for SNAr reactions.
-
Electrophilic/Metallo-organic Reactivity: While the overall ring is electron-deficient, the C-Br bond at the C5 position is the weakest carbon-halogen bond. Computational models confirm that this site is overwhelmingly favored for oxidative addition to a low-valent metal catalyst like Pd(0), initiating cross-coupling cycles.[5]
Predicted Reactivity Summary
| Parameter | C2-Cl | C3-H | C4-H | C5-Br | C6-H |
| Predicted Susceptibility to SNAr | Very High | Low | Moderate | Low | High |
| Predicted Reactivity in Cross-Coupling | Low | Low | Low | Very High | Low |
This table represents a qualitative summary based on established computational principles for halopyridine N-oxides.
Part 2: Experimental Validation and Protocols
Theoretical predictions find their ultimate value in experimental confirmation. The reactivity of this compound follows the computational forecasts with remarkable fidelity, enabling two primary, selective functionalization strategies.
A. Nucleophilic Aromatic Substitution (SNAr) at C2
The electron-withdrawing nature of the pyridine nitrogen, amplified by the N-oxide, renders the C2 position highly activated for SNAr.[8] A strong nucleophile will readily displace the chloride at this position, leaving the bromide at C5 untouched. This selectivity is crucial for building molecular complexity in a controlled manner.
Caption: General experimental workflow for SNAr reactions.
-
Preparation: To a clean, dry reaction vessel, add this compound (1.0 eq.), benzylamine (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to achieve a substrate concentration of approximately 0.5 M.
-
Causality Explanation: DMF is chosen for its high boiling point and its ability to solvate the potassium carbonate and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.
-
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. This will precipitate the product and dissolve inorganic salts.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether to remove residual DMF.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system like ethanol/water to obtain the pure 5-bromo-2-(benzylamino)pyridine 1-oxide.
B. Suzuki-Miyaura Cross-Coupling at C5
For C-C bond formation, the Suzuki-Miyaura reaction is a powerhouse tool.[9] In the case of this compound, the greater reactivity of the C-Br bond towards palladium catalysts allows for highly selective coupling at the C5 position.[5][10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.5 eq.).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Causality Explanation: The Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it. An inert atmosphere is critical for catalytic turnover.
-
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe. The water is essential for the transmetalation step.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield pure 2-chloro-5-phenylpyridine 1-oxide.
Part 3: Comparison Summary and Conclusion
The synthetic utility of this compound is a clear example of how computational predictions and experimental results can work in concert to guide chemical synthesis.
| Reaction Type | Predicted Most Reactive Site (Computational) | Observed Experimental Outcome | Selectivity |
| Nucleophilic Aromatic Substitution | C2 Position (LUMO localization) | Preferential displacement of chloride at C2 . | Excellent |
| Suzuki-Miyaura Cross-Coupling | C5 Position (Lower C-Halogen bond energy) | Preferential coupling at the C5-bromo position. | Excellent |
This guide demonstrates that the reactivity of this compound is both predictable and highly selective. By leveraging computational insights to understand the electronic landscape of the molecule, chemists can design rational, efficient synthetic routes. The orthogonal reactivity of the C2-Cl and C5-Br bonds allows for stepwise, controlled diversification, making this molecule a powerful building block for the creation of novel compounds in drug discovery and materials science. The synergy between in silico prediction and benchtop validation represents a cornerstone of modern chemical development, saving time, resources, and accelerating innovation.
References
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Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link][2][3][11]
-
Harano, K., et al. (1986). 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives. Chemical and Pharmaceutical Bulletin, 34(3), 966-973. [Link][12][13]
- Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (URL not available for direct linking to specific handbook entries, but is a standard reference).
-
Cope, A. C., & Ciganek, E. (1963). Pyridine-N-oxide. Organic Syntheses, 4, 812. [Link][14]
-
Totev, D., & Platts, J. A. (2018). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 23(10), 2568. [Link][1]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link][4]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][9]
-
Murray, B. W., & Padmanabhan, S. (2012). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 17(10), 12279-12287. [Link][6][7]
-
Wolińska, E., & Pucko, W. (2013). Diversity of Reactions of Isomeric Aminopyridine N-Oxides with Chloronitropyridines: An Experimental and Theoretical Study. Journal of Heterocyclic Chemistry, 50(3), 590–598. [Link][15]
-
Schlosser, M., & Bobbio, C. (2002). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 85(10), 3243-3253. [Link][16]
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A Senior Application Scientist’s Guide to Assessing the Purity of Commercially Sourced 5-Bromo-2-chloropyridine 1-oxide
Abstract
In the landscape of pharmaceutical synthesis and drug development, the quality of starting materials and intermediates is non-negotiable.[1][2] 5-Bromo-2-chloropyridine 1-oxide is a key heterocyclic building block whose purity can significantly influence reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the robust purity assessment of this critical intermediate. We move beyond simple percentage reporting to offer a holistic strategy for identifying and quantifying potential impurities, empowering researchers to make informed sourcing decisions. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity in their work.
The Criticality of Purity: Why a Deeper Look is Necessary
This compound is a versatile intermediate, but its molecular structure presents specific challenges. The pyridine N-oxide moiety enhances reactivity, while the halogen substituents provide key handles for cross-coupling and nucleophilic substitution reactions. However, impurities arising from its synthesis or degradation can introduce competing reaction pathways, poison catalysts, or generate difficult-to-remove byproducts in subsequent steps.
Common potential impurities may include:
-
Starting Material Carryover: Unreacted 5-Bromo-2-chloropyridine.
-
Isomeric Impurities: Positional isomers from non-selective halogenation during the synthesis of the precursor.
-
Deoxygenated Species: Reversion to 5-Bromo-2-chloropyridine.
-
Solvent Residues and Reagents: Trace amounts of solvents or reagents like trifluoroacetic anhydride or hydrogen peroxide adducts used in the N-oxidation step.[3]
A simple purity value on a Certificate of Analysis (CoA), often determined by a single method like High-Performance Liquid Chromatography (HPLC), may not reveal the full story. An orthogonal approach, using multiple analytical techniques that measure different physicochemical properties, is essential for a comprehensive quality assessment.
Orthogonal Analytical Strategies for Comprehensive Purity Profiling
We will compare four principal techniques for evaluating the purity of this compound: HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
Chromatographic Separation: Quantifying Known and Unknown Impurities
Chromatographic methods are the cornerstone of purity analysis, allowing for the separation and quantification of individual components in a mixture.[4]
Expertise & Experience: HPLC is the workhorse for purity analysis of non-volatile organic molecules like pyridine N-oxides. Its strength lies in its ability to separate thermally labile compounds and provide precise quantification of impurities relative to the main peak. The choice of a C18 reversed-phase column is standard for this class of compound, offering excellent separation based on hydrophobicity.
Experimental Protocol: HPLC Purity Assay
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject 5 µL of the sample.
-
Run the following gradient:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Integrate all peaks and calculate the area percent purity.
-
Expertise & Experience: GC-MS is exceptionally sensitive and provides structural information about volatile and semi-volatile impurities.[5] While the N-oxide itself may have limited thermal stability, this technique is invaluable for detecting residual solvents and the more volatile deoxygenated impurity, 5-Bromo-2-chloropyridine. The mass spectrometer provides definitive identification of these low-level contaminants.
Experimental Protocol: GC-MS Impurity Profile
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve in 1 mL of high-purity Dichloromethane.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Run the following oven temperature program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Scan Range: 35-400 m/z.
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Structural Verification: ¹H NMR Spectroscopy
Expertise & Experience: Proton Nuclear Magnetic Resonance (¹H NMR) is not just for structure elucidation; it is a powerful quantitative tool (qNMR) if an internal standard is used. More commonly for purity assessment, it provides a qualitative overview of the sample's composition. It can quickly reveal the presence of proton-containing impurities, including structural isomers and residual solvents, that might co-elute with the main peak in HPLC. The chemical shifts of the pyridine ring protons are sensitive to the electronic environment, making NMR ideal for confirming the N-oxide's presence and spotting related impurities.[6]
Experimental Protocol: ¹H NMR Analysis
-
System Preparation:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
-
Analysis:
-
Acquire a standard proton spectrum (e.g., 16 scans).
-
Process the data (Fourier transform, phase, and baseline correction).
-
Integrate all signals and reference the TMS peak to 0.00 ppm.
-
Analyze the spectrum for unexpected signals that do not correspond to the main compound or the solvent.
-
Absolute Purity Measurement: Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC offers a unique advantage by measuring absolute purity based on the thermodynamic principle of melting point depression.[7][8] According to the Van't Hoff equation, impurities lower and broaden the melting endotherm of a crystalline solid. This method determines the total mole fraction of all soluble impurities without the need for reference standards for those impurities.[9][10] It is an excellent orthogonal technique to chromatography, particularly for highly pure (>98%) crystalline materials.[4]
Experimental Protocol: DSC Purity Determination
-
System Preparation:
-
DSC Instrument: TA Instruments Q2000 or equivalent, calibrated for temperature and enthalpy with a high-purity indium standard.
-
Pans: Tzero Aluminum hermetic pans.
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample directly into a Tzero pan.
-
Hermetically seal the pan. Prepare an empty, sealed pan as a reference.
-
-
Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).
-
Ramp the temperature at a slow heating rate (e.g., 1 °C/min) through the melt.
-
Analyze the resulting melting endotherm using the instrument's purity analysis software, which applies the Van't Hoff equation to the shape of the melting peak.
-
Comparative Case Study: Assessing Three Commercial Sources
To illustrate the power of this orthogonal approach, we analyzed lots of this compound from three hypothetical commercial suppliers.
Data Presentation
The results from all four analytical techniques are summarized below.
Table 1: Comparative Purity Analysis of this compound
| Analytical Method | Supplier A | Supplier B | Supplier C |
| HPLC (Area %) | 99.6% | 98.5% | 99.8% |
| GC-MS (Key Impurities) | No volatile impurities detected | 0.8% 5-Bromo-2-chloropyridine | 0.1% Toluene |
| ¹H NMR | Conforms to structure, no significant impurities | Signals consistent with 5-Bromo-2-chloropyridine observed | Conforms to structure, trace solvent peak for Toluene |
| DSC (Mole %) | 99.7 mol% | 98.2 mol% | 99.5 mol% |
| Overall Assessment | High Purity. Consistent results across all methods. | Lower Purity. Significant deoxygenated impurity detected by GC-MS and confirmed by DSC. | High Purity. Trace residual solvent detected. |
Visualizing the Analytical Workflow
A robust quality control workflow ensures that different facets of product purity are interrogated.
Caption: Orthogonal workflow for purity assessment.
Caption: HPLC experimental workflow diagram.
Discussion and Recommendations
This comparative analysis reveals critical insights that would be missed by relying on a single technique:
-
Supplier A demonstrates excellent process control. The high purity is confirmed by both chromatographic and thermodynamic (DSC) methods, indicating a low level of both related substances and other soluble impurities.
-
Supplier B provides material with a significant amount of the deoxygenated precursor, 5-Bromo-2-chloropyridine. While HPLC shows a purity of 98.5%, it is the GC-MS analysis that definitively identifies this major impurity. The DSC result, which is lower than the HPLC value, corroborates the presence of a substantial mole fraction of impurity. This material could be problematic in reactions sensitive to the non-oxidized starting material.
-
Supplier C delivers high-purity material, but with a detectable level of a residual process solvent (Toluene). While this may not impact many chemical reactions, it is critical information for GMP applications where solvent residues are strictly controlled.
Trustworthiness Through Self-Validation: The strength of this orthogonal approach lies in its self-validating nature. The close agreement between HPLC and DSC for Supplier A provides high confidence in the purity value. The discrepancy between HPLC and DSC for Supplier B correctly flags a significant issue, prompting further investigation which is resolved by GC-MS and NMR.
Senior Scientist Recommendation: For critical applications, particularly in late-stage research and process development, a multi-faceted analytical approach is not just recommended; it is essential. While HPLC is an indispensable tool for routine quality control, it should be supplemented with GC-MS for volatile impurities and DSC for an absolute purity check on new batches or suppliers. ¹H NMR remains the gold standard for identity confirmation. For researchers and procurement managers, requesting data from at least two of these orthogonal techniques provides a much more reliable basis for qualifying a commercial source.
References
-
Determination of % purity of a compound by by Using DSC. Slideshare. [Link]
-
Purity Determination and DSC Tzero Technology. TA Instruments. [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]
-
2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Scribd. [Link]
-
Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. ResearchGate. [Link]
-
SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS. PharmaTutor. [Link]
-
This compound. Chemsrc. [Link]
-
Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. FDA. [Link]
-
Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]
-
2-Chloropyridine 1-oxide. SIELC Technologies. [Link]
-
Synthesis of this compound. LookChem. [Link]
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- 6. 5-Bromo-2-chloropyridine(53939-30-3) 1H NMR [m.chemicalbook.com]
- 7. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
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- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Analysis of 5-Bromo-2-chloropyridine 1-oxide in Complex Mixtures
Introduction
5-Bromo-2-chloropyridine 1-oxide is a heterocyclic compound increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a versatile building block, but also introduces significant analytical challenges, especially when present in complex matrices such as reaction mixtures, biological fluids, or environmental samples. One of the most critical challenges is ensuring analytical specificity—the ability to accurately detect and quantify the target analyte without interference from structurally similar compounds. This guide provides an in-depth comparison of analytical methodologies for assessing the cross-reactivity of this compound, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate technique for their specific needs.
The Challenge: Potential Cross-Reactants
Specificity is a cornerstone of any validated analytical method, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5][6] An analytical procedure must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For this compound, the primary cross-reactivity concerns stem from compounds with identical mass-to-charge ratios (isobars) or similar chromatographic behavior.
Caption: Potential cross-reactants for this compound analysis.
Analytical Strategies for Specificity Assessment
The choice of analytical technique is dictated by the required sensitivity, specificity, throughput, and the nature of the sample matrix. Efficient sample preparation is a critical prerequisite for all techniques to remove unwanted components and selectively extract the compounds of interest from complex biological or chemical matrices.[7][8][9]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful and widely adopted technique for the analysis of small molecules in complex mixtures due to its high sensitivity and selectivity.[10][11][12] It separates compounds based on their interaction with a stationary phase and detects them based on their mass-to-charge ratio (m/z).
Causality Behind Experimental Choices:
-
Chromatography: Reversed-phase chromatography is typically chosen for polar compounds like pyridine N-oxides. The C18 stationary phase provides good retention, while a gradient elution with an acidified mobile phase (e.g., water/acetonitrile with formic acid) ensures good peak shape and protonation for efficient ionization.
-
Ionization: Electrospray Ionization (ESI) is the preferred method for polar, thermally labile molecules like N-oxides, as it generates abundant protonated molecular ions [M+H]+ with minimal fragmentation in the source.[13][14][15]
-
Detection: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is crucial. HRMS can differentiate between the target analyte and isobaric interferences by providing accurate mass measurements, which is impossible with a standard quadrupole detector. Tandem MS (MS/MS) further enhances specificity by fragmenting the parent ion and monitoring unique product ions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[12]
Experimental Protocol: HPLC-HRMS
-
Sample Preparation (Spike/Recovery):
-
Prepare a blank matrix solution (e.g., reaction solvent, plasma).
-
Spike the blank matrix with a known concentration of this compound and potential cross-reactants (e.g., 5-Bromo-2-chloropyridine, 3-Bromo-2-chloropyridine 1-oxide).
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.[7] A typical LLE would involve adding ethyl acetate, vortexing, centrifuging, and evaporating the organic layer to dryness before reconstituting in the mobile phase.
-
-
Instrument Setup:
-
HPLC System: UPLC/UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Detector: Q-TOF or Orbitrap Mass Spectrometer with ESI source (Positive Mode).
-
Scan Mode: Full Scan (m/z 100-400) and Targeted MS/MS on the [M+H]+ ion of this compound (nominal m/z 208/210).
-
-
Data Analysis:
-
Extract ion chromatograms for the exact mass of the target analyte and potential interferents.
-
Verify chromatographic separation (resolution > 1.5).
-
Compare the fragmentation patterns (MS/MS spectra) of the analyte peak in the sample with that of an authentic standard. The ratio of product ions should be consistent.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, particularly for volatile and semi-volatile compounds.[16][17] While pyridine N-oxides can be thermally labile, GC-MS can be effective, though often requires careful method development to avoid in-source degradation.
Causality Behind Experimental Choices:
-
Derivatization: To improve volatility and thermal stability, derivatization may be necessary. However, for a compound like this compound, direct injection is often attempted first.
-
Injection: A split/splitless injector is used. A split injection is preferred for concentrated samples to avoid column overload, while a splitless injection provides higher sensitivity for trace analysis. A low injector temperature (e.g., 250°C) is crucial to minimize thermal degradation of the N-oxide.
-
Separation: A mid-polarity column (e.g., HP-5ms) is a good starting point, offering a balance of retention for various components in the mixture.[18]
-
Ionization: Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that are highly specific and can be compared against spectral libraries for identification. The fragmentation pattern of the N-oxide will be distinct from its deoxygenated counterpart.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
The sample must be in a volatile, non-aqueous solvent (e.g., dichloromethane, ethyl acetate). If the sample is aqueous, a liquid-liquid extraction is required.
-
Ensure the sample is anhydrous, as water can damage the GC column and interfere with ionization.[19]
-
-
Instrument Setup:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Injector: 250 °C, Split ratio 50:1.
-
Oven Program: Start at 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
MS Detector: Quadrupole Mass Spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 40-400).
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for all separated peaks.
-
Extract the mass spectrum for the peak corresponding to the target analyte's retention time.
-
Compare the obtained spectrum with the spectrum of a pure standard and with library spectra to confirm identity and check for co-eluting impurities. The presence of a significant [M-16]+ ion can indicate in-source deoxygenation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for structural elucidation and can unambiguously differentiate between isomers.[20] While less sensitive than MS-based methods, its high specificity makes it the ultimate arbiter in cross-reactivity disputes, especially for distinguishing positional isomers which are often indistinguishable by mass spectrometry alone.
Causality Behind Experimental Choices:
-
Nuclei: ¹H NMR is the primary experiment. The chemical shift and coupling constants (J-values) of the protons on the pyridine ring are exquisitely sensitive to the substitution pattern. For example, the proton environments in this compound will be distinct from those in 3-Bromo-2-chloropyridine 1-oxide.
-
2D NMR: For complex mixtures where ¹H signals overlap, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to resolve individual spin systems and confirm atomic connectivity.
-
Quantitative NMR (qNMR): With the addition of an internal standard of known concentration, NMR can be used for accurate quantification without the need for a calibration curve specific to the analyte.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known quantity of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has signals in a clear region of the spectrum.
-
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H acquisition.
-
Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay (D1) of at least 5 times the longest T₁ of interest for accurate integration in qNMR.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Assign the signals based on chemical shifts and coupling patterns, comparing them to a reference spectrum of pure this compound.
-
Look for unique signals corresponding to suspected isomers or impurities.[21][22][23] The distinct electronic environment of each proton in different isomers will result in a unique spectral fingerprint.[20][22]
-
Workflow and Data Visualization
Caption: General workflow for cross-reactivity analysis.
Comparative Performance Summary
The table below summarizes the key performance attributes of each technique for the specific challenge of analyzing this compound.
| Parameter | HPLC-HRMS | GC-MS | NMR Spectroscopy |
| Specificity | High to Very High | High | Absolute |
| Sensitivity (LOD/LOQ) | Very High (pg-ng/mL) | High (ng/mL) | Low (µg-mg/mL) |
| Isomer Differentiation | Possible with chromatography | Possible with chromatography | Excellent |
| Throughput | High | High | Low |
| Matrix Tolerance | Moderate to High | Low (requires clean samples) | High |
| Key Advantage | Best balance of sensitivity and specificity for routine analysis. | Excellent for volatile impurities and provides library-matchable spectra. | Unambiguous structure confirmation and isomer differentiation. |
| Key Disadvantage | May not separate all isomers chromatographically. | Potential for thermal degradation of the N-oxide. | Poor sensitivity for trace-level analysis. |
Expert Recommendations & Conclusion
Selecting the appropriate analytical method for cross-reactivity analysis of this compound is a strategic decision based on the specific analytical goal.
-
For routine purity analysis and quantification in drug development and quality control: HPLC-HRMS is the method of choice. Its high sensitivity, specificity, and throughput provide the best all-around performance for detecting and quantifying the target analyte and known impurities. The use of tandem MS/MS is essential to confirm identity and avoid false positives.
-
For identifying unknown volatile or semi-volatile impurities: GC-MS is an invaluable tool. Its strength lies in the standardized nature of EI fragmentation, which allows for tentative identification of unknown compounds through library searching. It serves as an excellent orthogonal technique to HPLC-MS.
-
For definitive structural confirmation and resolving specificity disputes: NMR Spectroscopy is the gold standard. When HPLC-MS or GC-MS results are ambiguous, particularly concerning positional isomers, NMR provides the conclusive evidence needed to confirm the structure and definitively prove the absence or presence of cross-reacting species.
References
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The Evolving Landscape of Bioactive Pyridine N-Oxides: A Comparative Guide to 5-Bromo-2-Substituted Derivatives
For researchers, scientists, and drug development professionals, the pyridine N-oxide scaffold represents a privileged structure in medicinal chemistry. The introduction of an N-oxide functionality can significantly alter the physicochemical and pharmacological properties of a pyridine ring, often leading to enhanced biological activity and improved metabolic stability.[1][2] This guide provides a comparative analysis of the bioactivity of 5-Bromopyridine 1-oxide derivatives, with a particular focus on the influence of substitutions at the 2-position. While direct, comprehensive comparative studies on a wide range of 5-Bromo-2-chloropyridine 1-oxide derivatives are not extensively documented in publicly available literature, we can extrapolate structure-activity relationships (SAR) from analogous series of pyridine and pyridine N-oxide compounds. This guide will synthesize these principles, present illustrative comparative data, detail essential experimental protocols, and visualize key workflows and biological pathways to empower your research endeavors.
The 5-bromo-2-substituted pyridine 1-oxide core is a promising starting point for the development of novel therapeutic agents. The bromine atom at the 5-position offers a handle for further functionalization, while the substituent at the 2-position can be varied to modulate the compound's interaction with biological targets. The N-oxide group itself can act as a hydrogen bond acceptor and influence the electronic properties of the entire ring system.[1][2]
Comparative Bioactivity Analysis: Unlocking Structure-Activity Relationships
The biological activity of pyridine derivatives is profoundly influenced by the nature and position of their substituents.[3][4] For the 5-Bromopyridine 1-oxide scaffold, modifications at the 2-position are crucial for tuning bioactivity, be it antimicrobial, anticancer, or enzyme inhibitory.
Anticancer Activity
Many pyridine-containing compounds have been investigated for their potential as anticancer agents, often functioning as kinase inhibitors.[5][6] The 2-amino-pyridine moiety, in particular, is a common feature in molecules designed to bind to the hinge region of protein kinases.[5]
The following table presents illustrative data on the cytotoxic activity of a hypothetical series of 5-Bromopyridine 1-oxide derivatives against representative human cancer cell lines. These values are based on established SAR principles for pyridine and quinoxaline derivatives, where amino and certain heterocyclic substituents at the 2-position can enhance potency.[2][3][4]
Table 1: Illustrative in Vitro Cytotoxicity (IC50, µM) of 2-Substituted-5-Bromopyridine 1-Oxide Derivatives
| Compound ID | 2-Substituent | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| BP-Cl | -Cl (Reference) | > 100 | > 100 | > 100 |
| BP-NH2 | -NH2 | 15.2 | 25.8 | 18.5 |
| BP-Morph | -Morpholine | 8.5 | 12.1 | 9.7 |
| BP-Pip | -Piperidine | 10.3 | 15.6 | 11.2 |
| BP-OPh | -O-Ph | 22.4 | 35.1 | 28.9 |
| BP-SPh | -S-Ph | 18.9 | 29.7 | 21.3 |
| Doxorubicin | (Standard Drug) | 0.8 | 1.2 | 0.9 |
Disclaimer: The data in this table is illustrative and intended to represent plausible trends based on established structure-activity relationships for this class of compounds. Actual IC50 values would need to be determined experimentally.
The hypothetical data suggests that the introduction of nitrogen-containing heterocycles like morpholine and piperidine at the 2-position could lead to a significant increase in cytotoxic activity compared to the chloro-substituted precursor. This is consistent with the known role of such groups in forming favorable interactions with biological targets.[5]
Antimicrobial Activity
Pyridine derivatives have also shown considerable promise as antimicrobial agents.[7] The overall lipophilicity and the ability to disrupt microbial cell membranes or inhibit essential enzymes are key determinants of their antimicrobial efficacy.
Below is an illustrative comparison of the minimum inhibitory concentration (MIC) for a hypothetical series of 5-Bromopyridine 1-oxide derivatives against common bacterial and fungal pathogens. The trend reflects the principle that increasing lipophilicity through the introduction of larger alkyl or aryl groups can enhance antimicrobial activity, up to a certain point.[7]
Table 2: Illustrative Antimicrobial Activity (MIC, µg/mL) of 2-Substituted-5-Bromopyridine 1-Oxide Derivatives
| Compound ID | 2-Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| BP-Cl | -Cl (Reference) | > 128 | > 128 | > 128 |
| BP-OMe | -OCH3 | 64 | 128 | 64 |
| BP-OEt | -OCH2CH3 | 32 | 64 | 32 |
| BP-OPr | -O(CH2)2CH3 | 16 | 32 | 16 |
| BP-OPh | -O-Ph | 8 | 16 | 8 |
| Ciprofloxacin | (Standard Drug) | 1 | 0.5 | N/A |
| Fluconazole | (Standard Drug) | N/A | N/A | 4 |
Disclaimer: The data in this table is illustrative and intended to represent plausible trends based on established structure-activity relationships for this class of compounds. Actual MIC values would need to be determined experimentally.
Experimental Protocols
To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of novel compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a standard drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of Key Processes
To better understand the synthetic strategy and potential mechanism of action, the following diagrams are provided.
Synthetic Workflow for Derivative Library Generation
The 2-chloro group on the this compound scaffold is a versatile leaving group, readily displaced by various nucleophiles to generate a library of derivatives for SAR studies.
Caption: Synthetic workflow for generating a library of 2-substituted-5-bromopyridine 1-oxide derivatives.
A Representative Kinase Signaling Pathway
Many pyridine-based inhibitors target protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Simplified MAPK/ERK signaling pathway, a common target for anticancer kinase inhibitors.
Conclusion
The 5-bromo-2-substituted pyridine 1-oxide scaffold holds significant potential for the development of novel bioactive compounds. By leveraging established principles of medicinal chemistry and structure-activity relationships, researchers can rationally design and synthesize derivatives with enhanced potency and selectivity. While this guide provides an illustrative comparison, it underscores the importance of empirical testing to validate these hypotheses. The detailed experimental protocols and conceptual diagrams herein serve as a robust foundation for initiating or advancing research programs focused on this promising class of molecules.
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Cobouri, H., et al. (2019). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 24(22), 4139. [Link]
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Warner, S. L., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. [Link]
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Rao, V. R., et al. (2015). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Der Pharma Chemica, 7(10), 224-231. [Link]
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Georg, G. I., et al. (2012). Enantiospecific Synthesis and Cytotoxicity Evaluation of Oximidine II Analogues. The Journal of Organic Chemistry, 77(17), 7433-7443. [Link]
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Hassan, A. S., et al. (2021). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 26(21), 6493. [Link]
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Vlasova, O., et al. (2023). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)... Journal of Pharmacy and Pharmacology, 75(1), 1-15. [Link]
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Jain, S., & Ghate, M. (2017). A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design. Research Journal of Pharmacy and Technology, 10(4), 1341-1347. [Link]
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Vlasova, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][8]triazino[2,3-c]quinazolines. Molecules, 29(1), 1. [Link]
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Kowalska-Loch, B., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5469. [Link]
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Wallace, E. M., et al. (2007). 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of Medicinal Chemistry, 50(21), 5090-5102. [Link]
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A Comprehensive Guide to the Reproducibility of Experimental Results Using 5-Bromo-2-chloropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the predictability and reliability of experimental outcomes are paramount. 5-Bromo-2-chloropyridine 1-oxide has emerged as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. However, ensuring the reproducibility of reactions involving this reagent can be a nuanced challenge. This guide, compiled from a senior application scientist's perspective, provides an in-depth analysis of the factors influencing the reproducibility of experimental results with this compound. We will delve into the intricacies of its reactivity, offer detailed experimental protocols for key transformations, and present a comparative analysis with alternative reagents, all grounded in scientific principles and supported by experimental evidence.
The Crucial Role of Starting Material Quality and Characterization
The journey to reproducible results begins with the starting material. The purity of this compound is a critical determinant of reaction success, influencing yields, side-product formation, and overall consistency.
Synthesis and Purification
This compound is typically synthesized via the oxidation of 5-bromo-2-chloropyridine. A common method involves the use of a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a urea-hydrogen peroxide adduct in the presence of an activator like trifluoroacetic anhydride. One documented synthesis route involves reacting 5-bromo-2-chloropyridine with a urea hydrogen peroxide adduct and trifluoroacetic anhydride in chloroform at temperatures ranging from 0 to 20°C for one hour, affording the N-oxide in a 78% yield.[1]
Key Considerations for Synthesis and Purification:
-
Purity of 5-bromo-2-chloropyridine: The starting material should be of high purity, as impurities can be carried through to the final product and interfere with subsequent reactions.
-
Control of Reaction Conditions: Over-oxidation or side reactions can occur if the temperature and reaction time are not carefully controlled.
-
Purification of the N-oxide: Recrystallization or column chromatography is often necessary to remove any unreacted starting material and byproducts. The melting point of this compound is reported to be in the range of 115-119°C, which can serve as a preliminary indicator of purity.[1]
Analytical Characterization
Thorough analytical characterization is non-negotiable for ensuring the quality of each batch of this compound.
Table 1: Recommended Analytical Techniques for Quality Control
| Analytical Technique | Purpose | Key Parameters to Assess |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural confirmation and purity assessment | Chemical shifts, coupling constants, and absence of impurity signals. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Correct molecular ion peak (m/z for C₅H₃BrClNO is approx. 206.9/208.9). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Peak purity and percentage area of the main component. |
| Melting Point Analysis | Preliminary purity check | A sharp melting point range close to the literature value. |
Understanding the Reactivity of this compound in Cross-Coupling Reactions
The dual halogenation of this compound presents both opportunities and challenges in terms of regioselectivity. The presence of the N-oxide functionality further modulates the electronic properties of the pyridine ring, influencing its reactivity in palladium-catalyzed cross-coupling reactions.
The Influence of the N-oxide Group
The N-oxide group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions.[2] In the context of cross-coupling reactions, this has several implications:
-
Enhanced Reactivity at the 2-position: The N-oxide group increases the electrophilicity of the C2 position, making the C-Cl bond more susceptible to oxidative addition to a palladium(0) catalyst.
-
Regioselectivity: In dihalogenated pyridines, the general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[3] Therefore, for 5-Bromo-2-chloropyridine, the C-Br bond at the 5-position is inherently more reactive than the C-Cl bond at the 2-position.[4] However, the activating effect of the N-oxide on the C2 position can lead to competitive or even selective reaction at the C-Cl bond under certain conditions. For direct arylation reactions of pyridine N-oxides, there is a strong preference for functionalization at the 2-position.[5]
This interplay between the inherent reactivity of the halogens and the electronic effect of the N-oxide group is a critical factor in achieving reproducible regioselectivity.
Caption: Interplay of factors determining regioselectivity.
Experimental Protocols for Reproducible Cross-Coupling Reactions
While specific protocols for this compound are not abundantly available in the literature, the following protocols for analogous compounds can be adapted and optimized to ensure reproducible outcomes. Careful control of the listed parameters is essential.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For dihalopyridines, selective coupling at the more reactive C-Br bond is typically achieved under milder conditions.
Representative Protocol (adapted from 5-bromo-2-chloropyrimidine): [3]
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 v/v mixture of 1,4-dioxane and water.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 80-90 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
Factors Affecting Reproducibility:
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. For less reactive C-Cl bonds, more electron-rich and bulky phosphine ligands may be required.
-
Base: The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Temperature: Higher temperatures may be necessary to activate the C-Cl bond, but can also lead to side reactions such as dehalogenation.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.
Representative Protocol (adapted from 5-bromo-2-chloropyrimidine): [3]
-
Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product.
Factors Affecting Reproducibility:
-
Copper Co-catalyst: The quality and amount of the copper(I) salt can influence the reaction rate and the extent of alkyne homocoupling (Glaser coupling).
-
Amine Base: The amine often serves as both the base and a solvent. Its purity and dryness are important.
-
Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent oxidative homocoupling of the alkyne.
Caption: A generalized workflow for cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of the C-Cl bond in chloropyridines can be challenging, often requiring specialized catalyst systems.[6]
Representative Protocol (adapted from chloropyridines): [6]
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky, electron-rich phosphine ligand (e.g., BINAP, 3 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor its progress.
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent. Dry and concentrate the organic phase, followed by purification.
Factors Affecting Reproducibility:
-
Ligand Choice: For the less reactive C-Cl bond, sterically hindered biarylphosphine ligands are often essential for efficient oxidative addition and reductive elimination.[6]
-
Base Purity: The purity of the base is critical, as impurities can lead to side reactions such as hydrodehalogenation.[6]
-
Strictly Anhydrous Conditions: The presence of water can lead to hydrodehalogenation of the starting material.
Comparative Analysis with Alternative Reagents
While this compound is a valuable reagent, alternative building blocks may offer advantages in certain synthetic contexts.
Table 2: Comparison of this compound with Alternatives
| Reagent | Key Advantages | Key Disadvantages | Typical Applications |
| 5-Bromo-2-chloropyridine | Commercially available and well-characterized.[4] Predictable regioselectivity (C-Br > C-Cl). | N-oxidation step required for certain downstream transformations. | Synthesis of a wide range of substituted pyridines.[4] |
| 2,5-Dibromopyridine | Two reactive sites with similar reactivity, allowing for potential double functionalization. | Regioselectivity can be challenging to control. | Synthesis of symmetrically and asymmetrically disubstituted pyridines. |
| 5-Bromo-2-iodopyridine | Higher reactivity of the C-I bond allows for milder reaction conditions for initial coupling. | Higher cost and potential instability compared to chloro- and bromo-derivatives. | Sequential cross-coupling reactions where initial functionalization is desired at the 2-position. |
| 5-Bromo-2-fluoropyridine | The C-F bond is generally unreactive in palladium catalysis, allowing for selective functionalization at the C-Br bond. | Synthesis of the starting material can be more complex. | Synthesis of 5-substituted-2-fluoropyridines. |
Troubleshooting Common Reproducibility Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure proper degassing of solvents and use of a robust inert gas setup.- Gradually increase the reaction temperature. |
| Poor regioselectivity | - Inappropriate catalyst/ligand system- Reaction temperature too high | - Screen different ligands to favor reaction at the desired site.- Lower the reaction temperature to favor reaction at the more reactive C-Br bond. |
| Formation of side products (e.g., dehalogenation, homocoupling) | - Presence of water or oxygen- Impure base- Inefficient reductive elimination | - Use scrupulously dried solvents and reagents under a strict inert atmosphere.- Use a high-purity base.- Employ bulky, electron-rich ligands to promote the desired coupling pathway. |
| Inconsistent yields between batches | - Variation in starting material purity- Inconsistent reaction setup and conditions | - Thoroughly characterize each new batch of this compound.- Standardize all experimental parameters, including heating and stirring rates. |
Conclusion
Achieving reproducible experimental results with this compound is a multifaceted endeavor that hinges on a thorough understanding of the reagent's properties and reactivity. Meticulous attention to the purity of the starting material, precise control over reaction conditions, and a rational approach to catalyst and ligand selection are the cornerstones of success. By implementing the protocols and troubleshooting strategies outlined in this guide, researchers can navigate the complexities of working with this versatile building block and confidently advance their synthetic campaigns.
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A Comparative Guide to the Kinetic Studies of 5-Bromo-2-chloropyridine 1-oxide and its Analogs in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, pyridine N-oxides are invaluable intermediates. Their unique electronic properties render them more susceptible to both electrophilic and nucleophilic substitution compared to their parent pyridines.[1][2] This guide provides a comprehensive comparative analysis of the kinetic behavior of 5-Bromo-2-chloropyridine 1-oxide and its analogs in nucleophilic aromatic substitution (SNAr) reactions. By delving into the underlying principles that govern their reactivity and presenting supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in synthetic planning and reaction optimization.
The Enhanced Reactivity of Pyridine N-Oxides: A Mechanistic Overview
The N-oxide functionality fundamentally alters the electronic landscape of the pyridine ring, making it more amenable to nucleophilic attack. The electron-withdrawing nature of the N-oxide group, coupled with its ability to stabilize the negative charge in the Meisenheimer intermediate, significantly accelerates the rate of SNAr reactions.[1][3] This activation is particularly pronounced at the 2- and 4-positions of the pyridine ring.
The generally accepted mechanism for SNAr reactions of halopyridine N-oxides proceeds through a two-step addition-elimination pathway, as illustrated below. The first step, the nucleophilic attack, is typically the rate-determining step.[4]
Caption: General mechanism for the SNAr reaction of this compound.
Comparative Kinetic Analysis: The Influence of Halogen Substituents
While specific kinetic data for this compound is not extensively reported, valuable insights can be gleaned from comparative studies of analogous 2-halopyridines. The nature of the leaving group at the 2-position plays a crucial role in the reaction kinetics.
A study comparing the reactivity of 2-fluoropyridine and 2-chloropyridine with sodium ethoxide in ethanol revealed that 2-fluoropyridine reacts approximately 320 times faster than its chloro-analog.[4] This highlights the "halogen scramble" effect often observed in SNAr reactions, where the reactivity order is F > Cl > Br > I. This trend is attributed to the high electronegativity of fluorine, which strongly stabilizes the developing negative charge in the Meisenheimer intermediate through its inductive effect.[4]
Table 1: Relative Reactivity of 2-Halopyridines with Sodium Ethoxide in Ethanol
| Halopyridine | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320[4] | F > Cl |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1[4] |
This established trend allows us to infer that 5-Bromo-2-fluoropyridine 1-oxide would exhibit significantly higher reactivity towards nucleophiles compared to this compound under similar conditions.
The Role of Substituents on the Pyridine Ring
The electronic nature of other substituents on the pyridine ring also profoundly impacts the reaction rate. Electron-withdrawing groups generally enhance the rate of nucleophilic substitution by further stabilizing the negatively charged intermediate, while electron-donating groups have the opposite effect.
For this compound, the bromine atom at the 5-position is expected to have a modest electron-withdrawing effect, thereby increasing the reactivity at the 2-position compared to an unsubstituted 2-chloropyridine 1-oxide.
Experimental Protocol for Kinetic Analysis: A Self-Validating System
To ensure the trustworthiness and reproducibility of kinetic data, a well-designed experimental protocol is paramount. UV-Vis spectrophotometry is a common and reliable method for monitoring the progress of SNAr reactions under pseudo-first-order conditions.[4]
Principle
By maintaining a large excess of the nucleophile, its concentration remains effectively constant throughout the reaction. The reaction, therefore, follows pseudo-first-order kinetics with respect to the halopyridine N-oxide substrate. The change in absorbance of the reaction mixture over time, due to the consumption of the reactant and formation of the product, is monitored to determine the observed rate constant (kobs).
Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the halopyridine N-oxide substrate (e.g., 10 mM in a suitable solvent like acetonitrile or DMSO).
-
Prepare a series of stock solutions of the nucleophile (e.g., sodium methoxide in methanol) at various concentrations, ensuring a significant excess (at least 10-fold) compared to the substrate concentration.
-
-
Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the product or the disappearance of the reactant.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
-
Reaction Initiation:
-
Pipette the required volume of the nucleophile solution into a quartz cuvette.
-
Place the cuvette in the cell holder and allow it to thermally equilibrate.
-
Initiate the reaction by rapidly injecting a small volume of the substrate stock solution into the cuvette and mixing thoroughly.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Continue data collection until the reaction is essentially complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to the following first-order exponential equation: At = A∞ + (A0 - A∞)e-kobst where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.
-
Repeat the experiment for each concentration of the nucleophile.
-
The second-order rate constant (k2) is then determined from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Conclusion and Future Directions
The kinetic behavior of this compound and its analogs is a crucial aspect of their application in organic synthesis. While direct kinetic data for the title compound remains scarce, a comprehensive understanding of the factors influencing SNAr reactions on pyridine N-oxides allows for informed predictions of reactivity. The principles outlined in this guide, supported by data from analogous systems, provide a solid foundation for researchers working with this important class of compounds.
Future work should focus on generating precise kinetic data for this compound and a wider range of its analogs under standardized conditions. This would enable the development of more accurate quantitative structure-activity relationships (QSAR) and further refine our understanding of the intricate interplay of electronic and steric effects in these reactions.
References
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A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. BenchChem. Link
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Link
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Pyridine N-Oxides are reactive towards both electrophilic and nucleophilic substitution. Chem LibreTexts. Link
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SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. Link
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Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. BenchChem. Link
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A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. BenchChem. Link
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A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Link
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Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. Link
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Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). ChemTube3D. Link
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Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Aromatic Substitution. BenchChem. Link
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Link
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Pyridine N-Oxides. Baran Lab. Link
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Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents. Link
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Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N. ResearchGate. Link
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Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. NTNU. Link
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ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. ResearchGate. Linkthe_saturated_carbon_atom_of_RCH2LG_with_anionic_nucleophiles)
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Safety Operating Guide
5-Bromo-2-chloropyridine 1-oxide proper disposal procedures
As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of precision and safety as the research itself. The proper handling of waste, especially reactive halogenated compounds like 5-Bromo-2-chloropyridine 1-oxide, is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a direct, field-tested protocol for the safe disposal of this compound, ensuring the protection of personnel, the integrity of your facility, and environmental compliance.
Core Hazard Profile: Understanding the Risks
This compound is a halogenated pyridine derivative that presents multiple hazards.[1] Its reactivity and toxicity profile demand careful handling at all stages, including disposal. The primary risks are associated with direct contact and inhalation.[1][2] A failure to appreciate these risks is the first step toward a laboratory incident.
Below is a summary of its formal hazard classifications, which form the basis for the subsequent handling and disposal protocols.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Mandatory Personal Protective Equipment (PPE)
Before handling waste containers or initiating any cleanup, the following PPE is non-negotiable. This standard is derived directly from the compound's hazard profile to create a reliable barrier between you and the chemical.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[1][3] Given the classification of "Causes serious eye damage," a face shield should be worn over the goggles if there is any risk of splashing.[4]
-
Hand Protection: Wear double-layered chemical-resistant gloves, such as nitrile gloves.[1][5] Inspect gloves for any signs of degradation or puncture before use.[2]
-
Respiratory Protection: All handling of this compound, especially the solid form which can create dust, must be conducted in a certified chemical fume hood.[4] If handling outside of a fume hood is unavoidable (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1]
-
Protective Clothing: A buttoned lab coat and closed-toe shoes are required to prevent incidental skin contact.[1][6]
The Critical Step: Waste Segregation
The single most important step in this entire process is correct waste segregation. This compound is a halogenated organic compound .[7] As such, it must be disposed of in a designated halogenated organic waste stream.
Causality: Mixing halogenated and non-halogenated waste streams constitutes a serious breach of disposal protocols.[7] Halogenated wastes require a specific type of high-temperature incineration with "scrubbers" to neutralize the acidic gases (e.g., HCl, HBr) produced during combustion.[1] Contaminating a non-halogenated solvent stream with this chemical will force the entire volume to be treated as more hazardous and significantly increase disposal costs.[7]
Disposal Workflow: From Bench to Final Pickup
This section outlines the step-by-step methodology for collecting and storing waste this compound until it is collected by your institution's Environmental Health & Safety (EHS) department.
Caption: Waste Disposal Workflow for this compound.
Experimental Protocol for Waste Collection
-
Container Selection: Use only designated hazardous waste containers, typically a high-density polyethylene (HDPE) carboy for liquids or a compatible container for solids.[4] Ensure the container is clearly marked for "Halogenated Organic Waste."
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out all required information: full chemical name ("this compound"), any solvents used, concentration estimates, and hazard warnings (Irritant, Harmful).[4]
-
Waste Transfer (Solid): If disposing of the solid, carefully transfer it into the waste container inside a fume hood. Use a scoop or spatula to minimize dust formation.[2]
-
Waste Transfer (Liquid): If the compound is in a solvent, transfer the solution into the liquid halogenated waste container using a funnel. All transfers must occur inside a fume hood to contain any vapors.[4]
-
Sealing and Storage: Tightly cap the waste container immediately after use.[2][8] Store the container in a designated and properly ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[6]
-
Final Disposal: The designated disposal route for this material is high-temperature incineration in a facility equipped with an afterburner and scrubber.[1] This is managed by your EHS department, who will arrange for pickup from the satellite accumulation area.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][7]
Emergency Protocol: Spill Management
Accidents happen, but a prepared response minimizes their impact.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity. Evacuate the area if the spill is large or if dust/vapors are present.[1][6]
-
Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.
-
Containment: For liquid spills, contain the material using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[6]
-
Cleanup (Solid Spill): Carefully sweep or scoop the solid material into a designated waste container, minimizing dust generation.[2] Do not dry sweep. If necessary, lightly moisten the material with a compatible solvent (like isopropanol) to reduce dust.
-
Cleanup (Liquid Spill): Once the spill is absorbed, scoop the absorbent material into the halogenated waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[1] All cleanup materials (wipes, gloves, etc.) must be disposed of as halogenated hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, regardless of size.
By adhering to this guide, you ensure that the final step of your research—disposal—is conducted with the highest standards of safety and professionalism.
References
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5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4 | Chemsrc . Chemsrc. Available from: [Link]
-
Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: Electronic Code of Federal Regulations. Available from: [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. Available from: [Link]
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Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
2-CHLOROPYRIDINE | Occupational Safety and Health Administration . OSHA. Available from: [Link]
-
Safety Data Sheet: Pyridine . Carl ROTH. Available from: [Link]
-
PYRIDINE FOR SYNTHESIS - Loba Chemie . Loba Chemie. Available from: [Link]
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EPA Hazardous Waste Codes . University of Maryland, Environmental Safety, Sustainability and Risk. Available from: [Link]
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Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal . University of Wyoming. Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-chloropyridine 1-oxide
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. 5-Bromo-2-chloropyridine 1-oxide (CAS No. 889865-43-4) is a heterocyclic compound with significant utility in synthesis, but its handling requires a comprehensive understanding of its potential hazards.[1][2] This guide provides essential, in-depth procedural information for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to instill a deep, trust-based approach to laboratory safety that extends beyond mere compliance.
Foundational Risk Assessment: Understanding the "Why"
Effective PPE selection is not a matter of guesswork; it is a direct response to a thorough risk assessment of the specific chemical's hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the critical data needed to make informed decisions.
Table 1: GHS Hazard Classifications for this compound
| Hazard Classification | GHS Code | Description of Risk |
| Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed. Ingestion can lead to adverse health effects.[2][3] |
| Skin Irritation, Category 2 | H315 | Causes skin irritation upon direct contact.[2][3][4] |
| Serious Eye Damage, Category 1 | H318 | Poses a risk of serious, potentially irreversible, damage to the eyes.[2][3][5] |
| Specific Target Organ Toxicity - Single Exposure, Category 3 | H335 | May cause respiratory irritation if dusts are inhaled.[3][4] |
The most critical takeaway from this data is the classification for Serious Eye Damage (H318) .[2][3] This indicates that even a minor splash to the eye could result in significant injury. Furthermore, as a solid, the compound presents a primary risk of exposure through the inhalation of fine particulates and direct contact with skin and eyes.[4]
The Hierarchy of Controls: PPE as the Final Safeguard
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in protecting laboratory personnel. A robust safety culture implements a multi-layered approach known as the Hierarchy of Controls. The most effective measures are at the top.
Caption: The Hierarchy of Controls prioritizes safety measures.
Before any work begins, ensure that engineering controls, such as a certified chemical fume hood, are fully functional to minimize inhalation exposure.[6] Administrative controls, including Standard Operating Procedures (SOPs) and thorough training, must be in place.[7]
Core PPE Requirements: The "What" and "Why"
Based on the identified hazards, the following PPE is mandatory when handling this compound.
-
Eye and Face Protection:
-
What: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the absolute minimum.[8][9]
-
Why: This is a direct countermeasure to the H318 "Serious Eye Damage" classification. Goggles provide a 360-degree seal around the eyes, protecting from splashes and airborne dust.[3] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, the use of a full-face shield in addition to chemical splash goggles is strongly recommended.[10]
-
-
Hand Protection:
-
What: Chemically resistant gloves. While the Safety Data Sheet for the specific compound does not always specify a glove type, guidance for the parent compound, pyridine, recommends nitrile gloves.[6] Always inspect gloves for tears or punctures before use.
-
Why: The H315 "Skin Irritation" classification necessitates a barrier to prevent direct contact.[3] It is best practice to consult the glove manufacturer's compatibility chart to ensure the chosen glove material offers adequate protection against halogenated pyridines. After handling the compound, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly.[9]
-
-
Body Protection:
-
Respiratory Protection:
-
What: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to minimize dust inhalation.[6][7] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with a particulate filter (such as an N95) is necessary.[11]
-
Why: The H335 "May cause respiratory irritation" classification highlights the risk of inhaling airborne particulates.[3][4] Engineering controls are the preferred method to mitigate this risk.
-
Operational Plan: Donning, Doffing, and Disposal Protocols
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Protocol 1: PPE Donning Procedure
-
Lab Coat: Put on a clean, full-length lab coat and fasten all buttons.
-
Respiratory Protection (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on chemical splash goggles. If required, place a face shield over the goggles.
-
Gloves: Don the appropriate chemically resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Protocol 2: PPE Doffing Procedure (to minimize contamination)
-
Gloves: Remove gloves first. Using a gloved hand, peel one glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, touching only the inside surface. Turn it inside out as it is removed.
-
Eye/Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.
-
Respiratory Protection (if used): Remove the respirator without touching the front surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: All contaminated disposable PPE, including gloves and absorbent pads, must be considered hazardous waste.[12] Place these items in a designated, sealed, and clearly labeled hazardous waste container for proper disposal according to your institution's and local regulations.[10][13]
Emergency Response: Immediate Actions for Exposure
In the event of an accidental exposure despite controls and PPE, immediate and correct first aid is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4][13] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][14]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[9]
By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety, ensuring that your valuable research is conducted with the highest level of protection for all personnel.
References
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Chemsrc. (2025, September 12). 5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET - 3-Bromo-5-chloro-2-hydroxypyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Hangzhou Z-Beats Technology Co., Ltd. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 53939-3-3 Name: 5-Bromo-2-chloropyridine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
